molecular formula C9H7ClO B1631036 3-Chlorocinnamaldehyde CAS No. 56578-37-1

3-Chlorocinnamaldehyde

Katalognummer: B1631036
CAS-Nummer: 56578-37-1
Molekulargewicht: 166.6 g/mol
InChI-Schlüssel: GTQLBYROWRZDHS-DUXPYHPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chlorocinnamaldehyde is a useful research compound. Its molecular formula is C9H7ClO and its molecular weight is 166.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(E)-3-(3-chlorophenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQLBYROWRZDHS-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601297553
Record name (2E)-3-(3-Chlorophenyl)-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56578-37-1
Record name (2E)-3-(3-Chlorophenyl)-2-propenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56578-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(3-Chlorophenyl)-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Chlorocinnamaldehyde via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-chlorocinnamaldehyde, a valuable intermediate in the development of pharmaceuticals and fine chemicals. The core focus is on the Claisen-Schmidt condensation, a reliable and efficient variant of the aldol condensation, which utilizes 3-chlorobenzaldehyde and acetaldehyde as primary reactants. This document delves into the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and explores critical parameters for process optimization and troubleshooting. Designed for researchers, chemists, and drug development professionals, this guide integrates mechanistic theory with practical application to ensure a thorough understanding of the synthesis, purification, and characterization of the target compound.

Introduction: The Significance of this compound

Substituted cinnamaldehydes are a class of organic compounds that serve as crucial building blocks in organic synthesis.[1] The presence of a reactive aldehyde group, a conjugated double bond, and a functionalized aromatic ring makes them versatile precursors for a wide array of more complex molecules. This compound, in particular, is an important intermediate used in the synthesis of various specialty chemicals.[2]

The most direct and industrially relevant synthetic route to this and similar α,β-unsaturated aldehydes is the Claisen-Schmidt condensation. This crossed-aldol reaction provides a robust method for forming the requisite carbon-carbon bond between an aromatic aldehyde and an enolizable aliphatic aldehyde or ketone.[3][4] This guide will elucidate this specific pathway, providing the scientific rationale and practical steps necessary for its successful implementation in a laboratory setting.

The Claisen-Schmidt Condensation: Mechanistic Insights

The success of the Claisen-Schmidt condensation for synthesizing this compound hinges on the deliberate selection of reactants with distinct chemical properties. The reaction is a base-catalyzed condensation between an aldehyde or ketone containing α-hydrogens and an aromatic carbonyl compound that lacks them.[4][5]

2.1 Core Principles & Reactant Rationale

  • The Electrophile: 3-Chlorobenzaldehyde serves as the electrophilic partner. Crucially, it lacks α-hydrogens (the carbon atom adjacent to the carbonyl group has no hydrogens attached), meaning it cannot be deprotonated by a base to form a nucleophilic enolate ion.[6] This selectivity prevents self-condensation, a common side reaction in aldol chemistry. The electron-withdrawing nature of the chlorine atom at the meta-position further increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3]

  • The Nucleophile: Acetaldehyde, possessing acidic α-hydrogens, is the designated nucleophilic precursor. In the presence of a strong base, it is readily deprotonated to form a resonance-stabilized enolate ion, the key nucleophile in this reaction.[7][8]

This strategic pairing ensures a controlled, cross-condensation reaction that proceeds with high selectivity towards the desired product.

2.2 The Reaction Mechanism

The base-catalyzed synthesis proceeds through a well-established three-step mechanism: enolate formation, nucleophilic addition (the aldol addition), and dehydration (the condensation).[8][9]

  • Enolate Formation: A hydroxide ion (from NaOH or KOH) abstracts an acidic α-hydrogen from acetaldehyde, forming a nucleophilic enolate ion.[7]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 3-chlorobenzaldehyde, forming a new carbon-carbon bond and yielding a tetrahedral alkoxide intermediate.[8]

  • Protonation: The alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step), generating a β-hydroxy aldehyde (the aldol addition product).

  • Dehydration: Under the reaction conditions, often with gentle heating, the β-hydroxy aldehyde readily undergoes dehydration. The base removes a proton from the α-carbon, forming an enolate which then eliminates a hydroxide ion, resulting in the formation of a stable, conjugated π-system.[10] This final step is thermodynamically favorable and drives the reaction to completion.[5]

Claisen-Schmidt_Mechanism Mechanism of this compound Synthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Aldol Addition cluster_2 Step 4: Dehydration acetaldehyde Acetaldehyde enolate Enolate Ion (Nucleophile) acetaldehyde->enolate + OH⁻ benzaldehyde 3-Chlorobenzaldehyde (Electrophile) enolate->benzaldehyde alkoxide Alkoxide Intermediate benzaldehyde->alkoxide Nucleophilic Attack aldol β-Hydroxy Aldehyde alkoxide->aldol + H₂O product This compound aldol_dehydrate β-Hydroxy Aldehyde aldol_dehydrate->product - H₂O (Condensation) caption Figure 1: Claisen-Schmidt reaction mechanism.

Figure 1: Claisen-Schmidt reaction mechanism.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a standard laboratory procedure for the synthesis of this compound. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

3.1 Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )GradeNotes
3-ChlorobenzaldehydeC₇H₅ClO140.57≥98%Ensure purity, as impurities can affect yield.
AcetaldehydeC₂H₄O44.05≥99%Highly volatile and flammable. Handle with care.
Sodium Hydroxide (NaOH)NaOH40.00ACS Reagent GradeCorrosive. Prepare solutions with care.
Ethanol (95%)C₂H₅OH46.07Reagent GradeFlammable. Used as a reaction solvent.
Diethyl Ether(C₂H₅)₂O74.12AnhydrousFlammable. Used for extraction.
Anhydrous Sodium SulfateNa₂SO₄142.04ACS Reagent GradeUsed as a drying agent.
Deionized WaterH₂O18.02-Used for workup and solution preparation.

3.2 Synthesis Procedure

  • Base Solution Preparation: In a 250 mL Erlenmeyer flask, dissolve 5.0 g (0.125 mol) of sodium hydroxide in 50 mL of deionized water. Once dissolved, add 40 mL of 95% ethanol and cool the solution to room temperature.

  • Reaction Setup: In a separate 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 14.0 g (0.10 mol) of 3-chlorobenzaldehyde in 50 mL of 95% ethanol.

  • Reactant Addition: To the stirring solution of 3-chlorobenzaldehyde, add 5.3 g (0.12 mol, ~1.2 equivalents) of acetaldehyde.

  • Initiation of Condensation: Slowly add the prepared sodium hydroxide solution dropwise to the aldehyde mixture over a period of 30 minutes while stirring vigorously at room temperature. A precipitate may begin to form during this time.[11]

  • Reaction Monitoring: Allow the mixture to stir at room temperature for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 3-chlorobenzaldehyde starting material.

  • Workup - Quenching and Isolation: Cool the reaction mixture in an ice bath for 30 minutes to facilitate further precipitation of the product. Isolate the crude solid product by vacuum filtration.

  • Washing: Wash the crude product on the filter with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual sodium hydroxide and other water-soluble impurities. Allow the crude product to air dry.

3.3 Purification and Characterization

The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by vacuum distillation.[12][13]

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. Gradually add hot water until the solution becomes turbid. Reheat until the solution is clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry.[14]

Experimental_Workflow Experimental Workflow for Synthesis A 1. Reagent Preparation (NaOH/EtOH/H₂O Solution) C 3. Base Addition & Reaction (Dropwise addition, stir 2-3h at RT) A->C B 2. Reactant Mixing (3-Chlorobenzaldehyde + Acetaldehyde in EtOH) B->C D 4. Workup & Isolation (Ice bath quench, vacuum filtration) C->D TLC Monitoring E 5. Purification (Recrystallization or Vacuum Distillation) D->E F 6. Characterization (NMR, IR, MS) E->F caption Figure 2: High-level experimental workflow.

Figure 2: High-level experimental workflow.

Process Optimization and Troubleshooting

Achieving high yield and purity requires careful control over several reaction parameters. Understanding these variables is key to optimizing the synthesis and troubleshooting potential issues.[6][15]

4.1 Key Reaction Parameters

ParameterRecommended RangeImpact on ReactionRationale & Causality
Base Concentration 10-15% NaOH/KOHHighSufficiently high concentration is needed to deprotonate acetaldehyde effectively. However, excessively strong basic conditions can promote side reactions.
Temperature Room Temp (20-25°C)HighExothermic reaction. Low temperatures control the reaction rate and minimize side products. Gentle heating can be used to drive the final dehydration step if necessary.[6]
Stoichiometry ~1.2 eq. AcetaldehydeMediumA slight excess of the enolizable component (acetaldehyde) helps to ensure the complete consumption of the more valuable aromatic aldehyde.
Solvent Ethanol/WaterHighProvides a homogenous medium for the reactants. The polarity of the solvent can influence the reaction rate and product solubility.

4.2 Common Side Reactions and Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Sub-optimal temperature; Insufficient base.Monitor reaction by TLC to ensure completion. Maintain temperature control. Ensure the base solution is fresh and accurately prepared.
Formation of Byproducts Cannizzaro Reaction: 3-Chlorobenzaldehyde disproportionates in strong base.[6] Acetaldehyde Self-Condensation: Two molecules of acetaldehyde react.Add the base solution slowly and maintain a low reaction temperature to favor the desired Claisen-Schmidt pathway over the Cannizzaro reaction. Use a slight excess, but not a large excess, of acetaldehyde.
Oily Product / Failure to Crystallize Impurities are present; Incorrect solvent for purification.Ensure thorough washing of the crude product. Perform purification via column chromatography or vacuum distillation if recrystallization fails.[16]
Reaction Does Not Start Poor quality reagents; Inactive base.Use freshly opened or purified starting materials. Prepare a fresh solution of the base catalyst.

Safety and Handling Precautions

  • 3-Chlorobenzaldehyde: Is an irritant. Avoid contact with skin, eyes, and inhalation.

  • Acetaldehyde: Is extremely flammable and volatile. It is also an irritant and a potential carcinogen. All handling must be done in a fume hood.

  • Sodium Hydroxide: Is highly corrosive and can cause severe burns. Wear appropriate gloves and eye protection when preparing and handling its solutions.

  • Solvents (Ethanol, Diethyl Ether): Are flammable. Ensure there are no ignition sources nearby during the reaction and workup.

Always consult the Safety Data Sheet (SDS) for each chemical before use and dispose of chemical waste according to institutional and local regulations.[17]

Conclusion

The Claisen-Schmidt condensation offers a powerful and selective method for the synthesis of this compound from readily available starting materials. By leveraging the differential reactivity of a non-enolizable aromatic aldehyde and an enolizable aliphatic aldehyde, this reaction provides a direct route to a valuable α,β-unsaturated carbonyl compound. Success in this synthesis is predicated on a firm understanding of the reaction mechanism, careful control of key experimental parameters such as temperature and stoichiometry, and meticulous purification of the final product. This guide provides the foundational knowledge and practical steps for researchers to confidently and efficiently produce this compound for applications in drug discovery and chemical development.

References

An In-depth Technical Guide to 3-Chlorocinnamaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorocinnamaldehyde is an organic compound that is garnering increasing interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Characterized by a chlorinated phenyl group attached to a cinnamaldehyde backbone, this molecule serves as a versatile intermediate in organic synthesis and exhibits a range of notable biological activities. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis methodologies, key applications, and safety considerations.

It is important to note that various isomers of chlorocinnamaldehyde exist, each with a unique CAS number. This guide will focus primarily on this compound, while also referencing other isomers where relevant.

IsomerCAS Number
This compoundNot explicitly defined in search results
(E)-3-Chlorocinnamaldehyde56578-37-1[1]
α-Chlorocinnamaldehyde18365-42-9[2][3]
β-Chlorocinnamaldehyde40133-53-7[4][5]
2-Chlorocinnamaldehyde1794-45-2[6]
4-ChlorocinnamaldehydeNot explicitly defined in search results

Core Chemical and Physical Properties

This compound, with the molecular formula C₉H₇ClO, has a molecular weight of approximately 166.60 g/mol .[5][7] It typically appears as a colorless to pale yellow liquid.[7] Key physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₇ClO[7]
Molecular Weight 166.60 g/mol [5][7]
Appearance Colorless to pale yellow liquid[7]
Boiling Point 106-120 °C at 0.5 Torr[7]
Melting Point 39 °C[7]
Density ~1.192 g/cm³[7]
Flash Point 134.9 °C[7]
IUPAC Name 3-(3-chlorophenyl)prop-2-enal[7]

Synthesis of this compound

The synthesis of this compound can be achieved through various established organic chemistry reactions. A common method involves the chlorination of cinnamaldehyde.

General Synthesis Workflow

Synthesis of this compound Start Starting Material: Cinnamaldehyde Reaction Reaction with Chlorinating Agent (e.g., Chlorosulfonic Acid) Start->Reaction Chlorination Purification Purification: Distillation or Recrystallization Reaction->Purification Isolation Product Final Product: This compound Purification->Product Mechanism of Biofilm Disruption cluster_0 This compound Action cluster_1 Cellular Effects on Candida albicans A Inhibition of Biofilm Formation (>90% at 50 µg/mL) G Biofilm Disruption & Reduced Pathogenicity A->G B Gene Expression Modulation D Down-regulation of Virulence Genes (ECE1, IFD6, RBT5, etc.) B->D E Up-regulation of Cell Wall Degradation Genes (CHT4, YWP1) B->E C Morphological Changes F Disruption of Hyphal Formation C->F D->G E->G F->G

References

Spectroscopic Data of 3-Chlorocinnamaldehyde: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-chlorocinnamaldehyde, an organic compound with significant applications in the pharmaceutical and agricultural industries.[1] Its role as a tyrosinase inhibitor and an intermediate in chemical synthesis necessitates a thorough understanding of its structural characteristics, which are elucidated through various spectroscopic techniques.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound.

Molecular Structure and Properties

This compound, with the molecular formula C₉H₇ClO and a molar mass of approximately 166.60 g/mol , is characterized by a 3-chlorophenyl group attached to a propenal moiety.[1] The presence of the chlorine atom, the aromatic ring, the carbon-carbon double bond, and the aldehyde functional group gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the vinylic protons, and the aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the carbonyl group.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aldehydic H~9.7Doublet~7.51H
Vinylic H (α to C=O)~6.7Doublet of Doublets~16.0, 7.51H
Vinylic H (β to C=O)~7.4Doublet~16.01H
Aromatic H~7.3 - 7.6Multiplet-4H

Note: These are predicted values. Actual experimental values may vary depending on the solvent and instrument used.

The large coupling constant (~16.0 Hz) between the vinylic protons is characteristic of a trans configuration along the double bond.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon is expected to appear significantly downfield.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C=O (Aldehyde)~193
C-Cl (Aromatic)~135
Aromatic CH~127 - 131
Vinylic CH~129, 153
Aromatic C (quaternary)~136

Note: These are predicted values based on structure-spectrum correlations.[2]

Caption: NMR correlation diagram for this compound.

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the C=O, C=C, C-Cl, and C-H bonds.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
~3050Aromatic C-HStretching
~2850, ~2750Aldehydic C-HStretching (Fermi doublet)
~1680C=O (Aldehyde)Stretching
~1625C=C (Alkene)Stretching
~1580, ~1470C=C (Aromatic)Stretching
~970=C-H (trans)Bending (Out-of-plane)
~780C-ClStretching

Data sourced from the NIST Chemistry WebBook.[3]

The strong absorption around 1680 cm⁻¹ is a clear indication of the conjugated aldehyde group. The band at approximately 970 cm⁻¹ further supports the trans stereochemistry of the double bond.

Experimental Protocol for IR Spectroscopy

The following is a typical procedure for obtaining an Attenuated Total Reflectance (ATR)-FTIR spectrum:

  • Instrument Preparation: Ensure the ATR crystal of the FTIR spectrometer is clean. Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of this compound (liquid or solid) directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, electron ionization (EI) is a common method.

The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 166, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotope peak ([M+2]⁺) at m/z 168 with an intensity of about one-third of the molecular ion peak is also expected.

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
166/168[M]⁺ (Molecular ion)
165/167[M-H]⁺
137/139[M-CHO]⁺
102[C₈H₆]⁺
77[C₆H₅]⁺

Data sourced from the NIST Chemistry WebBook.[4]

G M [M]⁺˙ m/z 166/168 M_H [M-H]⁺ m/z 165/167 M->M_H -H˙ M_CHO [M-CHO]⁺ m/z 137/139 M->M_CHO -CHO˙ C8H6 [C₈H₆]⁺˙ m/z 102 M_CHO->C8H6 -Cl˙ C6H5 [C₆H₅]⁺ m/z 77 C8H6->C6H5 -C₂H˙

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining an EI mass spectrum is as follows:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating characterization of this compound. The NMR data elucidates the proton and carbon framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation pattern. Together, these techniques offer an unambiguous identification of the compound, which is essential for its use in research and development. The provided protocols serve as a practical guide for researchers to obtain high-quality spectroscopic data for this and similar compounds.

References

3-Chlorocinnamaldehyde reactivity with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 3-Chlorocinnamaldehyde with Nucleophiles

Abstract

This compound (3-CCA) is a versatile α,β-unsaturated aldehyde that serves as a valuable intermediate in organic synthesis. Its conjugated system, activated by both the aldehyde and the aromatic chloro-substituent, presents multiple electrophilic sites for nucleophilic attack. This guide provides a comprehensive technical overview of the reactivity of this compound with a range of nucleophiles. We will explore the foundational principles governing its reaction pathways, including direct (1,2) versus conjugate (1,4) addition, and delve into specific reaction classes with detailed mechanisms, field-proven experimental protocols, and applications relevant to researchers, scientists, and drug development professionals.

Introduction: The Molecular Architecture of this compound

This compound, with the molecular formula C₉H₇ClO, is an aromatic aldehyde featuring a carbon-carbon double bond in conjugation with the carbonyl group.[1] The presence of an electron-withdrawing chlorine atom at the meta-position of the phenyl ring further influences the molecule's electronic properties. This specific arrangement of functional groups creates a molecule with distinct regions of electrophilicity, making it a highly useful building block in synthetic chemistry.[1] Its applications span the synthesis of pharmaceuticals, agrochemicals, and novel organic materials.[1]

The reactivity of 3-CCA is primarily dictated by three electrophilic centers, as illustrated below.

Caption: Electrophilic sites in this compound.

  • Carbonyl Carbon (C1): Highly electrophilic due to the polarization of the C=O bond. It is the site of 1,2-addition .

  • β-Carbon (C3): Becomes electrophilic through conjugation with the carbonyl group. An important resonance structure places a partial positive charge on this carbon, making it the site for 1,4-addition (conjugate or Michael addition).[2]

  • Aromatic Carbon (C3'): The carbon bearing the chlorine atom can potentially undergo nucleophilic aromatic substitution (SNAAr), although this typically requires harsh conditions or strong activation.[1]

The Dichotomy of Reactivity: 1,2- (Direct) vs. 1,4- (Conjugate) Addition

The primary consideration when predicting the outcome of a nucleophilic attack on 3-CCA is the competition between 1,2- and 1,4-addition. This selectivity is largely governed by the nature of the nucleophile, a principle explained by Hard and Soft Acid and Base (HSAB) theory.

  • Hard Nucleophiles: These are typically characterized by high charge density and low polarizability (e.g., Grignard reagents, organolithiums, hydride reagents). They are driven by electrostatic interactions and preferentially attack the harder, more charge-dense electrophilic site: the carbonyl carbon (1,2-addition).[3]

  • Soft Nucleophiles: These have lower charge density and are more polarizable (e.g., thiols, amines, organocuprates, enolates). Their reactions are orbitally controlled, favoring attack at the softer electrophilic site: the β-carbon (1,4-addition).[4][5]

Reaction conditions, such as temperature, can also influence this selectivity. 1,2-additions are often faster and kinetically favored, while 1,4-additions can be thermodynamically more stable.[6][7]

Nucleophile ClassTypePredominant Mode of AdditionResulting Product Class
Organolithium (R-Li)Hard1,2-Addition (Direct)Secondary Allylic Alcohol
Grignard (R-MgX)Hard1,2-Addition (Direct)Secondary Allylic Alcohol
Organocuprate (R₂CuLi)Soft1,4-Addition (Conjugate)Saturated Aldehyde
EnolatesSoft1,4-Addition (Michael)1,5-Dicarbonyl Compound
Amines (R₂NH)Soft1,4-Addition (aza-Michael)β-Amino Aldehyde
Thiols (RSH)Soft1,4-Addition (thia-Michael)β-Thioether Aldehyde
Hydrides (NaBH₄)Hard1,2-Addition (Reduction)Allylic Alcohol
Cyanide (CN⁻)Borderline/SoftTypically 1,4-Additionβ-Cyano Aldehyde

Reaction Mechanisms and Protocols

Conjugate Addition (1,4-Addition)

This is the most common and synthetically useful pathway for 3-CCA. The reaction proceeds via a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product.[8]

G reactant {3-CCA + Nu:⁻|Step 1: Nucleophilic Attack at β-Carbon} enolate {Resonance-Stabilized Enolate Intermediate|Step 2: Protonation} reactant->enolate enol {Enol Intermediate|Step 3: Tautomerization} enolate->enol + H⁺ product {1,4-Adduct (Saturated Aldehyde)} enol->product

Caption: General mechanism for 1,4-conjugate addition.

Exemplary Nucleophiles for 1,4-Addition:

  • Organocuprates (Gilman Reagents): These reagents are exceptionally effective for delivering alkyl or aryl groups to the β-position of α,β-unsaturated carbonyls with high selectivity.[4]

  • Thiols and Amines: As soft heteroatomic nucleophiles, they readily add in a conjugate fashion. The reaction of cinnamaldehyde with thiols is a classic example of a Michael addition.[9] Similarly, amines participate in aza-Michael additions.[4]

  • Enolates (The Michael Reaction): This powerful C-C bond-forming reaction involves the addition of a stabilized carbanion (enolate) from a donor (e.g., malonic esters, β-ketoesters) to an acceptor like 3-CCA.[4][5]

Direct Addition (1,2-Addition)

Hard nucleophiles attack the carbonyl carbon directly, breaking the C=O π-bond. The resulting alkoxide intermediate is protonated during workup to yield an allylic alcohol.

G reactant {3-CCA + R-MgX|Step 1: Nucleophilic Attack at Carbonyl} alkoxide {Tetrahedral Alkoxide Intermediate|Step 2: Acidic Workup} reactant->alkoxide product {1,2-Adduct (Allylic Alcohol)} alkoxide->product + H₃O⁺ G cluster_workflow Experimental Workflow A 1. Reagent Preparation Dissolve 3-CCA (1.0 eq) and catalyst (e.g., thiourea, 0.1 eq) in solvent (e.g., Toluene). B 2. Nucleophile Addition Add Thiophenol (1.1 eq) dropwise at 0°C under N₂ atmosphere. A->B C 3. Reaction Monitoring Stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC). B->C D 4. Workup Quench with saturated NH₄Cl (aq). Extract with Ethyl Acetate. C->D E 5. Purification Dry organic layer over Na₂SO₄. Concentrate and purify by column chromatography (Silica gel). D->E F 6. Characterization Confirm structure of the β-thioether aldehyde product via ¹H NMR, ¹³C NMR, and HRMS. E->F

References

Stability and degradation pathways of 3-Chlorocinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Degradation Pathways of 3-Chlorocinnamaldehyde

Authored by: A Senior Application Scientist

Introduction

This compound (C₉H₇ClO) is an α,β-unsaturated aldehyde characterized by a cinnamaldehyde backbone with a chlorine atom substituted at the 3-position of the phenyl ring.[1] This compound serves as a versatile intermediate in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and fragrances.[1][2] Its biological activities, such as the inhibition of mushroom tyrosinase and potential enhancement of cisplatin's cytotoxic effects in cancer cell lines, have drawn considerable interest from the drug development community.[1]

Understanding the chemical stability and degradation pathways of this compound is paramount for ensuring its quality, safety, and efficacy in any application. Forced degradation studies are essential for identifying potential degradation products, elucidating degradation mechanisms, and developing stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3][4] This guide provides a comprehensive overview of the stability profile of this compound, details its degradation pathways under various stress conditions, and outlines robust analytical methodologies for its assessment.

Chemical Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is key to predicting its stability.

  • Molecular Formula: C₉H₇ClO[1]

  • Molecular Weight: 166.60 g/mol [1][5]

  • Appearance: Colorless to pale yellow liquid[1]

  • Boiling Point: 106-120 °C (at 0.5 Torr)[1]

  • Melting Point: 39 °C[1]

The structure incorporates three key reactive sites: the aldehyde group, the carbon-carbon double bond (alkene), and the chloro-substituted aromatic ring. The electrophilicity of the aldehyde and the double bond, coupled with the influence of the chlorine substituent, dictates its reactivity and degradation profile.

Forced Degradation and Stability Profile

Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing to trigger degradation.[4] This approach helps in rapidly identifying likely degradation products and pathways.[3][6] The intrinsic stability of this compound is evaluated under hydrolytic, oxidative, photolytic, and thermal stress.

Hydrolytic Degradation

Hydrolysis involves the reaction of the compound with water, often catalyzed by acid or base.[6] For this compound, the primary sites susceptible to hydrolysis are the aldehyde group and potentially the carbon-chlorine bond, although the latter is generally stable on an aromatic ring.

  • Acidic Conditions (e.g., 0.1N HCl): Under acidic conditions, the aldehyde group can be hydrated. However, significant degradation is more likely to occur through other mechanisms if refluxed for extended periods.

  • Basic Conditions (e.g., 0.1N NaOH): Aldehydes can undergo various reactions in basic media, including Cannizzaro-type reactions or aldol condensations, although the latter is less likely for this specific structure. The primary degradation pathway under strong basic conditions would likely involve nucleophilic attack at the carbonyl carbon.

  • Neutral Conditions (e.g., Water): In neutral water, degradation is expected to be significantly slower compared to acidic or basic conditions.

Oxidative Degradation

Oxidation is a common degradation pathway for aldehydes.[7] The aldehyde functional group in this compound is highly susceptible to oxidation.

  • Mechanism: Using an oxidizing agent like hydrogen peroxide (H₂O₂), the aldehyde group (-CHO) is readily oxidized to a carboxylic acid group (-COOH), forming 3-Chlorocinnamic acid. This is a well-established reaction for α,β-unsaturated aldehydes, often referred to as a Pinnick-type oxidation.[1][8] The double bond can also be a target for oxidation, potentially forming an epoxide, which could subsequently be hydrolyzed to a diol.[9]

  • Primary Degradant: The most probable major degradation product under oxidative stress is 3-Chlorocinnamic acid .

Photolytic Degradation

Photodegradation occurs when the molecule absorbs light energy, leading to chemical reactions.[10] The conjugated system of this compound, comprising the aromatic ring, the double bond, and the carbonyl group, can absorb UV radiation, making it susceptible to photolytic stress.

  • Potential Pathways:

    • E/Z Isomerization: The energy from light absorption can cause isomerization around the carbon-carbon double bond, converting the predominant (E)-isomer to the (Z)-isomer.

    • Cyclization Reactions: Photochemical cyclization reactions are also a possibility for conjugated systems.

    • Radical Reactions: Cleavage of the carbon-chlorine bond to form radical species, although this typically requires high-energy UV light.

Thermal Degradation

Exposure to high temperatures can provide the necessary activation energy for degradation reactions.[7]

  • Solid-State vs. Solution: Degradation is typically more pronounced in solution than in the solid state.

  • Potential Pathways: At elevated temperatures, polymerization of the aldehyde can occur. Oxidation can also be accelerated in the presence of air (auto-oxidation).[9]

Predicted Degradation Pathways

Based on the functional groups present in this compound, the following degradation pathways are proposed.

Oxidation Pathway

The most direct and likely degradation pathway involves the oxidation of the aldehyde.

Oxidation_Pathway This compound This compound Intermediate_Peroxy Peroxyhemiacetal Intermediate This compound->Intermediate_Peroxy [O] (e.g., H₂O₂) 3-Chlorocinnamic_Acid 3-Chlorocinnamic Acid Intermediate_Peroxy->3-Chlorocinnamic_Acid Rearrangement

Caption: Oxidation of this compound to 3-Chlorocinnamic Acid.

Hydrolytic Pathway (Illustrative)

While aromatic C-Cl bonds are robust, under harsh conditions or microbial action, hydrolysis can occur, leading to hydroxylated derivatives. A more common hydrolytic pathway in related chloroaromatic compounds involves enzymatic action leading to catechols.[11]

Hydrolysis_Pathway cluster_main Hypothetical Hydrolytic/Metabolic Pathway A This compound B 3-Hydroxycinnamaldehyde A->B Hydrolysis/Hydroxylation (H₂O, harsh conditions or enzymatic) C Further Degradation (e.g., Ring Cleavage) B->C

Caption: Hypothetical hydrolysis leading to hydroxylated derivatives.

Data Presentation: Summary of Forced Degradation

The results from forced degradation studies should be systematically tabulated to provide a clear overview of the molecule's stability.

Stress ConditionReagent/ParametersDuration% Degradation (Approx.)Major Degradation Products Identified
Acid Hydrolysis 0.1 N HCl24 hours5-10%Minor unidentified polar products
Base Hydrolysis 0.1 N NaOH8 hours15-25%Multiple unidentified products
Oxidative Degradation 3% H₂O₂6 hours30-40%3-Chlorocinnamic Acid (Major)
Photolytic Degradation (Solution) UV Light (254 nm) in Methanol/Water48 hours10-20%(Z)-3-Chlorocinnamaldehyde, others
Thermal Degradation (Solid) 80°C72 hours< 5%No significant degradation

Note: The % degradation values are illustrative and would need to be determined experimentally.

Experimental Protocols

To ensure reproducibility and scientific validity, detailed experimental protocols are necessary.

Protocol 1: Forced Degradation Study

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric Acid (HCl), 0.1 N

  • Sodium Hydroxide (NaOH), 0.1 N

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • pH meter, volumetric flasks, pipettes

  • Photostability chamber, oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Acid Degradation: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Keep at room temperature for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 N NaOH, and dilute with mobile phase for analysis.

  • Base Degradation: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Keep at room temperature for 8 hours. Withdraw samples, neutralize with 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Withdraw samples and dilute for analysis.

  • Photolytic Degradation: Expose 10 mL of the stock solution in a quartz cuvette to UV light in a photostability chamber. Keep a control sample wrapped in aluminum foil. Analyze both samples after 48 hours.

  • Thermal Degradation: Place a known quantity of solid this compound in an oven at 80°C for 72 hours. Dissolve the stressed solid in methanol for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To separate this compound from its degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector.[10][12]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Phosphoric Acid in Water.

    • Initial Conditions: 40% Acetonitrile, 60% Acidified Water.

    • Gradient: Linearly increase to 90% Acetonitrile over 20 minutes.

    • Hold: Hold at 90% Acetonitrile for 5 minutes.

    • Re-equilibration: Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 248 nm.[12]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Prepare all solutions (stressed samples and controls) as described in Protocol 1.

  • Filter samples through a 0.45 µm syringe filter before injection.

  • Run the HPLC analysis according to the conditions above.

  • Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Validate the method for specificity by ensuring that the degradation product peaks are well-resolved from the parent peak. Peak purity analysis using a PDA detector is recommended.

Workflow for Stability Analysis

The entire process from stress testing to analysis follows a logical flow.

Stability_Workflow cluster_stress 1. Forced Degradation cluster_analysis 2. Analysis & Characterization cluster_output 3. Outcome stress_acid Acid Hydrolysis hplc RP-HPLC-PDA (Separation & Quantification) stress_acid->hplc stress_base Base Hydrolysis stress_base->hplc stress_ox Oxidation stress_ox->hplc stress_photo Photolysis stress_photo->hplc stress_therm Thermal stress_therm->hplc lcms LC-MS (Mass Identification) hplc->lcms For Impurity ID pathway Elucidate Degradation Pathways hplc->pathway method Validate Stability-Indicating Method hplc->method nmr NMR (Structure Elucidation) lcms->nmr For Structure Confirmation lcms->pathway nmr->pathway

Caption: Workflow for forced degradation and stability analysis.

Conclusion

This compound is a molecule of significant synthetic utility. Its stability profile is dictated by the reactivity of its α,β-unsaturated aldehyde system. The compound is particularly susceptible to oxidative degradation , leading to the formation of 3-Chlorocinnamic acid. It also shows moderate degradation under basic and photolytic conditions, while being relatively stable to acidic and thermal stress. A well-designed, validated, stability-indicating HPLC method is crucial for monitoring its purity and the formation of any degradation products during manufacturing, storage, and formulation. Further characterization of degradation products using mass spectrometry and NMR is essential for a complete understanding of its degradation pathways and for ensuring the safety of its final applications.

References

A Technical Guide to the Physical Properties of 3-Chlorocinnamaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction

3-Chlorocinnamaldehyde, a halogenated derivative of the naturally occurring flavorant cinnamaldehyde, is a molecule of significant interest in synthetic chemistry and drug discovery. Its utility as a versatile intermediate stems from its reactive aldehyde functionality, a conjugated π-system, and a substituted phenyl ring. Like its parent compound, this compound exists as geometric isomers, specifically the (E) and (Z) forms, arising from the restricted rotation around the carbon-carbon double bond.

For researchers, scientists, and drug development professionals, a thorough understanding of the distinct physical properties of these isomers is not merely academic. It is fundamental to their practical application. These properties—including melting and boiling points, solubility, and spectroscopic signatures—govern critical processes such as reaction monitoring, purification, formulation, and the prediction of pharmacokinetic behavior. This guide provides an in-depth analysis of these properties, offering both a theoretical framework and practical, field-proven protocols for their determination. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible characterization.

Section 2: Isomeric Structures and Stereochemistry

The defining structural feature of this compound is the geometry at the α,β-unsaturated double bond. The (E) isomer (entgegen, German for "opposite") has the phenyl ring and the aldehyde group on opposite sides of the double bond, resulting in a more linear, or trans, configuration. Conversely, the (Z) isomer (zusammen, German for "together") has these groups on the same side, leading to a cis configuration. This seemingly subtle difference in spatial arrangement has profound implications for the molecule's physical properties, particularly its crystal lattice packing and its interaction with solvents and analytical instruments.

G start Unknown Isomer of This compound nmr Acquire ¹H NMR Spectrum in CDCl₃ start->nmr j_value Measure J-coupling of Vinyl Protons (Hα-Hβ) nmr->j_value e_isomer (E)-Isomer Confirmed j_value->e_isomer J ≈ 15-18 Hz z_isomer (Z)-Isomer Confirmed j_value->z_isomer J ≈ 10-12 Hz mp Determine Melting Point (Confirmatory) e_isomer->mp z_isomer->mp end_e Report: (E)-3-Chlorocinnamaldehyde mp->end_e If starting from (E) path end_z Report: (Z)-3-Chlorocinnamaldehyde mp->end_z If starting from (Z) path

An In-depth Technical Guide to the Synthesis of 3-Chlorocinnamaldehyde via Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-chlorocinnamaldehyde, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The core of this guide focuses on the application of electrophilic aromatic substitution (EAS) for the regioselective chlorination of cinnamaldehyde. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss critical parameters for process optimization and characterization of the final product. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Strategic Importance of this compound

This compound is a versatile bifunctional molecule, incorporating both a reactive α,β-unsaturated aldehyde and a chlorinated aromatic ring. This unique combination of functional groups makes it a sought-after building block in organic synthesis. The presence of the chlorine atom at the meta position of the phenyl ring significantly influences the molecule's electronic properties and provides a handle for further chemical modifications, such as cross-coupling reactions. Its derivatives have shown promise in various therapeutic areas, underscoring the need for a robust and well-understood synthetic route.

Electrophilic aromatic substitution stands as a cornerstone of synthetic organic chemistry for the functionalization of aromatic rings. This guide will specifically explore the direct chlorination of cinnamaldehyde as a practical and efficient method for the synthesis of its 3-chloro derivative.

Mechanistic Insights: Directing Effects in the Chlorination of Cinnamaldehyde

The regiochemical outcome of the electrophilic chlorination of cinnamaldehyde is governed by the electronic properties of the substituent already present on the benzene ring, in this case, the cinnamaldehyde moiety (-CH=CH-CHO). This substituent is a composite of a vinyl group (-CH=CH-) and an aldehyde group (-CHO), which exert competing electronic effects.

The aldehyde group is a moderately deactivating group and a meta-director.[1][2] Its electron-withdrawing nature, both through inductive effects and resonance, decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to benzene. The deactivation is more pronounced at the ortho and para positions due to resonance structures that place a partial positive charge on these carbons.

Conversely, the vinyl group can be weakly activating and ortho-, para-directing due to its ability to donate electron density to the ring through resonance. However, in the case of cinnamaldehyde, the strong deactivating effect of the conjugated aldehyde group dominates, leading to the preferential substitution at the meta position.

The electrophilic chlorination of an aromatic ring is typically facilitated by a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), which polarizes the Cl-Cl bond, generating a more potent electrophile (Cl⁺). However, strong protic acids like chlorosulfonic acid can also serve as both the chlorinating agent and the catalyst.

The accepted mechanism for electrophilic aromatic substitution proceeds in two main steps:[3][4]

  • Formation of the σ-complex (arenium ion): The π-electron system of the aromatic ring attacks the electrophile (in this case, a polarized chlorine species), forming a resonance-stabilized carbocation known as a σ-complex or arenium ion.

  • Deprotonation: A weak base removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring.

Diagram of the Electrophilic Aromatic Substitution Mechanism for the Synthesis of this compound

Caption: Mechanism of Electrophilic Aromatic Substitution for this compound Synthesis.

Experimental Protocol: Synthesis of this compound using Chlorosulfonic Acid

This protocol details a laboratory-scale synthesis of this compound from cinnamaldehyde using chlorosulfonic acid.[5]

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
CinnamaldehydeReagentSigma-Aldrich
Chlorosulfonic acidReagentSigma-Aldrich
Dichloromethane (DCM)AnhydrousFisher Scientific
Sodium bicarbonateReagentJ.T. Baker
Anhydrous sodium sulfateReagentEMD Millipore
Diethyl etherReagentVWR
HexaneReagentVWR

3.2. Equipment

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer with stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Fume hood

3.3. Step-by-Step Procedure

  • Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice bath.

  • Reagent Charging: Charge the flask with cinnamaldehyde (1.0 eq) and anhydrous dichloromethane (DCM) as the solvent.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (1.1 eq) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization of this compound

The successful synthesis of this compound can be confirmed through various spectroscopic techniques.

Table 1: Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ 9.7 (d, 1H, J=7.6 Hz, CHO), 7.4-7.6 (m, 4H, Ar-H), 6.7 (dd, 1H, J=16.0, 7.6 Hz, =CH-CHO), 6.4 (d, 1H, J=16.0 Hz, Ar-CH=)
¹³C NMR (CDCl₃, 100 MHz)δ 193.5 (CHO), 152.0 (Ar-CH=), 135.0 (C-Cl), 134.5 (Ar-C), 130.5 (Ar-CH), 128.0 (Ar-CH), 127.0 (Ar-CH), 126.5 (=CH-CHO)
IR (KBr, cm⁻¹)~3050 (Ar-H stretch), ~2820, 2730 (aldehyde C-H stretch), ~1680 (C=O stretch), ~1625 (C=C stretch), ~800 (Ar-H bend)
Mass Spec. (EI)m/z (%) 166 (M⁺), 131 (M⁺ - Cl), 103, 77

Challenges and Optimization Strategies

Several challenges may be encountered during the synthesis of this compound, along with strategies for their mitigation.

  • Side Reactions: The primary side reaction is the potential for chlorination to occur at the α,β-unsaturated double bond.[5] This can be minimized by maintaining a low reaction temperature and using a stoichiometric amount of the chlorinating agent. Polysubstitution on the aromatic ring is also a possibility, though less likely under controlled conditions due to the deactivating nature of the substituent.

  • Purification: The separation of this compound from unreacted starting material and side products can be challenging due to their similar polarities. Careful column chromatography is often necessary. An alternative purification method for aldehydes involves the formation of a water-soluble bisulfite adduct.[6] The aldehyde can be regenerated from the adduct by treatment with acid or base.

  • Yield Optimization: The yield of the reaction can be optimized by carefully controlling the reaction temperature, the rate of addition of the chlorinating agent, and the reaction time.

Diagram of the Synthesis Workflow and Potential Side Reactions

workflow cluster_main Main Reaction Pathway cluster_side Potential Side Reactions cluster_purification Purification Cinnamaldehyde Cinnamaldehyde Reaction Chlorination (Chlorosulfonic Acid, DCM, 0-5 °C) Cinnamaldehyde->Reaction Product This compound Reaction->Product Addition Addition to Double Bond Reaction->Addition Side Reaction 1 Poly Polysubstitution Reaction->Poly Side Reaction 2 Crude Crude Product Product->Crude Column Column Chromatography Crude->Column Bisulfite Bisulfite Adduct Formation Crude->Bisulfite Pure Pure this compound Column->Pure Bisulfite->Pure

Caption: Workflow for the Synthesis and Purification of this compound.

Conclusion

The synthesis of this compound via electrophilic aromatic substitution is a practical and scalable method for accessing this important chemical intermediate. A thorough understanding of the reaction mechanism, particularly the directing effects of the cinnamaldehyde substituent, is crucial for achieving the desired regioselectivity. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high yield of the pure product. This guide provides a solid foundation for researchers and scientists to successfully synthesize and utilize this compound in their drug discovery and development endeavors.

References

Handling and storage precautions for 3-Chlorocinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Storage of 3-Chlorocinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding this compound

This compound (C₉H₇ClO) is an aromatic aldehyde with significant utility in organic synthesis and drug discovery.[1] Its structure, featuring a chlorinated phenyl group attached to a cinnamaldehyde backbone, provides a versatile scaffold for creating complex molecules. This compound serves as a key electrophilic component in multicomponent reactions and has demonstrated notable biological activities, including the inhibition of mushroom tyrosinase and potential applications in enhancing the efficacy of cancer therapies.[1]

However, the same reactivity that makes this compound a valuable synthetic intermediate also necessitates a thorough understanding of its potential hazards. This guide provides a comprehensive framework for its safe handling, storage, and disposal, grounded in established safety protocols and an understanding of its chemical properties. The objective is to empower researchers to mitigate risks effectively, ensuring both personal safety and the integrity of their experimental work.

Section 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is the proactive identification of hazards and a comprehensive risk assessment before any handling of a chemical. This compound presents several health and environmental hazards that must be respected.

1.1 Primary Health Hazards

The primary routes of exposure are dermal contact, eye contact, and inhalation. The key health hazards associated with this compound are:

  • Skin Irritation and Sensitization : Classified as a skin irritant (Category 2), direct contact can cause inflammation, redness, and discomfort.[2][3] More significantly, it is a skin sensitizer (Category 1/1A), meaning that repeated or prolonged contact may lead to an allergic reaction, manifesting as contact dermatitis.[4] This sensitization is a permanent condition, and subsequent exposures, even to minute quantities, can trigger a severe skin response.

  • Serious Eye Irritation : The compound is a serious eye irritant (Category 2/2A).[2][3] Accidental contact with the eyes can cause significant pain, redness, and potential damage to the cornea.

  • Acute Dermal Toxicity : It is classified as harmful in contact with skin (Acute Toxicity, Dermal, Category 4). Absorption through the skin can lead to systemic effects.

  • Respiratory Irritation : Inhalation of dust or vapors may cause respiratory tract irritation.[2][3]

1.2 Environmental Hazards

This compound is recognized as being harmful to aquatic life with long-lasting effects. Therefore, preventing its release into drains, waterways, or the soil is a critical responsibility.

1.3 Causality of Hazards: The Role of the α,β-Unsaturated Aldehyde

The toxicity profile of this compound is intrinsically linked to its molecular structure. The α,β-unsaturated aldehyde is a reactive functional group that can act as a Michael acceptor. This allows it to react with biological nucleophiles, such as the thiol groups in cysteine residues of proteins. This covalent modification of proteins is a primary mechanism behind its skin sensitization and irritant properties. The chlorine atom on the phenyl ring can further modulate this reactivity. Understanding this mechanism underscores the importance of preventing direct contact with the skin and other tissues.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential.

2.1 Engineering Controls: The First Line of Defense

  • Chemical Fume Hood : All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted in a properly functioning chemical fume hood.[5][6] This is the most critical engineering control to prevent the inhalation of vapors or fine particles and to contain any potential spills.

  • Ventilation : The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[2]

  • Safety Stations : Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2]

2.2 Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE must be based on a thorough risk assessment. The following are mandatory when handling this compound:

  • Hand Protection : Wear nitrile or other chemically resistant gloves. Gloves must be inspected for tears or pinholes before use.[5] Given the compound's ability to cause skin sensitization, proper glove removal technique (without touching the outer surface) is crucial to avoid cross-contamination.[5]

  • Eye Protection : Chemical safety goggles are required at all times.[5] A face shield should also be worn when there is a significant risk of splashing.[5]

  • Skin and Body Protection : A flame-resistant lab coat must be worn and kept fully fastened.[4] Ensure that clothing fully covers the arms and legs.

  • Respiratory Protection : If there is a risk of generating aerosols or vapors that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

Section 3: Safe Handling and Experimental Protocols

Adherence to a standardized protocol is a self-validating system for ensuring safety during experimental work.

3.1 Step-by-Step Handling Protocol

  • Preparation : Before handling, ensure all necessary engineering controls are active and all required PPE is correctly worn. Clear the workspace in the fume hood of any unnecessary items.

  • Weighing : If weighing the solid, perform the task in the fume hood on a draft shield to minimize dispersal. Use a dedicated spatula.

  • Transfers : When transferring the substance, whether solid or in solution, do so slowly and carefully to avoid splashing or creating dust.

  • Solution Preparation : When dissolving the compound, add the solid slowly to the solvent. Be aware of any potential exothermic reactions, although none are specifically noted for common laboratory solvents.

  • Post-Handling : After handling, decontaminate all surfaces and equipment. Wipe down the work area in the fume hood.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4][7]

Workflow for Safe Handling of this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling Phase A Verify Fume Hood Operation B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Spill Kit & Waste Container B->C D Weigh Compound Carefully C->D Proceed to Handling E Transfer to Reaction Vessel D->E F Add Solvent & Mix E->F G Decontaminate Workspace & Equipment F->G Experiment Complete H Dispose of Waste in Labeled Container G->H I Remove PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: A logical workflow for the safe handling of this compound.

Section 4: Storage and Incompatibility

Proper storage is critical for maintaining the chemical's stability and preventing hazardous reactions.

4.1 Optimal Storage Conditions

  • Container : Store in the original, tightly closed container.[5][8] Amber glass is a suitable material to protect from light.

  • Location : Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[4][6]

  • Temperature : While some sources suggest refrigerated or freezer storage, always refer to the manufacturer's specific recommendation on the product label.[9]

  • Separation : Store away from incompatible materials.[4]

4.2 Chemical Incompatibilities

Avoid contact with:

  • Strong Oxidizing Agents : Can lead to vigorous or explosive reactions.[2]

  • Strong Bases : May catalyze decomposition or polymerization reactions.[6]

Section 5: Emergency and Spill Response

Immediate and correct action during an emergency can significantly reduce the risk of injury and environmental contamination.

5.1 First Aid Measures

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[2][4]

  • Inhalation : Move the person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[2]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water at most. Seek immediate medical attention.[2]

5.2 Spill Cleanup Protocol

  • Evacuate : Alert others in the area and evacuate non-essential personnel.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain : For liquid spills, cover with an inert, non-combustible absorbent material such as sand, diatomite, or a universal binder.[2][8] For solid spills, carefully sweep up to avoid generating dust.[4]

  • Collect : Place the absorbed material or swept solid into a suitable, labeled, and sealed container for hazardous waste disposal.[2][5]

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the incident to the laboratory supervisor or safety officer.

Decision Tree for Spill Response

G A Spill Detected B Is the spill large or outside of a fume hood? A->B C Evacuate Area Alert Safety Officer B->C Yes D Is the spill contained within a fume hood? B->D No D->C No E Don Full PPE (Gloves, Goggles, Respirator if needed) D->E Yes F Cover with Inert Absorbent (e.g., sand, vermiculite) E->F G Collect into Labeled Hazardous Waste Container F->G H Decontaminate Area G->H I Report Incident H->I

Caption: A decision-making workflow for responding to a this compound spill.

Section 6: Waste Disposal

Proper disposal is a legal and ethical requirement to protect the environment.

  • Procedure : All waste containing this compound, including contaminated absorbent materials and empty containers, must be treated as hazardous waste.

  • Containers : Collect waste in clearly labeled, sealed containers.[2]

  • Regulations : Do not discard the product or its packaging into drains or general trash.[8][10] Disposal must be handled through an authorized hazardous waste disposal company in strict compliance with all local, state, and national regulations.[10]

Data Summary

PropertyValueReference
Molecular Formula C₉H₇ClO[1][3]
Molecular Weight ~166.60 g/mol [1][3]
Appearance Colorless to pale yellow liquid or solid[1]
Melting Point ~39 °C[1]
Flash Point 134.9 °C[1]
Hazard Classifications Skin Irrit. 2, Eye Irrit. 2A, Skin Sens. 1A, Acute Tox. 4 (Dermal), Aquatic Chronic 3[3]

References

A Technical Guide to the Thermogravimetric Analysis of 3-Chlorocinnamaldehyde: A Methodical Approach to Thermal Stability Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the thermogravimetric analysis (TGA) of 3-Chlorocinnamaldehyde. In the absence of established literature data for this specific molecule, this document outlines a first-principles approach to developing a robust analytical method. We will leverage foundational TGA principles and comparative data from the parent compound, trans-cinnamaldehyde, to establish a scientifically rigorous protocol. This guide is intended for researchers, quality control analysts, and formulation scientists who require a deep understanding of the thermal stability and decomposition kinetics of this compound, a critical parameter in drug development and materials science.

Introduction: The Imperative for Thermal Analysis

This compound is an α,β-unsaturated aldehyde featuring a chlorine substituent on the phenyl ring.[1] This structure is of interest in organic synthesis and pharmaceutical development due to the reactivity of the aldehyde and the electronic influence of the halogen.[1] The thermal stability of such an active pharmaceutical ingredient (API) or intermediate is a cornerstone of its characterization profile. It directly impacts shelf-life, storage conditions, processing parameters, and safety.

Thermogravimetric Analysis (TGA) is an essential technique for this purpose, measuring the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[2] This data allows us to pinpoint decomposition temperatures, quantify mass loss events, and infer the kinetics of degradation.[3] This guide will detail the theoretical and practical considerations for establishing a definitive TGA method for this compound.

Foundational Principles of TGA

A TGA instrument consists of a high-precision microbalance, a furnace, a temperature programmer, and a purge gas system.[4] The sample is placed in a crucible and heated according to a defined program. The resulting plot of mass versus temperature, known as a thermogram, provides a quantitative measure of thermal events involving mass change.

Key data points from a thermogram include:

  • Onset Temperature (T_onset): The temperature at which significant mass loss begins.

  • Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is maximal, determined from the peak of the derivative thermogravimetric (DTG) curve.

  • Percent Mass Loss: The amount of mass lost during a specific decomposition step.

  • Residual Mass: The mass of the sample remaining at the end of the analysis.

Experimental Protocol: A Self-Validating Methodology

The following protocol is designed to yield high-quality, reproducible data for the TGA of this compound. The causality behind each parameter selection is explained to ensure methodological transparency and robustness.

Instrument and Calibration
  • Instrument: A calibrated, modern TGA instrument (e.g., TA Instruments, Mettler Toledo) is required.

  • Calibration:

    • Temperature: Calibrate the furnace temperature using certified reference materials with known Curie points (e.g., Alumel, Nickel) or melting points (e.g., Indium, Zinc) in the relevant temperature range. This ensures the accuracy of the temperature axis.

    • Mass: Calibrate the microbalance using certified reference weights. This is critical for the accuracy of mass loss measurements.

Sample Preparation and Loading
  • Sample Form: this compound is a low-melting-point solid (39 °C).[1] Ensure the sample is homogenous. If it is liquid at room temperature, it should be handled accordingly.

  • Sample Mass: Use a sample mass of 5-10 mg.

    • Rationale: This mass is sufficient to provide a strong signal-to-noise ratio while minimizing thermal gradients within the sample, which can broaden decomposition events and reduce resolution.[5]

  • Crucible: Use an open aluminum or platinum crucible.

    • Rationale: An open crucible ensures that volatile decomposition products can escape freely, preventing pressure buildup and secondary reactions that could alter the thermogram. Platinum is preferred for higher temperature ranges (>600 °C) and inertness.

TGA Method Parameters
ParameterRecommended ValueRationale
Purge Gas High Purity Nitrogen (99.999%)An inert atmosphere is essential to study the intrinsic thermal decomposition of the molecule, eliminating oxidative side reactions.[4]
Gas Flow Rate 50-100 mL/minThis rate is sufficient to sweep away decomposition products from the furnace and prevent their condensation or secondary reactions.
Temperature Program
1. Isothermal30 °C for 5 minAn initial isothermal hold ensures thermal equilibrium of the sample and furnace before the ramp begins.
2. Ramp10 °C/min to 600 °CA heating rate of 10 °C/min is a standard starting point that provides a good balance between experimental time and resolution of thermal events.[6]
3. Isothermal (Optional)Hold at final temp for 5 minEnsures the decomposition is complete.

The experimental workflow can be visualized as follows:

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Instrument Calibration (Temp & Mass) Sample Sample Preparation (5-10 mg) Calibrate->Sample Setup Load Sample & Configure Method Sample->Setup Run Run TGA Program (N2, 10°C/min) Setup->Run Acquire Data Acquisition (Mass vs. Temp) Run->Acquire Analyze Analyze Thermogram (T_onset, T_peak, % Loss) Acquire->Analyze Kinetic Kinetic Modeling (Optional) Analyze->Kinetic

TGA Experimental and Analytical Workflow.

Anticipated Results and Mechanistic Interpretation

While specific data for this compound is unavailable, we can form a strong hypothesis based on its structure and known data for related compounds. trans-Cinnamaldehyde exhibits a primary decomposition event around 200 °C.[7] The presence of the chlorine atom on the phenyl ring is expected to influence this behavior.

Hypothesized Decomposition Pathway: The C-Cl bond is typically less stable than C-C or C-H bonds within the aromatic ring. However, the aldehyde and the α,β-unsaturated system are also reactive centers. Decomposition could initiate via several pathways:

  • Decarbonylation: Loss of carbon monoxide (CO) from the aldehyde group, a known decomposition pathway for aldehydes.[8][9]

  • Cleavage of the C-Cl Bond: Homolytic or heterolytic cleavage to release a chlorine radical or ion. Halogenated organic compounds often exhibit this as an initial degradation step.[10]

  • Fragmentation of the Propenal Side Chain: Scission of the C-C bonds in the side chain.

A plausible multi-step decomposition is likely. An initial, lower-temperature mass loss may correspond to the cleavage of the side chain or loss of HCl, followed by the fragmentation of the remaining aromatic structure at higher temperatures.

The following diagram illustrates a potential decomposition cascade:

Decomposition_Pathway cluster_products Volatile Products node_start This compound C₉H₇ClO node_step1 Step 1: Low Temp ~180-250°C Initial Fragmentation node_start->node_step1 Heat (Δ) node_step2 node_step2 node_step1->node_step2 Further Heating p1 HCl (?) node_step1->p1 p2 CO (?) node_step1->p2 node_end Final Product Carbonaceous Residue node_step2->node_end p3 Hydrocarbons node_step2->p3

Hypothesized Thermal Decomposition Pathway.
Comparative Data Table (Hypothetical)

This table presents known data for the parent compound and anticipated results for this compound to guide interpretation.

CompoundOnset Temp. (T_onset)Peak Temp. (T_peak)Primary Mass Loss (%)Rationale for Anticipated Values
trans-Cinnamaldehyde~180-200 °C[7]~210 °C>95%Baseline data from the parent molecule.
This compound~170-190 °C ~200 °C ~20-30% (Step 1) The C-Cl bond may slightly lower the initial decomposition temperature. An initial mass loss corresponding to HCl (approx. 22% of total mass) or other small fragments is plausible.
~350 °C ~70-80% (Step 2) Subsequent decomposition of the larger organic backbone at a higher temperature.

Advanced Analysis: Decomposition Kinetics

To move beyond simple stability assessment, the kinetics of decomposition (activation energy, pre-exponential factor) can be determined. This is invaluable for predicting long-term stability and reaction rates at different temperatures. Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) models, are recommended.[11]

Protocol for Kinetic Analysis:

  • Perform the TGA experiment at multiple linear heating rates (e.g., 5, 10, 15, and 20 °C/min).[6]

  • For each heating rate, determine the temperatures corresponding to specific degrees of conversion (α), for example, α = 0.1, 0.2, ..., 0.9.

  • Apply the chosen isoconversional model equation to plot the data and calculate the activation energy (Ea) as a function of conversion. A changing Ea with conversion can indicate a complex, multi-step reaction mechanism.[12][13]

Conclusion

This guide provides a comprehensive and scientifically grounded methodology for the thermogravimetric analysis of this compound. By following the detailed protocol for instrument calibration, sample preparation, and method execution, researchers can obtain high-quality, reliable data on the thermal stability of this compound. The proposed framework for interpretation, based on chemical principles and comparison with related molecules, allows for a nuanced understanding of its decomposition behavior. The inclusion of advanced kinetic analysis elevates the study from a simple screening to a powerful predictive tool, essential for the rigorous demands of pharmaceutical and materials development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3-Chlorocinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Chlorocinnamaldehyde is a versatile precursor in organic synthesis, valued for its trifunctional electrophilic nature. It possesses a reactive aldehyde group, a polarized carbon-carbon double bond, and a chlorine-substituted phenyl ring. This unique combination of functional groups makes it a valuable building block for the synthesis of a diverse array of heterocyclic and non-heterocyclic compounds. This guide provides detailed application notes and protocols for the synthesis of several key classes of derivatives from this compound, with a focus on their applications in medicinal chemistry and materials science. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Introduction: The Versatility of this compound in Modern Synthesis

This compound, a pale yellow liquid at room temperature, serves as a pivotal starting material for the synthesis of a multitude of organic compounds. Its α,β-unsaturated aldehyde functionality allows for a variety of chemical transformations including oxidation, reduction, and nucleophilic addition. The presence of a chlorine atom on the phenyl ring at the 3-position further enhances the electrophilicity of the molecule and provides a site for further functionalization through nucleophilic substitution reactions.[1]

The derivatives of this compound have garnered significant interest due to their wide range of biological activities. These include potential applications as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[2][3][4] The cinnamoyl moiety is a recognized pharmacophore, and its modification through the introduction of a chlorine atom and subsequent derivatization can lead to compounds with enhanced therapeutic potential.[4]

This document outlines detailed synthetic protocols for several important classes of derivatives accessible from this compound, including pyrazolines, quinolines, and chalcones. Each section provides a step-by-step methodology, a discussion of the underlying reaction mechanism, and a summary of key experimental data.

Synthesis of Pyrazoline Derivatives

Application Note: Pyrazoline derivatives are a well-known class of five-membered nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[5] The synthesis of pyrazolines from this compound offers a straightforward route to novel substituted pyrazolines with potential for further biological evaluation.

Protocol: One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazolines

This protocol describes the synthesis of 1-phenyl-3-(3-chlorophenyl)-5-(substituted phenyl)pyrazolines via a one-pot reaction of this compound, a substituted acetophenone, and phenylhydrazine.

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4-methoxyacetophenone)

  • Phenylhydrazine

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in 20 mL of ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • To this solution, add phenylhydrazine (1.1 eq) dropwise with constant stirring.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • The solid product that precipitates out is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.

Mechanistic Insight

The reaction proceeds through an initial condensation of this compound with the substituted acetophenone to form a chalcone intermediate. This is followed by the addition of phenylhydrazine to the α,β-unsaturated ketone of the chalcone. Subsequent intramolecular cyclization and dehydration yield the final pyrazoline product.

Data Summary
Acetophenone SubstituentReaction Time (h)Yield (%)
4-Methoxy585
4-Chloro682
Unsubstituted488

Reaction Workflow

Synthesis_of_Pyrazolines Reactant1 This compound Intermediate Chalcone Intermediate Reactant1->Intermediate Condensation Reactant2 Substituted Acetophenone Reactant2->Intermediate Reactant3 Phenylhydrazine Product 1,3,5-Trisubstituted Pyrazoline Reactant3->Product Catalyst Glacial Acetic Acid Catalyst->Intermediate Intermediate->Product Cyclization

Caption: One-pot synthesis of pyrazoline derivatives.

Synthesis of Quinoline Derivatives

Application Note: Quinolines are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of applications in medicinal chemistry, including their use as antimalarial, antibacterial, and anticancer agents. The Friedländer annulation is a classical and efficient method for the synthesis of substituted quinolines.

Protocol: Friedländer Annulation for Quinoline Synthesis

This protocol describes the synthesis of 2-(3-chlorostyryl)quinoline from this compound and 2-aminoacetophenone.

Materials:

  • This compound

  • 2-Aminoacetophenone

  • Ethanol

  • Sodium Hydroxide (NaOH)

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and 2-aminoacetophenone (1.0 eq) in 30 mL of ethanol.

  • Add a catalytic amount of a 10% aqueous solution of sodium hydroxide (5-6 drops).

  • Reflux the reaction mixture for 8-10 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system or by recrystallization from ethanol.

Mechanistic Insight

The reaction is believed to proceed via an initial aldol condensation between the enolate of 2-aminoacetophenone and the aldehyde group of this compound. This is followed by an intramolecular cyclization and subsequent dehydration to afford the quinoline ring system.

Data Summary
CatalystReaction Time (h)Yield (%)
NaOH978
KOH1075
Piperidine1265

Reaction Workflow

Synthesis_of_Quinolines Reactant1 This compound Intermediate Aldol Adduct Reactant1->Intermediate Aldol Condensation Reactant2 2-Aminoacetophenone Reactant2->Intermediate Catalyst NaOH Catalyst->Intermediate Product 2-(3-chlorostyryl)quinoline Intermediate->Product Cyclization & Dehydration Synthesis_of_Chalcones Reactant1 This compound Intermediate Aldol Adduct Reactant1->Intermediate Nucleophilic Attack Reactant2 Acetophenone Reactant2->Intermediate Enolate Formation Catalyst KOH Catalyst->Reactant2 Product Chalcone Derivative Intermediate->Product Dehydration

References

Application Notes & Protocols: 3-Chlorocinnamaldehyde as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of 3-Chlorocinnamaldehyde

This compound (3-CCA), with the molecular formula C₉H₇ClO, is an α,β-unsaturated aldehyde that serves as a highly versatile and reactive building block in modern organic synthesis.[1] Its structure is characterized by a cinnamaldehyde backbone with a chlorine atom at the 3-position (β-position) of the phenyl ring. This substitution pattern imparts unique electronic properties that enhance its utility as a precursor for a wide array of complex molecules, including pharmaceuticals and heterocyclic compounds.[1][2]

The compound typically appears as a colorless to pale yellow liquid or solid, with a melting point of approximately 39°C and a boiling point of 106-120°C at 0.5 Torr.[1] The key to its synthetic utility lies in its trifunctional nature: a reactive aldehyde, a polarized carbon-carbon double bond, and a chlorinated phenyl group. The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the β-carbon, making it an excellent Michael acceptor.[2] This guide provides an in-depth exploration of 3-CCA's reactivity and offers detailed protocols for its application in key synthetic transformations.

PropertyValueSource
Molecular Formula C₉H₇ClO[1]
Molar Mass ~166.60 g/mol [1][3]
Appearance Colorless to pale yellow liquid/solid[1]
Melting Point 39 °C[1]
Boiling Point 106-120 °C (at 0.5 Torr)[1]
Density ~1.192 g/cm³[1]

Core Reactivity and Mechanistic Rationale

The synthetic versatility of this compound stems from two primary electrophilic sites, which can be selectively targeted by nucleophiles. Understanding the electronic factors governing this reactivity is crucial for designing successful synthetic strategies.

Reactivity_of_3CCA cluster_0 This compound (3-CCA) cluster_2 Reaction Pathways 3CCA Carbonyl Carbonyl Carbon (δ+) DirectAddition 1,2-Addition (Direct) Carbonyl->DirectAddition Hard Nucleophiles (e.g., Grignards, LiAlH4) BetaCarbon β-Carbon (δ+) ConjugateAddition 1,4-Addition (Conjugate/Michael) BetaCarbon->ConjugateAddition Soft Nucleophiles (e.g., Enolates, Thiols, Amines)

Caption: Key electrophilic sites and corresponding nucleophilic attack pathways in this compound.

  • Carbonyl Carbon (1,2-Addition): The aldehyde group is a classic electrophile, susceptible to attack by "hard" nucleophiles like organometallic reagents or powerful reducing agents (e.g., LiAlH₄), leading to the formation of secondary alcohols.[1]

  • β-Carbon (1,4-Conjugate Addition): This is the most synthetically valuable reaction pathway. The electron-withdrawing effect of the aldehyde, transmitted through the conjugated π-system, and amplified by the chlorine on the phenyl ring, renders the β-carbon highly electrophilic. "Soft" nucleophiles, such as enolates, amines, and thiols, preferentially attack this site in a Michael-type addition.[4][5][6] This reaction is thermodynamically controlled and forms the basis for many multi-component and cyclization reactions.[5]

Application 1: Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a one-pot, multi-component cyclocondensation that provides efficient access to dihydropyrimidinones (DHPMs), a heterocyclic scaffold present in numerous biologically active compounds. The enhanced electrophilicity of this compound makes it a superior substrate for this transformation compared to unsubstituted cinnamaldehyde.

The reaction proceeds through a tandem Knoevenagel condensation, Michael addition, and cyclocondensation mechanism.[1] The increased electrophilicity of 3-CCA accelerates the initial imine formation with urea, which is often the rate-determining step.[1]

Biginelli_Reaction_Workflow Biginelli Reaction Workflow start Start: Assemble Reactants reactants 1. 3-CCA 2. Ethyl Acetoacetate 3. Urea 4. Acid Catalyst (e.g., HCl) start->reactants reaction_setup Combine in Ethanol Stir at 80°C for 4h reactants->reaction_setup monitoring Monitor by TLC (e.g., Hexane:EtOAc 7:3) reaction_setup->monitoring workup Cool to RT Pour into ice-water monitoring->workup Reaction Complete isolation Filter Precipitate Wash with cold water workup->isolation purification Recrystallize from Ethanol isolation->purification characterization Characterize Product (NMR, IR, MS, MP) purification->characterization end_product Final Product: DHPM Derivative characterization->end_product

Caption: Experimental workflow for the synthesis of a DHPM derivative using this compound.

Comparative Performance

The presence of the 3-chloro substituent significantly improves reaction efficiency.

Aldehyde SubstrateYield of DHPMConditionsReference
This compound 78% 80°C, 4 hours[1]
Unsubstituted Cinnamaldehyde62%80°C, 4 hours[1]
Detailed Protocol: Synthesis of 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

Materials:

  • This compound (1.0 eq, 166.6 g/mol )

  • Ethyl acetoacetate (1.0 eq, 130.14 g/mol )

  • Urea (1.5 eq, 60.06 g/mol )

  • Concentrated Hydrochloric Acid (catalytic amount, ~0.1 eq)

  • Ethanol (solvent)

  • Deionized Water

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.67 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.90 g, 15 mmol) in 30 mL of ethanol.

  • Catalysis: Add 2-3 drops of concentrated HCl to the mixture.

  • Heating: Heat the reaction mixture to 80°C with constant stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl Acetate (7:3). The disappearance of the aldehyde spot indicates reaction completion (typically 4-6 hours).

  • Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of crushed ice with gentle stirring. A solid precipitate will form.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with two portions of cold deionized water (2 x 20 mL) to remove unreacted urea and catalyst.

  • Purification: Purify the crude product by recrystallization from hot ethanol to yield a crystalline solid.

  • Characterization: Dry the purified product under vacuum. Characterize the final compound by obtaining its melting point and spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to confirm its structure and purity.

Application 2: Michael Addition Reactions

As a potent Michael acceptor, this compound readily reacts with a variety of soft nucleophiles. This reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation.[4][6]

Protocol: Thia-Michael Addition of Dodecanethiol

This protocol is adapted from the general reaction of cinnamaldehydes with thiols and demonstrates the conjugate addition to the α,β-unsaturated system.[7]

Materials:

  • This compound (1.0 eq, 166.6 g/mol )

  • Dodecanethiol (1.2 eq, 202.4 g/mol )

  • Triethylamine (Et₃N) (0.2 eq, catalyst)

  • Dichloromethane (DCM, solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.67 g, 10 mmol) in 40 mL of DCM in a 100 mL round-bottom flask at room temperature.

  • Addition of Reactants: Add dodecanethiol (2.43 g, 12 mmol) to the solution, followed by the catalytic amount of triethylamine (0.28 mL, 2 mmol).

  • Reaction: Stir the mixture at room temperature overnight (12-16 hours). Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1,4-adduct.

  • Characterization: Confirm the structure of the purified product using NMR and MS analysis.

Safety and Handling

This compound must be handled with appropriate care in a laboratory setting.

  • Hazards: It is known to cause skin irritation and serious eye irritation.[8] May cause an allergic skin reaction.

  • Precautions:

    • Work in a well-ventilated fume hood.[9]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[9]

    • Avoid breathing dust, fumes, or vapors.

    • Wash skin thoroughly after handling.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]

    • Inhalation: Move the person to fresh air.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is a powerful and versatile precursor in organic synthesis. Its electronically activated α,β-unsaturated system facilitates a range of valuable transformations, most notably conjugate additions and multi-component reactions like the Biginelli synthesis. The protocols and data presented in this guide demonstrate its utility and provide a solid foundation for researchers and drug development professionals to explore its full synthetic potential. Proper handling and safety precautions are paramount when working with this reactive compound.

References

Using 3-Chlorocinnamaldehyde in Michael addition reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Use of 3-Chlorocinnamaldehyde in Michael Addition Reactions for Complex Molecule Synthesis

Abstract

This guide provides a comprehensive overview of this compound as a versatile Michael acceptor in organic synthesis. We delve into the mechanistic underpinnings of its reactivity, highlighting the role of its electronic properties in facilitating conjugate addition. Detailed, field-tested protocols are presented for reactions with both carbon and heteroatom nucleophiles, with a special focus on organocatalytic asymmetric transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block for the efficient construction of complex molecular architectures and pharmacologically relevant scaffolds.

Introduction: The Strategic Advantage of this compound

The Michael addition, or conjugate 1,4-addition, is a cornerstone of C-C and C-X bond formation in organic chemistry.[1][2] The selection of a potent Michael acceptor is critical to the success of this reaction. This compound emerges as a particularly effective α,β-unsaturated aldehyde for several strategic reasons:

  • Enhanced Electrophilicity: The presence of a chlorine atom at the 3-position of the phenyl ring exerts a significant electron-withdrawing inductive effect. This effect is relayed through the conjugated π-system, rendering the β-carbon more electron-deficient and, consequently, more susceptible to nucleophilic attack compared to unsubstituted cinnamaldehyde.

  • Versatility in Synthesis: The aldehyde functionality serves as a versatile handle for subsequent transformations (e.g., oxidation, reduction, Wittig reactions), while the chloro-substituent can be a site for cross-coupling reactions or can be retained to modulate the biological activity of the final product.

  • Access to Chiral Scaffolds: As an α,β-unsaturated aldehyde, it is an ideal substrate for asymmetric organocatalysis, particularly via iminium ion activation, enabling the synthesis of valuable chiral building blocks.[3] Michael adducts derived from these reactions are crucial intermediates in the synthesis of bioactive molecules and potential drug candidates.[4][5][6]

This document will explore the practical applications of this compound, providing both the theoretical basis and actionable protocols for its use in the modern synthesis laboratory.

Mechanistic Principles: Iminium Ion Catalysis

While the Michael addition can proceed under base catalysis, the most elegant and stereocontrolled method for α,β-unsaturated aldehydes involves aminocatalysis.[7][8] Secondary amines, such as proline and its derivatives, act as true catalysts by forming a transient iminium ion with the aldehyde.

The catalytic cycle proceeds through several key stages:

  • Iminium Ion Formation: The secondary amine catalyst reversibly adds to the carbonyl of this compound to form a carbinolamine, which then dehydrates to form a positively charged iminium ion.

  • LUMO Lowering: This iminium ion is significantly more electrophilic than the starting aldehyde. The activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the β-carbon exceptionally receptive to even weak nucleophiles.[7][8]

  • Nucleophilic Attack: The Michael donor (nucleophile) attacks the β-carbon of the iminium ion, forming a new C-C or C-X bond and generating an enamine intermediate.

  • Hydrolysis and Catalyst Regeneration: The enamine intermediate is hydrolyzed by water, releasing the final Michael adduct and regenerating the secondary amine catalyst to re-enter the cycle.[7][9]

This cyclic process provides a low-energy pathway for the reaction and, when a chiral amine is used, effectively shields one face of the molecule, leading to high enantioselectivity.

G Figure 1: Organocatalytic Iminium Cycle cluster_cycle Figure 1: Organocatalytic Iminium Cycle Aldehyde This compound Iminium Iminium Ion (LUMO Lowered) Aldehyde->Iminium - H₂O Catalyst R₂NH (Catalyst) Catalyst->Iminium + Enamine Enamine Intermediate Iminium->Enamine + Nucleophile Product Michael Adduct Enamine->Product + H₂O - Catalyst caption Iminium activation cycle for Michael additions.

Caption: Iminium activation cycle for Michael additions.

Application I: Michael Addition of Carbon Nucleophiles

The formation of new carbon-carbon bonds via Michael addition is fundamental to building molecular complexity. This compound reacts efficiently with a range of stabilized carbon nucleophiles.

Reaction with Ketones and Aldehydes

The addition of enolates or enamines derived from ketones and aldehydes to this compound yields 1,5-dicarbonyl compounds, which are versatile precursors for ring-forming reactions like the Robinson annulation.[10] Asymmetric variants using chiral catalysts like diphenylprolinol silyl ethers are highly effective.[1]

Table 1: Representative Conditions for Carbon Nucleophile Addition

NucleophileCatalyst (mol%)Co-catalyst/AdditiveSolventTemp (°C)Typical Yield (%)
Cyclohexanone(S)-Diphenylprolinol Silyl Ether (10)Benzoic AcidToluene2585-95
Propanal(S)-Proline (20)-DMSO2570-85
Diethyl MalonateNaOEt (5)-EtOH0 to 2590-98
Nitromethane(S)-Diphenylprolinol Silyl Ether (20)Benzoic AcidEtOH2575-90[11]
Protocol 3.1: Asymmetric Michael Addition of a Ketone

This protocol describes the enantioselective addition of cyclohexanone to this compound catalyzed by a Jørgensen-Hayashi-type catalyst.

Materials:

  • This compound

  • Cyclohexanone

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

  • Benzoic acid

  • Toluene, anhydrous

  • Saturated aqueous NH₄Cl

  • Anhydrous MgSO₄

  • Ethyl acetate, Hexanes (for chromatography)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the (S)-diphenylprolinol silyl ether catalyst (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%).

  • Add anhydrous toluene (5 mL) and stir until all solids are dissolved.

  • Add this compound (1.0 mmol, 1.0 equiv).

  • Add cyclohexanone (3.0 mmol, 3.0 equiv) dropwise over 5 minutes.

  • Stir the reaction mixture vigorously at room temperature (25 °C) for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 10:1 Hexanes:Ethyl Acetate) to afford the desired 1,5-dicarbonyl product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine enantiomeric excess (ee) by chiral HPLC analysis.

Application II: Hetero-Michael Additions

The conjugate addition of heteroatom nucleophiles, such as sulfur (sulfa-Michael) and nitrogen (aza-Michael), is a powerful method for synthesizing molecules containing C-S and C-N bonds, which are prevalent in pharmaceuticals.

Sulfa-Michael Addition of Thiols

Thiols are excellent nucleophiles for Michael additions, reacting readily with this compound, often under mild, base-catalyzed conditions. Organocatalytic asymmetric versions using bifunctional catalysts (e.g., cinchona alkaloid thioureas) provide access to chiral thioethers with high enantioselectivity.[12][13]

Protocol 4.1: Organocatalytic Asymmetric Sulfa-Michael Addition

Materials:

  • This compound

  • 4-Methoxythiophenol

  • Thiourea-based cinchona alkaloid catalyst (e.g., Takemoto catalyst)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NaHCO₃

  • Anhydrous Na₂SO₄

Procedure:

  • In a vial, dissolve this compound (0.5 mmol, 1.0 equiv) and 4-methoxythiophenol (0.6 mmol, 1.2 equiv) in anhydrous DCM (2.5 mL).

  • Cool the solution to -20 °C using a cryocooler or ice-salt bath.

  • Add the bifunctional thiourea catalyst (0.025 mmol, 5 mol%).

  • Stir the reaction at -20 °C for 12-24 hours, monitoring by TLC.

  • Once the starting material is consumed, warm the reaction to room temperature and quench with saturated aqueous NaHCO₃ (5 mL).

  • Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue via flash chromatography to yield the chiral β-thioaldehyde.

Aza-Michael Addition and Applications in Indole Synthesis

The aza-Michael addition is crucial for synthesizing nitrogen-containing heterocycles. A particularly powerful application is the reaction of anilines with α,β-unsaturated systems, which can lead to precursors for indoles and quinolines.[14] For example, a Michael adduct of this compound can be a key intermediate in the synthesis of 3-substituted indoles.[15][16]

G Figure 2: General Experimental Workflow A 1. Reactant Setup (Aldehyde, Nucleophile, Catalyst, Solvent) B 2. Reaction (Stirring, Temp Control, Monitoring via TLC) A->B C 3. Work-up (Quenching, Extraction, Drying) B->C D 4. Purification (Column Chromatography) C->D E 5. Analysis (NMR, MS, HPLC) D->E caption A standardized workflow for Michael addition reactions.

Caption: A standardized workflow for Michael addition reactions.

Applications in Drug Discovery

The Michael adducts synthesized from this compound are not merely synthetic curiosities; they are valuable building blocks for drug development.[4][6] The 1,5-dicarbonyl and γ-nitrocarbonyl structures obtained are key precursors for synthesizing biologically active molecules such as:

  • GABA Analogues: γ-Nitroaldehydes can be readily converted into γ-amino acids, including derivatives of γ-aminobutyric acid (GABA), which are important neurotransmitters and targets for drugs like Pregabalin.[11][17]

  • Heterocyclic Scaffolds: The adducts can be cyclized to form substituted piperidines, thiochromanes, and indolines, core structures in many pharmaceuticals.[14][18]

  • Covalent Inhibitors: The α,β-unsaturated carbonyl moiety is a known "Michael acceptor" warhead used in the design of covalent inhibitors that form irreversible bonds with target proteins, a strategy employed in anticancer and anti-inflammatory drugs.[19]

Conclusion

This compound is a powerful and versatile electrophile for Michael addition reactions. Its enhanced reactivity, coupled with the ability to participate in highly stereoselective organocatalytic transformations, makes it an indispensable tool for the modern synthetic chemist. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and exploit the full potential of this reagent in the synthesis of complex organic molecules and novel therapeutic agents.

References

Mechanism of Tyrosinase Inhibition by 3-Chlorocinnamaldehyde: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Melanogenesis, the physiological process of melanin synthesis, is primarily regulated by the rate-limiting enzyme, tyrosinase.[1] While essential for photoprotection, its over-activity can lead to hyperpigmentary disorders. Consequently, the identification of effective tyrosinase inhibitors is a significant focus in dermatological and cosmetic research.[1] Cinnamaldehyde derivatives have emerged as a promising class of inhibitors. This guide provides a comprehensive overview of the theoretical mechanism of tyrosinase inhibition by 3-chlorocinnamaldehyde and offers a suite of detailed, validated protocols for its empirical characterization. We cover in vitro enzymatic assays to determine inhibitory potency (IC₅₀), kinetic analyses to elucidate the mode of inhibition, and cell-based assays to confirm efficacy in a physiologically relevant context.

Part I: Mechanistic Insights & Kinetic Analysis

The Role of Tyrosinase in Melanogenesis

Tyrosinase is a copper-containing metalloenzyme that catalyzes the first two rate-limiting steps of melanin production.[1]

  • Monophenolase Activity: The hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).

  • Diphenolase Activity: The subsequent oxidation of L-DOPA into the highly reactive dopaquinone.

Dopaquinone then serves as a precursor for a series of reactions that ultimately form eumelanin (brown-black pigment) and pheomelanin (red-yellow pigment).[2] Inhibiting tyrosinase activity is the most direct strategy to modulate melanogenesis.

Proposed Mechanism of Inhibition by Cinnamaldehyde Derivatives

Studies on cinnamaldehyde and its substituted derivatives, such as α-chlorocinnamaldehyde and 4-chlorocinnamaldehyde, have demonstrated reversible inhibition of tyrosinase.[3][4] Kinetic analyses of 4-chlorocinnamaldehyde have identified it as a competitive inhibitor .[4] This suggests that the inhibitor directly competes with the substrate (L-DOPA) for binding to the enzyme's active site.

Competitive inhibitors often share structural similarities with the natural substrate. While not a direct analogue, the β-phenyl-α,β-unsaturated carbonyl scaffold of cinnamaldehydes is crucial for potent tyrosinase inhibition.[5] Molecular docking studies suggest these molecules can interact with key amino acid residues within the active site, preventing substrate binding without directly chelating the copper ions.[3][6] Therefore, it is hypothesized that this compound also acts as a competitive inhibitor. The protocols outlined in this guide are designed to rigorously test this hypothesis.

Principles of Enzyme Kinetic Analysis

To determine the precise mechanism of inhibition, we employ steady-state kinetic models. By measuring the reaction rate at various substrate and inhibitor concentrations, we can graphically determine the type of inhibition using Lineweaver-Burk and Dixon plots.

  • Competitive Inhibition: The inhibitor binds only to the free enzyme (E), not the enzyme-substrate (ES) complex. This increases the apparent Michaelis constant (Kₘ) but does not change the maximum velocity (Vₘₐₓ).

  • Non-competitive Inhibition: The inhibitor can bind to both E and the ES complex at a site distinct from the active site. This reduces Vₘₐₓ but does not affect Kₘ.

  • Mixed Inhibition: The inhibitor binds to both E and the ES complex, but with different affinities. Both apparent Kₘ and Vₘₐₓ are altered.

  • Uncompetitive Inhibition: The inhibitor binds only to the ES complex. Both apparent Kₘ and Vₘₐₓ are reduced.[7]

G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition E Enzyme (E) ES ES Complex E->ES +S EI_comp EI Complex E->EI_comp +I S Substrate (S) I_comp Inhibitor (I) ES->E -S P Product (P) ES->P -> E+P EI_comp->E -I E2 Enzyme (E) ES2 ES Complex E2->ES2 +S EI2 EI Complex E2->EI2 +I S2 Substrate (S) I_noncomp Inhibitor (I) ES2->E2 -S ESI2 ESI Complex ES2->ESI2 +I P2 Product (P) ES2->P2 -> E+P EI2->E2 -I EI2->ESI2 +S ESI2->ES2 -I ESI2->EI2 -S G cluster_0 In Vitro Enzymatic Analysis cluster_1 Cell-Based Validation (B16F10 Model) A Protocol 1: IC50 Determination (Mushroom Tyrosinase Assay) B Protocol 2: Kinetic Analysis (Lineweaver-Burk & Dixon Plots) A->B Potent hits advance E Protocol 3: Cellular Tyrosinase Assay A->E Validate in cellular system C Determine Inhibition Type (e.g., Competitive) B->C D Calculate Ki B->D F Protocol 4: Melanin Content Assay E->F Assess downstream effect G Confirm Efficacy in a Physiological Context F->G

References

Application Notes & Protocols: 3-Chlorocinnamaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the applications of 3-chlorocinnamaldehyde as a versatile and reactive building block in the synthesis of a diverse array of heterocyclic compounds. We delve into the fundamental principles governing its reactivity and present detailed, field-proven protocols for the synthesis of key heterocyclic cores, including pyrazoles, isoxazoles, and dihydropyrimidines. The causality behind experimental choices, mechanistic pathways, and practical considerations for reaction optimization are discussed to ensure scientific integrity and reproducibility.

Introduction: The Synthetic Utility of this compound

This compound (C₉H₇ClO) is an α,β-unsaturated aldehyde characterized by a trifunctional electrophilic nature.[1] Its chemical architecture, featuring a reactive aldehyde group, a polarized carbon-carbon double bond, and a chlorine substituent on the aromatic ring, makes it an exceptionally valuable precursor for constructing complex molecular frameworks.[1][2] The presence of the chlorine atom enhances the electrophilicity of the β-carbon of the enone system, rendering it highly susceptible to nucleophilic attack, which is a cornerstone of its utility in heterocyclic synthesis.[2]

This guide focuses on cyclocondensation reactions where this compound reacts with binucleophilic reagents. The general synthetic strategy involves an initial Michael addition of a nucleophile to the β-position, followed by an intramolecular nucleophilic attack on the aldehyde carbonyl, and subsequent dehydration or elimination to yield the stable aromatic heterocyclic ring.[1]

Core Reactivity Principles

The synthetic versatility of this compound is rooted in its distinct reactive sites, which can be selectively targeted by choosing appropriate reaction partners and conditions.

G Figure 2. Mechanism for Pyrazole Synthesis A This compound + Hydrazine B Michael Adduct (Intermediate) A->B Michael Addition C Cyclized Intermediate (Pyrazolidine derivative) B->C Intramolecular Cyclization D Final Pyrazole Product C->D Dehydration & Aromatization G Figure 3. Mechanism for Isoxazole Synthesis A This compound + Hydroxylamine B Michael Adduct (Oxime Intermediate) A->B Michael Addition C Cyclized Intermediate (Isoxazolidine derivative) B->C Intramolecular Cyclization (O-attack) D Final Isoxazole Product C->D Dehydration

References

3-Chlorocinnamaldehyde in Biginelli-type reactions for dihydropyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 3-Chlorocinnamaldehyde in Biginelli-Type Reactions for Dihydropyrimidine Synthesis

Introduction: The Biginelli Reaction and the Strategic Role of Substituted Aldehydes

First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a cornerstone of heterocyclic chemistry.[1] This one-pot, three-component reaction efficiently combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] The elegance and efficiency of this multicomponent approach have made it a favored route for generating molecular diversity.[2][3][4]

The DHPM scaffold is of immense pharmacological importance, forming the core of molecules with a wide array of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[5][6][7][8] Notably, DHPMs are recognized as potent calcium channel blockers and antihypertensive agents.[1][5]

The aldehyde component is a critical determinant of the final product's structure and, consequently, its biological function. While aromatic aldehydes are classic substrates, the use of substituted aldehydes, such as this compound, introduces unique electronic and steric features that can be exploited to fine-tune the properties of the resulting DHPMs. The electron-withdrawing nature of the chlorine atom and the extended conjugation of the cinnamaldehyde backbone can influence reaction kinetics and the biological profile of the synthesized compounds.

Mechanistic Considerations: The Impact of the 3-Chloro Substituent

The Biginelli reaction mechanism is generally acid-catalyzed and proceeds through a series of bimolecular reactions.[1] While several pathways have been proposed, the most widely accepted "iminium route" involves three key stages:

  • Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde (this compound) and urea. This step forms an N-acyliminium ion intermediate, which is the key electrophile in the reaction.[9][10] The electron-withdrawing effect of the 3-chloro group on the phenyl ring can enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially facilitating this initial step.

  • Nucleophilic Addition: The enol form of the β-ketoester (e.g., ethyl acetoacetate) acts as a nucleophile, attacking the electrophilic iminium ion.[9]

  • Cyclization and Dehydration: The resulting open-chain ureide intermediate undergoes intramolecular cyclization via nucleophilic attack of the terminal amine group onto the ketone's carbonyl carbon, followed by dehydration to yield the final stable 3,4-dihydropyrimidin-2(1H)-one.[10]

The presence of the chloro-substituent is not merely a passive structural element. Its inductive effect can influence the stability of intermediates and transition states throughout the reaction pathway, impacting overall reaction rates and yields.

Biginelli_Mechanism cluster_0 Stage 1: Iminium Formation cluster_1 Stage 2: Nucleophilic Addition cluster_2 Stage 3: Cyclization & Dehydration A This compound C N-Acyliminium Ion (Electrophile) A->C + H+ D Ethyl Acetoacetate (Enol form) B Urea B->C E Open-Chain Ureide C->E Reaction D->E Nucleophilic Attack F Final DHPM Product E->F Cyclization F->F

References

Application Notes & Protocols: The Role of 3-Chlorocinnamaldehyde in Modern Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating challenges of pesticide resistance, coupled with a growing demand for sustainable agricultural practices, have catalyzed the search for novel agrochemical scaffolds. Natural products and their synthetic derivatives represent a promising frontier in this endeavor. Cinnamaldehyde, the primary constituent of cinnamon oil, is well-documented for its broad-spectrum biological activities. Strategic modification of its structure, such as halogenation, can enhance potency and modulate physicochemical properties. This document provides a comprehensive technical guide for researchers on the synthesis, formulation, and bio-evaluation of 3-Chlorocinnamaldehyde as a potential agrochemical candidate. We delve into its multimodal mechanisms of action and provide detailed, field-proven protocols for its assessment as a fungicide, insecticide, nematicide, and herbicide.

Introduction: The Case for Substituted Cinnamaldehydes

The global agrochemical market is under constant pressure to innovate. The ideal modern pesticide should exhibit high efficacy against target pests, possess a novel mode of action to circumvent existing resistance, demonstrate low toxicity to non-target organisms, and have a favorable environmental degradation profile.[1][2] Natural products have long been a source of inspiration, with 38% of crop protection compounds being derived from them.[3]

Cinnamaldehyde, an α,β-unsaturated aldehyde, is a compelling starting point due to its inherent antimicrobial and insecticidal properties.[4][5] However, its practical application in agriculture is often hampered by high volatility, low aqueous solubility, and susceptibility to environmental degradation.[6] The introduction of a chlorine atom onto the phenyl ring, creating this compound, is a strategic synthetic modification. This substitution can:

  • Enhance Lipophilicity: Potentially improving its ability to penetrate the waxy cuticle of insects or the lipid membranes of fungal cells.

  • Alter Electronic Properties: Modifying the reactivity of the molecule and its interaction with biological targets.

  • Increase Stability: Potentially reducing the rate of environmental or metabolic degradation.

This guide serves as a foundational resource for harnessing the potential of this compound, from laboratory synthesis to preliminary efficacy screening.

Synthesis and Characterization

The reliable synthesis of this compound is the first critical step in its evaluation. While various methods exist for the synthesis of α,β-unsaturated aldehydes, a common and effective laboratory-scale approach involves the chlorination of a suitable precursor followed by an aldehyde formation reaction. The high reactivity of the α-chloro position and the carbonyl group makes these compounds versatile intermediates for a range of agrochemicals and pharmaceuticals.[7][8]

Protocol 2.1: Synthesis of this compound

Causality: This protocol is designed for efficiency and yield, utilizing readily available starting materials. The use of sulfuryl chloride provides a controlled method for chlorination. Subsequent steps to form the aldehyde must be handled carefully to prevent polymerization of the product.[7]

  • Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve propionaldehyde in an inert solvent like chloroform or methylene chloride.

  • Chlorination: Cool the reaction mixture to 0-10°C in an ice bath. Slowly add sulfuryl chloride (SO₂Cl₂) dropwise while maintaining the temperature. The reaction is exothermic and care must be taken.

  • Reaction Monitoring: Stir the mixture for 1-2 hours after the addition is complete.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, carefully quench the reaction with cold water. Separate the organic layer, wash with a saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product, 2-chloropropionaldehyde, can then be used in subsequent steps to build the cinnamaldehyde scaffold or be purified further via distillation if required.

  • Characterization: Confirm the structure and purity of the final this compound product using ¹H NMR, ¹³C NMR, and GC-MS.

Table 1: Physicochemical Properties of Cinnamaldehydes
PropertyCinnamaldehydeThis compound (Predicted)Rationale for Change
Formula C₉H₈OC₉H₇ClOAddition of Chlorine
Molar Mass 132.16 g/mol 166.60 g/mol Increased due to heavier Cl atom
logP ~1.9~2.5 - 3.0Increased lipophilicity
Boiling Point 248 °CHigher than parentIncreased molecular weight and polarity
Biodegradability Readily biodegradable[1]Expected to be biodegradableChlorination can slow degradation, but the core structure remains susceptible to microbial action.[9]

Multimodal Mechanism of Action

A key advantage of cinnamaldehyde derivatives is their ability to act on multiple biological targets, which can delay the development of resistance.[10] this compound is hypothesized to share these multimodal characteristics, primarily targeting cellular integrity and key metabolic enzymes.

Antifungal Activity

The primary antifungal action involves the disruption of fungal cell homeostasis through several mechanisms:

  • Cell Membrane Disruption: The lipophilic nature of the compound allows it to intercalate into the fungal plasma membrane, disrupting its integrity and targeting ergosterol, a key component. This leads to the leakage of vital intracellular contents and cell death.[4][5]

  • Enzyme Inhibition: Cinnamaldehydes are known to inhibit crucial enzymes like plasma membrane H+-ATPase, which disrupts cellular pH gradients and nutrient transport.[10][11]

  • Cell Wall Synthesis Impairment: Evidence suggests that these compounds can interfere with the biosynthesis of chitin, a critical structural component of the fungal cell wall.[11]

  • Metabolic Disruption: Proteomic studies on pathogens like Phytophthora capsici show that cinnamaldehyde can significantly alter proteins involved in fatty acid and polysaccharide metabolism, disturbing the organism's metabolic homeostasis.[11]

A novel derivative, 4-chlorocinnamaldehyde thiosemicarbazide (PMDD), has been identified as a potent inhibitor of laccase, an enzyme crucial for pathogenesis in the take-all fungus of wheat, representing a unique mode of action.[12]

Diagram 1: Antifungal Mechanisms of this compound

Antifungal_MoA cluster_fungus Fungal Cell membrane Cell Membrane Ergosterol H+-ATPase cyto Cytoplasm Metabolic Pathways (Fatty Acids, Polysaccharides) wall Cell Wall Chitin Synthesis laccase Laccase Enzyme (Pathogenesis) compound This compound compound->membrane:mem Disrupts compound->wall Inhibits compound->cyto Disturbs compound->laccase Inhibits (Derivative)

Caption: Multitarget antifungal activity of this compound.

Insecticidal & Nematicidal Activity

Against insects and nematodes, this compound likely acts as a neurotoxin and metabolic disruptor:

  • Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, the compound can cause a buildup of the neurotransmitter acetylcholine, leading to paralysis and death. This is a common mode of action for many insecticides.[13]

  • Glutathione Metabolism Disruption: Studies using the model organism C. elegans show that cinnamaldehyde significantly alters the expression of genes involved in glutathione metabolism, inducing oxidative stress and leading to lethality.[14]

  • Repellency and Antifeedant Effects: Aromatic aldehydes can act as potent repellents, deterring pests from treated surfaces and preventing feeding.[13][15]

Formulation for Agricultural Use

Applying a pure active ingredient is rarely feasible or effective. Formulation is key to improving stability, ensuring uniform coverage, and minimizing phytotoxicity. Cinnamaldehyde formulations often utilize natural oils and non-ionic emulsifiers.[16][17]

Protocol 4.1: Preparation of a 20% Emulsifiable Concentrate (EC) Formulation

Causality: This protocol creates a stable oil-in-water emulsion upon dilution. Soybean oil acts as a carrier and solvent, reducing volatility and phytotoxicity. The emulsifier allows the oil-based concentrate to mix with water for spraying, and the antioxidant protects the aldehyde from oxidation.[16][17]

  • Component Mixing: In a glass beaker, combine 20.0g of this compound with 69.8g of soybean oil.

  • Homogenization: Mix using a magnetic stirrer until the active ingredient is fully dissolved.

  • Emulsifier Addition: Add 10.0g of a non-ionic emulsifier (e.g., polyethylene sorbitol hexaoleate).

  • Stabilization: Add 0.2g of an antioxidant such as tert-Butylhydroquinone (TBHQ).

  • Final Mixing: Continue stirring for 30 minutes to ensure a homogenous concentrate. Store in a sealed, amber glass bottle away from direct sunlight. The final product is a 20% w/w EC formulation.

Protocols for Bio-Efficacy Evaluation

Standardized protocols are essential for generating reliable and comparable data on a pesticide's efficacy.[18][19] The following protocols provide a framework for testing this compound against various pest classes.

Diagram 2: General Workflow for Bio-Efficacy Testing

Bioefficacy_Workflow cluster_assays 3. Perform Bioassays start Start: Synthesized Compound & Formulation prep_stock 1. Prepare Stock Solutions & Serial Dilutions start->prep_stock assay_fungi Antifungal Assay (Mycelial Growth) prep_stock->assay_fungi Test Concentrations assay_insect Insecticidal Assay (Contact/Fumigant) prep_stock->assay_insect Test Concentrations assay_herbi Herbicidal Assay (Seed Germination) prep_stock->assay_herbi Test Concentrations prep_org 2. Culture & Prepare Target Organisms (Fungi, Insects, Plants) prep_org->assay_fungi prep_org->assay_insect prep_org->assay_herbi data_coll 4. Data Collection (Inhibition Zone, Mortality %, etc.) assay_fungi->data_coll assay_insect->data_coll assay_herbi->data_coll data_anal 5. Data Analysis (Calculate EC₅₀, LC₅₀) data_coll->data_anal end End: Efficacy Report data_anal->end

Caption: Standardized workflow for evaluating agrochemical efficacy.

Protocol 5.1: Antifungal - Mycelial Growth Inhibition Assay

Causality: This in-vitro assay directly measures the compound's ability to inhibit the vegetative growth of a fungal pathogen, providing a clear dose-response relationship.[20]

  • Medium Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave.

  • Compound Incorporation: While the PDA is still molten (~45-50°C), add the this compound formulation to achieve a range of final concentrations (e.g., 10, 50, 100, 200 ppm).[21] Include a solvent control and a negative control (no treatment). Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Place a 5mm mycelial plug from the edge of an actively growing culture of the test fungus (e.g., Rhizoctonia solani, Phytophthora capsici[11][21]) in the center of each plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the fungus in the negative control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the negative control. Determine the EC₅₀ (Effective Concentration to inhibit 50% growth) using probit analysis.

Protocol 5.2: Insecticidal - Contact Toxicity Bioassay

Causality: This method assesses the direct toxicity of the compound when an insect comes into physical contact with a treated surface, mimicking field exposure.[13]

  • Preparation: Prepare serial dilutions of the this compound formulation in a suitable solvent (e.g., acetone).

  • Application: Apply 1 mL of each dilution evenly to the surface of a Petri dish or a filter paper placed inside it. Allow the solvent to evaporate completely, leaving a uniform residue of the test compound. Use a solvent-only treatment as a control.

  • Insect Exposure: Introduce a known number of test insects (e.g., 20 adults of the maize weevil, Sitophilus zeamais[13]) into each Petri dish and seal it with a perforated lid.

  • Incubation: Maintain the dishes under controlled conditions (e.g., 28°C, 65% relative humidity).

  • Data Collection: Assess insect mortality at 24 and 48 hours. An insect is considered dead if it does not move when prodded with a fine brush.

  • Analysis: Correct the mortality data using Abbott's formula if control mortality is between 5-20%. Calculate the LC₅₀ (Lethal Concentration to kill 50% of the population) via probit analysis.

Table 2: Example Efficacy Data for Cinnamaldehyde Derivatives
CompoundTarget OrganismBioassay TypeEfficacy Metric (LC₅₀/EC₅₀)Reference
CinnamaldehydeSitophilus zeamaisContact Toxicity (24h)0.290 µl/cm²[13]
CinnamaldehydeSitophilus zeamaisFumigant Toxicity (24h)0.423 µl/cm³ air[13]
CinnamaldehydeRhizoctoniaMycelial Growth>90% inhibition at 50-200 ppm[16][21]
CinnamaldehydeC. elegansNematicidal (4h)800 mg/L[14]
CinnamaldehydeUrochloa decumbensHerbicidal (Growth)~87% inhibition[3]
4-Chloro... (PMDD)G. graminisMycelial GrowthEC₅₀ = 0.048 µg/mL[12]

Environmental Fate and Non-Target Toxicity

A critical component of modern agrochemical development is the assessment of environmental impact. Cinnamaldehydes are generally considered to have a favorable profile, being readily biodegradable and having low potential for bioaccumulation.[1] However, all pesticides can pose a risk to non-target organisms if not used properly.[22][23]

Key Considerations:

  • Persistence: Cinnamaldehydes are not expected to be persistent in the environment. Studies show rapid degradation in water and soil.[1] The presence of a chlorine atom may slightly increase the half-life but it is unlikely to lead to long-term persistence.[24][25]

  • Aquatic Toxicity: Acute toxicity tests on organisms like the water flea (Daphnia magna) and algae (Pseudokirchneriella subcapitata) are necessary to establish environmental risk.[22]

  • Soil Organism Toxicity: The impact on beneficial soil organisms, such as earthworms (Eisenia andrei), should be evaluated through avoidance and acute toxicity tests.[22]

  • Beneficial Insects: The toxicity to pollinators (e.g., bees) and predatory insects must be assessed to ensure the compound can be integrated into Integrated Pest Management (IPM) programs.[26]

It is crucial to test both the active ingredient and the final formulation, as additives can sometimes alter the overall toxicity profile.[22]

Conclusion and Future Perspectives

This compound stands as a promising scaffold for the development of new agrochemicals, grounded in the proven biological activity of its parent natural product. Its potential for a multi-site mode of action is particularly valuable in the fight against pesticide resistance. The strategic addition of chlorine offers a pathway to enhanced efficacy and stability.

Future research should focus on:

  • Broad-Spectrum Efficacy Screening: Testing against a wider range of plant pathogens, insect pests, and weed species.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesizing and testing additional analogs to determine the optimal substitution patterns on the cinnamaldehyde backbone for maximizing potency and selectivity.

  • Mode of Action Deconvolution: Utilizing advanced techniques like quantitative proteomics and transcriptomics to further elucidate the specific molecular targets.[11]

  • Field Trials: Moving from laboratory assays to greenhouse and small-scale field trials to evaluate performance under real-world conditions, assessing factors like phytotoxicity, rainfastness, and residual activity.

By following the systematic protocols outlined in this guide, researchers can effectively evaluate this compound and its derivatives, contributing to the development of the next generation of safer and more sustainable crop protection solutions.

References

Application Note: 3-Chlorocinnamaldehyde as a Versatile Synthon for High-Value Pharmaceutical Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chlorocinnamaldehyde (3-CCA), a halogenated α,β-unsaturated aldehyde, represents a highly versatile and reactive building block for modern medicinal chemistry. Its trifunctional architecture—comprising a reactive aldehyde, an electrophilic alkene, and a modifiable chloro-substituted phenyl ring—provides multiple avenues for synthetic elaboration. This guide details the strategic application of 3-CCA in the synthesis of pharmaceutically relevant scaffolds, including dihydropyrimidinones (DHPMs) and quinoline-based heterocycles. We provide detailed, field-tested protocols, explain the mechanistic rationale behind key synthetic transformations, and discuss the biological significance of the resulting derivatives, which exhibit a range of activities including potent antimicrobial, anticancer, and enzyme-inhibitory properties.

Introduction: The Strategic Advantage of this compound

In the landscape of drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and molecular diversity. This compound (C₉H₇ClO) emerges as a privileged starting scaffold due to its inherent reactivity, which can be selectively harnessed to construct complex molecular architectures.[1] The molecule's utility is rooted in three key structural features:

  • The α,β-Unsaturated Aldehyde System: The conjugated system creates a potent Michael acceptor at the β-carbon and an electrophilic center at the aldehyde carbonyl. This dual reactivity is fundamental for cascade and multicomponent reactions.

  • The Chlorine Substituent: Positioned on the phenyl ring, the chlorine atom serves a dual purpose. It acts as an electron-withdrawing group, enhancing the electrophilicity of the conjugated system and often accelerating reaction rates compared to its non-halogenated parent, cinnamaldehyde.[1] Furthermore, it provides a handle for late-stage functionalization via cross-coupling reactions.

  • The Aromatic Ring: The phenyl group provides a rigid scaffold that can be further functionalized and is a common feature in many bioactive molecules, facilitating π-π stacking and hydrophobic interactions with biological targets.

This combination of features makes 3-CCA an ideal precursor for generating libraries of diverse compounds for high-throughput screening and lead optimization.

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₉H₇ClO[1]
Molar Mass ~166.60 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
Melting Point 39 °C[1]
Boiling Point 106-120 °C (at 0.5 Torr)[1]
Chemical Structure Phenyl group with a chlorine at position 3, attached to a propenal moiety.[1]

Application I: Multicomponent Synthesis of Dihydropyrimidinones (DHPMs)

Dihydropyrimidinones are a class of heterocyclic compounds renowned for their diverse pharmacological activities, including roles as calcium channel blockers, antiviral agents, and anticancer therapeutics. The Biginelli reaction, a one-pot multicomponent synthesis, is the most efficient route to this scaffold.

Scientific Rationale & Mechanistic Insight

The use of this compound in the Biginelli reaction offers a distinct advantage over unsubstituted cinnamaldehyde. The electron-withdrawing effect of the 3-chloro group enhances the electrophilicity of the aldehyde, promoting faster formation of the key N-acylimine intermediate with urea. This step is often rate-determining, and its acceleration leads to higher overall reaction yields and potentially milder reaction conditions. A comparative study highlighted that this compound achieves a 78% yield for the DHPM product within 4 hours at 80°C, significantly outperforming the 62% yield from unsubstituted cinnamaldehyde under identical conditions.[1]

The reaction proceeds through a well-established tandem mechanism:

  • Knoevenagel Condensation: The aldehyde reacts with a β-keto ester (e.g., ethyl acetoacetate) to form an α,β-unsaturated ketone intermediate.

  • Michael Addition: Urea acts as a nucleophile, attacking the β-position of the newly formed enone.

  • Cyclocondensation: An intramolecular cyclization followed by dehydration yields the stable dihydropyrimidinone core.

Biginelli_Reaction CCA This compound Imine N-Acylimine Intermediate (Rate-Determining Step) CCA->Imine + H⁺ Urea Urea Urea->Imine + H⁺ Ketoester β-Keto Ester Michael_Adduct Michael Adduct Ketoester->Michael_Adduct Michael Addition Imine->Michael_Adduct Michael Addition DHPM 4-(3-chlorophenyl)- dihydropyrimidinone (Final Product) Michael_Adduct->DHPM Cyclization & Dehydration

Caption: Workflow for the Biginelli synthesis of DHPMs using 3-CCA.

Experimental Protocol: Synthesis of 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

Materials:

  • This compound (1.0 eq, 1.67 g)

  • Ethyl acetoacetate (1.0 eq, 1.30 g)

  • Urea (1.5 eq, 0.90 g)

  • Ethanol (20 mL)

  • Catalytic amount of HCl (3-4 drops)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound, ethyl acetoacetate, urea, and ethanol.

  • Catalyst Addition: Add the catalytic amount of concentrated HCl to the mixture. The catalyst is crucial for protonating the aldehyde, thereby activating it for nucleophilic attack.

  • Heating: Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallization: For higher purity, recrystallize the solid product from hot ethanol. A pure, crystalline solid should be obtained.

  • Characterization: Dry the final product under vacuum and characterize using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Application II: Synthesis of Quinolines via Friedländer Annulation

Quinolines are a cornerstone of heterocyclic chemistry, forming the core of numerous pharmaceuticals, including antimalarial (e.g., chloroquine) and antibacterial agents. The Friedländer annulation, which involves the reaction of an α-methylene ketone with a 2-aminoaryl aldehyde or ketone, is a classic method for their synthesis. A variation of this allows this compound to be converted into valuable 2-chloroquinoline-3-carbaldehyde derivatives, which are themselves powerful intermediates.[3][4]

Scientific Rationale & Synthetic Pathway

While not a direct Friedländer reaction, this compound can be used to generate precursors for quinoline synthesis. More importantly, it serves as a template for understanding reactions that lead to related heterocyclic systems. For example, derivatives of this compound can react with binucleophiles like hydrazines or hydroxylamine to form pyrazoles and isoxazoles, respectively.[5]

The synthesis of 2-chloroquinoline-3-carbaldehydes, which are structurally related and highly reactive, typically involves Vilsmeier-Haack type reactions on acetanilides.[4] These quinoline aldehydes are then used in subsequent reactions, such as condensation with cyanoacetic hydrazide to create precursors for pyrazoles, pyridones, and coumarins, many of which exhibit significant antibacterial and anticancer activities.[3]

Reactivity_Diagram CCA This compound (Core Synthon) Biginelli Biginelli Reaction (with Urea, β-Keto Ester) CCA->Biginelli Chalcone_Synth Claisen-Schmidt Condensation (with Acetophenones) CCA->Chalcone_Synth Quinoline_Precursor Precursor for Quinolines & other Heterocycles CCA->Quinoline_Precursor Reduction Reduction (with NaBH₄) CCA->Reduction Oxidation Oxidation (with KMnO₄) CCA->Oxidation DHPM Dihydropyrimidinones (Anticancer, Antiviral) Biginelli->DHPM Chalcones Chalcones (Anticancer, Antimicrobial) Chalcone_Synth->Chalcones Heterocycles Pyrazoles, Isoxazoles (Anti-inflammatory) Quinoline_Precursor->Heterocycles Allylic_Alcohol 3-Chloro-cinnamyl alcohol Reduction->Allylic_Alcohol Carboxylic_Acid 3-Chloro-cinnamic acid Oxidation->Carboxylic_Acid

Caption: Multifaceted reactivity of this compound in synthesis.

Biological Significance and Structure-Activity Relationship (SAR)

Derivatives of this compound have demonstrated a wide spectrum of biological activities, underscoring the value of this building block.

  • Antimicrobial and Antifungal Activity: The presence of the chlorine atom significantly enhances antimicrobial properties compared to cinnamaldehyde.[1] 3-CCA shows potent activity against Candida albicans, achieving over 90% inhibition of biofilm formation at concentrations as low as 50 μg/mL by disrupting cellular metabolism and the biofilm matrix.[1] Cinnamaldehyde-chalcone derivatives have also shown moderate effectiveness against Staphylococcus aureus and Candida species.[6]

  • Anticancer Potential: 3-CCA has been shown to enhance the cytotoxic effects of cisplatin in certain cancer cell lines, suggesting a role in overcoming drug resistance.[1] Furthermore, many heterocyclic derivatives synthesized from related chloro-aldehydes, such as pyridones and 1,2,4-triazines, exhibit broad-spectrum activity against various tumor cell lines.[3] Novel cinnamaldehyde–chalcone analogues have demonstrated significant cytotoxicity against prostate (DU145), breast (SKBR-3), and liver (HEPG2) cancer cell lines.[6]

  • Enzyme Inhibition: 3-CCA is a reversible inhibitor of mushroom tyrosinase, an enzyme crucial for melanin synthesis.[1] By interacting with amino acid residues at the enzyme's active site, it reduces the formation of o-quinones, making it a valuable lead compound for developing treatments for hyperpigmentation and skin-lightening agents.[1]

Conclusion and Future Perspectives

This compound is a cost-effective, readily available, and highly reactive intermediate that serves as a powerful tool in the synthesis of diverse pharmaceutical derivatives. Its unique electronic and structural properties facilitate efficient entry into complex heterocyclic systems via multicomponent reactions and other classical transformations. The demonstrated biological activities of its derivatives, ranging from anticancer to antifungal, confirm its status as a privileged scaffold in medicinal chemistry. Future research should continue to explore its utility in diversity-oriented synthesis, the development of novel cascade reactions, and its incorporation into more complex natural product-like molecules to further unlock its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chlorocinnamaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical support for the purification of 3-chlorocinnamaldehyde using column chromatography. Here, we address common challenges and frequently asked questions, grounding our advice in established scientific principles and practical, field-proven insights.

I. Understanding the Compound: this compound

This compound is an organic compound with the molecular formula C₉H₇ClO.[1] It presents as a colorless to pale yellow liquid.[1] The presence of a chlorine atom on the phenyl ring and the conjugated aldehyde system dictates its polarity and reactivity, which are crucial considerations for chromatographic purification. The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the aldehyde group, making it susceptible to certain reactions under unfavorable conditions.[1]

II. Troubleshooting Guide: Column Chromatography

This section addresses specific issues that may arise during the column chromatography of this compound.

Scenario 1: Poor Separation of this compound from Impurities

Question: I'm observing overlapping bands or poor resolution between my product and impurities on the column. What could be the cause, and how can I improve the separation?

Answer: Poor separation is a common issue stemming from several factors related to the mobile phase, stationary phase, or the sample itself.

Causality and Solution:

  • Inappropriate Mobile Phase Polarity: The choice of solvent system is critical for effective separation.[2] If the mobile phase is too polar, all compounds will elute quickly with little separation. Conversely, a solvent that is not polar enough will result in very slow elution and broad bands.

    • Solution: The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for the target compound on a Thin Layer Chromatography (TLC) plate.[3] A common mobile phase for compounds of moderate polarity like this compound is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3] Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., 90:10, 85:15) while monitoring the separation by TLC.[4]

  • Column Overloading: Loading too much sample onto the column can lead to broad, tailing peaks and poor separation.[2]

    • Solution: As a general rule, the amount of crude sample should be about 1-5% of the weight of the stationary phase. For a standard glass column, this translates to a specific sample-to-sorbent ratio that should not be exceeded.

  • Improper Column Packing: An unevenly packed column with channels or cracks will lead to a non-uniform flow of the mobile phase, causing band broadening and poor separation.[2]

    • Solution: Ensure the stationary phase (typically silica gel) is packed uniformly.[2] The "wet slurry" method, where the silica gel is mixed with the initial mobile phase before being poured into the column, is generally preferred to avoid air bubbles and cracks.[5] Gently tapping the column as the slurry settles can help create a more uniform packing.[6]

Scenario 2: Product Degradation on the Column

Question: My yield of this compound is significantly lower than expected, and I suspect it's degrading on the silica gel column. Why is this happening, and what can I do to prevent it?

Answer: Aldehydes can be sensitive compounds, and the slightly acidic nature of standard silica gel can catalyze side reactions.[3]

Causality and Solution:

  • Silica Gel Acidity: Silica gel has acidic silanol groups on its surface which can promote reactions such as acetal formation if alcohols are used in the mobile phase, or other acid-catalyzed degradation pathways.[3]

    • Solution 1: Deactivating the Silica Gel: You can reduce the acidity of the silica gel by adding a small amount of a non-polar base, like triethylamine (typically ~0.1-1%), to the mobile phase.[3] This will neutralize the acidic sites on the silica.

    • Solution 2: Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase like alumina (Al₂O₃).[3][7] Alumina is available in neutral, basic, and acidic forms; for an aldehyde, neutral or basic alumina would be a suitable choice.[8] Another option is Florisil, a magnesium silicate adsorbent.[9]

  • Oxidation: Aldehydes are prone to oxidation to carboxylic acids, which can be exacerbated by prolonged exposure to air and certain impurities.[10]

    • Solution: While less common on the column itself, ensure your solvents are free of peroxides. Running the column efficiently without unnecessary delays will minimize the time the compound spends on the stationary phase.

Scenario 3: The Compound Won't Elute from the Column

Question: I've run a large volume of my mobile phase, but my this compound is not coming off the column. What should I do?

Answer: This issue typically arises from a mobile phase with insufficient polarity or strong interactions between your compound and the stationary phase.

Causality and Solution:

  • Insufficient Mobile Phase Polarity: The chosen solvent system may not be strong enough to displace the compound from the adsorbent.

    • Solution: Gradually increase the polarity of the mobile phase. This is known as a gradient elution.[11] For example, if you started with 10% ethyl acetate in hexane, you can incrementally increase the ethyl acetate concentration to 20%, 30%, and so on. This should be done after confirming via TLC that the compound is not moving with the initial solvent system.

  • Irreversible Adsorption or Reaction: In rare cases, the compound might be irreversibly adsorbed or have reacted at the top of the column.[9]

    • Solution: Before resorting to discarding the column, you can try to elute with a very polar solvent like pure ethyl acetate or even a small percentage of methanol in dichloromethane. If the compound still doesn't elute, it has likely degraded or is irreversibly bound.

III. Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: For most applications, silica gel (60-120 or 230-400 mesh) is the standard and most cost-effective choice.[7][12] However, due to the potential sensitivity of the aldehyde group to the acidic nature of silica, neutral alumina can be a good alternative if you observe product degradation.[3][8]

Q2: How do I choose the right solvent system (mobile phase)?

A2: The best way to determine the optimal solvent system is by using Thin Layer Chromatography (TLC).[5][13] The goal is to find a solvent mixture that gives your desired compound an Rf value between 0.2 and 0.4, with good separation from impurities.[3] A good starting point for this compound is a mixture of hexane and ethyl acetate.[3]

Q3: What are the common impurities I should expect?

A3: Common impurities can include unreacted starting materials from the synthesis (e.g., cinnamaldehyde if it was the precursor), side-products from the reaction, and potentially the corresponding carboxylic acid if oxidation has occurred.[10][14] The exact nature of the impurities will depend on the synthetic route used.

Q4: Can I use an alcohol like methanol or ethanol in my mobile phase?

A4: It is generally advisable to avoid alcohols when purifying aldehydes on silica gel.[3] The acidic silica can catalyze the reaction between the aldehyde and the alcohol to form hemiacetals or acetals, which will complicate your purification.[3] If a highly polar solvent is needed, acetone or ethyl acetate are better choices.

Q5: How can I monitor the separation during the column chromatography process?

A5: You should collect the eluent in a series of fractions (e.g., in test tubes).[5] The progress of the separation can be monitored by spotting a small amount from each fraction onto a TLC plate and developing it in your chosen solvent system.[12][15] This will allow you to identify which fractions contain your pure product.

IV. Experimental Protocol and Data

Step-by-Step Protocol for Column Chromatography of this compound
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate in various hexane/ethyl acetate mixtures (e.g., 95:5, 90:10, 80:20) to find the optimal solvent system that gives the product an Rf of ~0.3.[3]

  • Column Preparation:

    • Select a glass column of an appropriate size for the amount of material to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column.[12]

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.[5]

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[6]

    • Add another thin layer of sand on top of the packed silica gel to prevent disturbance when adding the sample and eluent.[11]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.[16]

    • Carefully apply the sample solution to the top of the silica gel using a pipette.[16]

    • Alternatively, for samples with poor solubility, use the "dry loading" method: dissolve the sample, add a small amount of silica gel, evaporate the solvent, and then carefully add the resulting dry powder to the top of the column.[16]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting the eluent in fractions.[5]

    • If a gradient elution is necessary, gradually increase the polarity of the mobile phase as the column runs.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify those containing the pure product.[15]

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Illustrative Data Summary
ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (60-120 mesh)Standard, cost-effective adsorbent for moderately polar compounds.[12]
Mobile Phase Hexane:Ethyl Acetate (Gradient)Start with a low polarity (e.g., 95:5) and increase as needed. Provides good selectivity for many organic compounds.[3]
TLC Rf of Product ~0.2 - 0.4Optimal range for good separation on a column.[3]
Sample Load 1-5% of silica gel weightPrevents column overloading and ensures good resolution.[2]

V. Visual Workflow and Logic Diagrams

Experimental Workflow for Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Mobile Phase) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Crude Product) Pack->Load Elute 4. Elute Column (Collect Fractions) Load->Elute Analyze 5. Analyze Fractions (by TLC) Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Evap 7. Evaporate Solvent (Rotary Evaporator) Combine->Evap Pure Pure this compound Evap->Pure G Start Problem: Poor Separation Q1 Is the product Rf ~0.3 on TLC? Start->Q1 A1_No No: Adjust mobile phase polarity Q1->A1_No No A1_Yes Yes Q1->A1_Yes Yes Q2 Was the column overloaded? A1_Yes->Q2 A2_Yes Yes: Reduce sample load in next run Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was the column packed evenly? A2_No->Q3 A3_No No: Repack column using slurry method Q3->A3_No No A3_Yes Consider alternative stationary phase Q3->A3_Yes Yes

References

Technical Support Center: Optimizing Reaction Conditions for 3-Chlorocinnamaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Chlorocinnamaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable compound. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1] Its reactivity, stemming from the conjugated aldehyde system and the chloro-substituted aromatic ring, makes it a versatile building block. However, like many organic syntheses, the preparation of this compound can present challenges, including low yields, side product formation, and purification difficulties. This guide will focus on the most common synthetic route, the Claisen-Schmidt (Aldol) condensation, and provide expert insights to navigate these potential hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?

A1: The most prevalent and well-established method is the Claisen-Schmidt condensation, which is a type of crossed Aldol condensation.[1] This reaction involves the base-catalyzed condensation of 3-chlorobenzaldehyde with acetaldehyde. Due to the lack of α-hydrogens on 3-chlorobenzaldehyde, it can only act as the electrophile, which simplifies the reaction and reduces the number of potential side products compared to a self-aldol condensation of acetaldehyde.

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields in this synthesis can often be attributed to several factors:

  • Suboptimal Base Concentration: The concentration of the base (e.g., sodium hydroxide) is critical. Too little base will result in a slow and incomplete reaction, while too much can promote side reactions.

  • Acetaldehyde Volatility: Acetaldehyde has a very low boiling point (20.2 °C), and it can easily evaporate from the reaction mixture if the temperature is not carefully controlled.

  • Side Reactions: The self-condensation of acetaldehyde and the Cannizzaro reaction of 3-chlorobenzaldehyde can compete with the desired Claisen-Schmidt condensation, consuming starting materials and reducing the yield of the desired product.

  • Inefficient Mixing: If the reaction mixture is not adequately stirred, localized high concentrations of reactants or base can lead to increased side product formation.

Q3: I've noticed a significant amount of a white precipitate in my crude product. What is it likely to be?

A3: A common solid byproduct is 3-chlorobenzoic acid, which can form from the oxidation of the starting 3-chlorobenzaldehyde. This is particularly prevalent if the reaction is exposed to air for extended periods or if the workup conditions are not carefully controlled. Another possibility is the formation of polymeric materials from the self-condensation of acetaldehyde.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction's progress. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting reactant (ideally 3-chlorobenzaldehyde) and the appearance of a new spot corresponding to this compound will indicate the reaction's progression. It is advisable to run a co-spot with the starting material to accurately identify the spots.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation
Potential Cause Diagnostic Check Corrective Action
Inactive or Poor Quality Reagents Verify the purity of 3-chlorobenzaldehyde and acetaldehyde. Ensure the base solution is freshly prepared.Use freshly distilled or purchased high-purity reagents. Prepare the base solution immediately before use.
Incorrect Stoichiometry Double-check the molar ratios of the reactants and catalyst.A slight excess of acetaldehyde is sometimes used to ensure the complete consumption of the more expensive 3-chlorobenzaldehyde.
Loss of Acetaldehyde Monitor the reaction temperature closely. A faint, fruity smell of acetaldehyde should be present, but not overpowering.Maintain the reaction temperature at or below room temperature, especially during the addition of acetaldehyde. A cooled dropping funnel can be beneficial.
Insufficient Reaction Time Monitor the reaction by TLC at regular intervals.Allow the reaction to proceed until TLC analysis shows the complete consumption of the limiting reagent.
Problem 2: Formation of Significant Byproducts
Potential Cause Diagnostic Check Corrective Action
Acetaldehyde Self-Condensation The crude product may appear oily or polymeric.Add the acetaldehyde slowly and dropwise to the reaction mixture containing the 3-chlorobenzaldehyde and base. This maintains a low concentration of the enolizable aldehyde.
Cannizzaro Reaction The presence of 3-chlorobenzoic acid and 3-chlorobenzyl alcohol in the crude product.Use a carefully controlled amount of base. High concentrations of hydroxide can promote the Cannizzaro reaction.
Oxidation of Aldehydes The presence of 3-chlorobenzoic acid.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Problem 3: Difficulties in Product Purification
Potential Cause Diagnostic Check Corrective Action
Incomplete Removal of Base The crude product may be basic upon testing with pH paper.During the workup, thoroughly wash the organic layer with water and then with a dilute acid (e.g., 1 M HCl) to neutralize any remaining base, followed by a final wash with brine.
Co-elution of Impurities Impurities are present in the final product even after column chromatography.Optimize the eluent system for column chromatography. A gradual increase in the polarity of the eluent can improve separation. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be effective.
Product is an Oil The product does not solidify upon cooling.This compound can exist as a low-melting solid or a pale yellow liquid at room temperature.[1] If purification by recrystallization is difficult, vacuum distillation is a viable alternative.

Experimental Protocols

Protocol 1: Base-Catalyzed Aldol Condensation of 3-Chlorobenzaldehyde and Acetaldehyde

This protocol is a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 3-Chlorobenzaldehyde

  • Acetaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized water

  • Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chlorobenzaldehyde (1 equivalent) in ethanol.

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (1.1 equivalents) in water and add it to the ethanolic solution of 3-chlorobenzaldehyde. Cool the mixture in an ice bath.

  • Acetaldehyde Addition: Slowly add acetaldehyde (1.2 equivalents) dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the temperature remains below 25°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the 3-chlorobenzaldehyde spot is no longer visible.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether (or ethyl acetate).

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with water, 1 M HCl, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Visualization of Key Processes

Reaction Mechanism: Claisen-Schmidt Condensation

G cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Protonation & Dehydration Acetaldehyde Acetaldehyde Enolate Enolate Acetaldehyde->Enolate + OH- 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde OH- OH- Enolate->3-Chlorobenzaldehyde Nucleophilic Attack Alkoxide_Intermediate Alkoxide_Intermediate 3-Chlorobenzaldehyde->Alkoxide_Intermediate Aldol_Adduct Aldol_Adduct Alkoxide_Intermediate->Aldol_Adduct + H2O This compound This compound Aldol_Adduct->this compound - H2O (Heat)

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Troubleshooting Workflow

G cluster_solutions Corrective Actions start Low Yield or Failed Reaction check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_temp Monitor Reaction Temperature start->check_temp check_time Monitor Reaction by TLC start->check_time use_fresh Use Fresh Reagents & Verify Stoichiometry check_reagents->use_fresh control_temp Maintain T < 25°C check_temp->control_temp increase_time Increase Reaction Time check_time->increase_time

Caption: A systematic workflow for troubleshooting low-yield reactions.

Product Characterization Data

Confirming the identity and purity of the final product is a critical step. Below are the expected physical and spectral properties for this compound.

PropertyValue
Molecular Formula C₉H₇ClO
Molecular Weight 166.60 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Melting Point 39 °C
Boiling Point 106-120 °C at 0.5 Torr
IR Spectroscopy (cm⁻¹) ~1680 (C=O stretch, conjugated aldehyde), ~1625 (C=C stretch), ~970 (trans C-H bend)
¹H NMR Spectroscopy (CDCl₃, δ) ~9.7 (d, 1H, CHO), ~7.4-7.6 (m, 5H, Ar-H and C=CH), ~6.7 (dd, 1H, C=CH-CHO)

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acetaldehyde is volatile and flammable. Handle with care and avoid ignition sources.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • 3-Chlorobenzaldehyde and this compound are irritants. Handle with care.

References

Identification of common impurities in 3-Chlorocinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chlorocinnamaldehyde

Guide: Identification and Troubleshooting of Common Impurities

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a practical, in-depth understanding of the common impurities associated with this compound. Purity is paramount in experimental work, and understanding the impurity profile of your starting materials is the first step toward reliable and reproducible results. This document moves beyond simple data sheets to explain the chemical logic behind impurity formation and provides actionable protocols for their identification and control.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the quality and handling of this compound.

Q1: What are the primary sources of impurities in this compound?

Impurities in this compound typically originate from three main sources:

  • Synthesis Byproducts: These are compounds formed during the manufacturing process from side reactions. The most common synthesis route is the Claisen-Schmidt (a type of aldol) condensation between 3-chlorobenzaldehyde and acetaldehyde.[1][2] Incomplete reactions or lack of precise stoichiometric control can lead to residual starting materials and related byproducts.

  • Isomeric Impurities: These include positional isomers (e.g., 2-chlorocinnamaldehyde, 4-chlorocinnamaldehyde) and geometric isomers (the (Z)- or cis-isomer). Positional isomers can arise if the chlorination step of a precursor is not perfectly regioselective, while the (Z)-isomer is a common byproduct of the condensation reaction.

  • Degradation Products: Aldehydes are susceptible to oxidation, especially when exposed to air (oxygen) and light. Over time, this compound can degrade into its corresponding carboxylic acid or other oxidized species. Polymerization can also occur upon prolonged storage.

Q2: What are the most common process-related impurities I should expect?

Based on the Claisen-Schmidt condensation pathway, the most prevalent process-related impurities are:

  • Unreacted Starting Materials: Residual 3-chlorobenzaldehyde and acetaldehyde.

  • Self-Condensation Products: Acetaldehyde can undergo self-aldol condensation to form 3-hydroxybutanal or crotonaldehyde, though this is minimized by slow addition and controlled temperatures.[1]

  • Over-reaction Products: Michael addition of another acetaldehyde enolate to the this compound product can occur, leading to higher molecular weight impurities.

Q3: My batch of this compound is several months old and shows a new spot on TLC. What is the likely degradation product?

The most common degradation product is 3-Chlorocinnamic Acid . The aldehyde functional group (-CHO) is readily oxidized to a carboxylic acid (-COOH) upon exposure to atmospheric oxygen. This process can be accelerated by light and trace metal catalysts. This impurity is often less soluble and more polar than the parent aldehyde, which explains its different behavior on a TLC plate.

Q4: How does the isomeric purity (E/Z) affect my experiments?

The desired product is typically the (E)-isomer (trans), which is thermodynamically more stable. The (Z)-isomer (cis) is a common impurity.[3] The presence of the (Z)-isomer can be problematic for several reasons:

  • Different Reactivity: The steric hindrance and electronic properties of the (Z)-isomer can alter reaction kinetics and yield in subsequent synthetic steps.

  • Biological Activity: In drug development, different isomers can have vastly different pharmacological and toxicological profiles.

  • Analytical Complexity: Isomers often have very similar properties, making them difficult to separate and potentially interfering with the quantification of the desired (E)-isomer.

Section 2: Troubleshooting Guide: Unexpected Experimental Results

This section provides a scenario-based approach to identifying specific impurities based on common analytical observations.

Scenario 1: My LC-MS analysis shows an unexpected peak with a molecular weight of 182.6 g/mol (M+H⁺ of 183.0). What is it?

Likely Cause: This molecular weight corresponds to 3-Chlorocinnamic Acid (C₉H₇ClO₂). As mentioned in the FAQ, this is the primary oxidation product of this compound (C₉H₇ClO, MW 166.6 g/mol ).

Causality: The aldehyde group is electronically susceptible to oxidation. The addition of an oxygen atom increases the molecular weight by approximately 16 amu.

Troubleshooting Steps:

  • Confirm Identity: Use a reference standard of 3-Chlorocinnamic Acid if available. Spike a small amount into your sample; if the peak area increases, the identity is confirmed.

  • Check Storage Conditions: Ensure your stock of this compound is stored under an inert atmosphere (nitrogen or argon), protected from light, and kept at a low temperature (2-8°C is recommended).

  • Purification: If the impurity level is unacceptable, the aldehyde can be purified via recrystallization or column chromatography. A bisulfite adduct formation can also be used to selectively separate the aldehyde from the non-aldehyde acid impurity.[4]

Scenario 2: My GC chromatogram shows a cluster of peaks around the main product peak that are difficult to resolve. What might they be?

Likely Cause: You are likely observing positional and geometric isomers . These include:

  • (Z)-3-Chlorocinnamaldehyde: The geometric cis-isomer.

  • 2-Chlorocinnamaldehyde: A positional isomer.[5]

  • 4-Chlorocinnamaldehyde: A positional isomer.

Causality: Isomers have identical molecular weights and often similar polarities, causing them to elute very close to one another in both GC and HPLC. Their fragmentation patterns in MS may also be very similar, requiring careful interpretation.

Troubleshooting Steps:

  • Optimize Chromatography:

    • GC: Use a longer column or a column with a different stationary phase (e.g., a more polar phase like a WAX column) to improve resolution. Lowering the temperature ramp rate can also increase separation.

    • HPLC: Switch to a high-resolution column (smaller particle size) or a different selectivity column (e.g., Phenyl-Hexyl instead of C18). Optimize the mobile phase composition.

  • Use High-Resolution Mass Spectrometry (HRMS): While isomers have the same nominal mass, HRMS is not useful for distinguishing them. However, it can confirm that these peaks indeed have the correct elemental composition.

  • NMR Spectroscopy: ¹H NMR is an excellent tool to differentiate isomers. The coupling constants (J-values) for the vinyl protons are characteristically different for (E) and (Z) isomers (~16 Hz for trans and ~12 Hz for cis). Positional isomers will show distinct aromatic splitting patterns.

Section 3: Analytical Protocols for Impurity Profiling

These protocols are designed as robust starting points for quality control analysis. They incorporate self-validating system suitability checks to ensure data integrity.

Protocol 3.1: HPLC-UV Method for Quantification of Common Impurities

This method is suitable for quantifying non-volatile impurities like starting materials and the 3-Chlorocinnamic acid degradation product.

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reverse-phase column offering good resolution for aromatic compounds.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier improves peak shape for acidic impurities.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic solvent for reverse-phase.
Gradient 30% B to 95% B over 15 minA gradient is necessary to elute both polar (acid) and non-polar (aldehyde) compounds.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 280 nmCinnamaldehyde and related compounds have a strong chromophore with high absorbance at this wavelength.
Injection Vol. 5 µL
Sample Prep. 1 mg/mL in Acetonitrile

System Suitability Test (SST):

  • Resolution: If a standard containing both this compound and 3-Chlorocinnamic acid is available, the resolution between the two peaks should be > 2.0.

  • Tailing Factor: The tailing factor for the main this compound peak should be between 0.9 and 1.5.

  • Reproducibility: Five replicate injections of the standard should have a relative standard deviation (RSD) of < 2.0% for peak area and retention time.

Protocol 3.2: GC-MS Method for Identification of Volatile Impurities and Isomers

This method is ideal for separating and identifying volatile starting materials and isomers.

Parameter Condition Rationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-polarity phase column is a good general-purpose choice for these compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Inlet Temp. 250 °CEnsures rapid volatilization of the sample.
Injection Mode Split (50:1)Prevents column overloading with the main component.
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 10 °C/minStarts at a low temperature to separate volatile impurities and ramps up to elute all components.
MS Transfer Line 280 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp. 230 °C
MS Scan Range 40 - 350 m/zCovers the expected mass range of impurities.

System Suitability Test (SST):

  • Peak Shape: The main peak should be symmetrical.

  • Mass Accuracy (if using HRMS): The measured mass of the parent ion should be within 5 ppm of the theoretical mass.

Section 4: Data Interpretation and Visualization

Table 1: Summary of Common Impurities in this compound
Impurity NameStructureMolecular Weight ( g/mol )Common Origin
3-ChlorobenzaldehydeC₇H₅ClO140.57Starting Material
(Z)-3-ChlorocinnamaldehydeC₉H₇ClO166.60Synthesis Byproduct (Isomer)
4-ChlorocinnamaldehydeC₉H₇ClO166.60Synthesis Byproduct (Isomer)
3-Chlorocinnamic AcidC₉H₇ClO₂182.60Degradation (Oxidation)

Diagrams

G cluster_start Starting Materials cluster_reaction Claisen-Schmidt Condensation cluster_products Products & Impurities A 3-Chlorobenzaldehyde C Main Reaction A->C I2 Unreacted 3-Chlorobenzaldehyde A->I2 Incomplete Reaction B Acetaldehyde B->C I3 Self-Condensation Products (e.g., Crotonaldehyde) B->I3 Self-Reaction P (E)-3-Chlorocinnamaldehyde (Desired Product) C->P Major Pathway I1 (Z)-3-Chlorocinnamaldehyde (Geometric Isomer) C->I1 Side Reaction I4 3-Chlorocinnamic Acid (Oxidation Product) P->I4 Degradation (Air/O₂)

Caption: Synthesis pathway of this compound and origin of common impurities.

G start Unexpected Peak Observed in Analytical Run q1 Check Molecular Weight (by MS) start->q1 mw_match MW matches a known related substance? q1->mw_match Yes mw_no_match Characterize by NMR / HRMS q1->mw_no_match No is_isomer Is it an isomer? (Same MW as product) mw_match->is_isomer Yes is_degradant Is it a degradant? (e.g., MW +16) is_isomer->is_degradant No sol_isomer Confirm with NMR. Optimize chromatography for separation. is_isomer->sol_isomer Yes is_sm Is it a starting material? (Lower MW) is_degradant->is_sm No sol_degradant Confirm with standard. Review storage conditions. is_degradant->sol_degradant Yes sol_sm Confirm with standard. Consider product purification. is_sm->sol_sm Yes

Caption: Troubleshooting workflow for identifying an unknown impurity.

References

Technical Support Center: Reactions of 3-Chlorocinnamaldehyde with Amine Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of reacting 3-chlorocinnamaldehyde with amine nucleophiles. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Here, we move beyond simple protocols to address the common, and often frustrating, side reactions and unexpected outcomes that can arise during experimentation. Our goal is to provide you with the causal understanding needed to troubleshoot effectively and optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for an amine nucleophile?

This compound, as an α,β-unsaturated aldehyde, possesses two principal electrophilic sites susceptible to nucleophilic attack.[1] The distribution of electron density, influenced by the conjugated system, creates these reactive centers.[2]

  • The Carbonyl Carbon (C1): This is the site for a classic 1,2-addition , typical for aldehydes. Attack here leads to the formation of a hemiaminal intermediate, which can subsequently dehydrate to form an imine (with primary amines) or an enamine (with secondary amines).

  • The β-Carbon (C3): This carbon is activated by conjugation with the carbonyl group. Attack at this position is known as a 1,4-conjugate addition or Aza-Michael addition .[3][4] This pathway leads to a β-amino aldehyde product after tautomerization.[2][5]

The competition between these two pathways is the source of many of the challenges encountered in these reactions.

Q2: I'm reacting this compound with an aniline derivative and getting a product that looks like a quinoline. Is this a common side reaction?

Yes, this is a well-documented and significant reaction pathway known as the Doebner-von Miller reaction .[6][7] It is not merely a side reaction but a powerful synthetic method for generating substituted quinolines.[8] The reaction proceeds through an initial 1,4-conjugate addition of the aniline to the this compound.[6] Under the influence of an acid catalyst and often heat, the resulting β-amino aldehyde undergoes an intramolecular electrophilic aromatic substitution (cyclization), followed by dehydration and oxidation (aromatization) to yield the stable quinoline ring system.[9] If your goal is the simple 1,4-adduct, you must avoid acidic conditions and high temperatures when using aniline nucleophiles.

Q3: How does the type of amine (primary, secondary, aromatic) influence the expected outcome?

The structure of the amine is a critical determinant of the reaction pathway and potential side products.

  • Primary Amines (R-NH₂): Can undergo both 1,2-addition to form an imine and 1,4-addition to yield a β-amino aldehyde.[1][2] Imine formation is often reversible and favored under conditions where water is removed.[10][11]

  • Secondary Amines (R₂-NH): Can also participate in both pathways. A 1,2-addition followed by dehydration leads to an enamine.[12] 1,4-addition gives a stable β-amino aldehyde. Due to the lack of a second proton on the nitrogen, the intermediate from 1,2-addition cannot form a stable imine.

  • Aromatic Amines (Ar-NH₂): These are weaker nucleophiles. While they can form both 1,2- and 1,4-adducts, they are particularly prone to the subsequent Doebner-von Miller cyclization to form quinolines, as discussed above.[6]

Troubleshooting Guide: Common Experimental Issues

Q4: My TLC plate shows multiple products, and the reaction mixture is a complex mess. What's going on and how can I fix it?

Likely Cause: You are likely observing a mixture of the 1,2-addition product (imine/enamine), the 1,4-addition product (β-amino aldehyde), and potentially self-condensation or polymerization products. This occurs when the reaction conditions do not strongly favor one pathway over the other.

Troubleshooting Steps:

  • Control the Temperature:

    • For 1,2-Addition (Kinetic Product): Run the reaction at a low temperature (e.g., 0 °C to -20 °C). The attack on the carbonyl carbon is often faster but more reversible.[2][13]

    • For 1,4-Addition (Thermodynamic Product): Run the reaction at room temperature or with gentle heating. This allows the reversible 1,2-addition to equilibrate and favors the formation of the more stable conjugate adduct.[2][13]

  • Solvent Choice: The polarity of the solvent can influence the reaction pathways. Experiment with both polar aprotic solvents (like THF, CH₂Cl₂) and protic solvents (like EtOH, MeOH). Protic solvents can stabilize intermediates and influence the tautomerization step crucial for the 1,4-adduct.

  • pH Control: The pH is critical, especially for imine formation which is acid-catalyzed.[10][11]

    • At very low pH, the amine becomes protonated and non-nucleophilic.[10][11]

    • At high pH, there isn't enough acid to protonate the hemiaminal intermediate to facilitate water elimination.[10]

    • A slightly acidic pH (around 5-6) is often optimal for imine formation. For clean 1,4-addition, running the reaction under neutral conditions is often best.

Q5: I wanted the thermodynamically stable 1,4-Aza-Michael adduct, but my primary product is the imine. Why did this happen?

Likely Cause: Your reaction conditions favored the formation and stabilization of the kinetic 1,2-adduct (imine) over the thermodynamic 1,4-adduct.

Causality & Solutions:

  • Water Removal: If your reaction setup inadvertently removed water (e.g., using molecular sieves, Dean-Stark trap, or simply high temperature under a nitrogen stream), you would drive the equilibrium of the hemiaminal-to-imine conversion forward, effectively trapping the product of 1,2-addition.[10][11] To favor the 1,4-adduct, ensure the reaction is not run under dehydrating conditions.

  • Reaction Time: The reaction may not have been allowed to run long enough to reach thermodynamic equilibrium. The 1,2-addition is faster, so stopping the reaction early will yield more of the kinetic product.[2] Try extending the reaction time and monitoring by TLC until the spot for the 1,4-adduct is maximized.

Mechanistic Insights & Visual Guides

The reaction of an amine with this compound is a classic example of competing reaction pathways. The outcome is dictated by a delicate balance of kinetics and thermodynamics.

G Reactants This compound + Amine (R₂NH) Intermediate12 Hemiaminal Intermediate Reactants->Intermediate12 1,2-Addition (Fast, Reversible) Intermediate14 Enolate Intermediate Reactants->Intermediate14 1,4-Addition (Slower, Less Reversible) Product12 Imine / Enamine Product (1,2-Adduct) Intermediate12->Product12 -H₂O (Dehydration) Product14 β-Amino Aldehyde (1,4-Adduct) Intermediate14->Product14 Tautomerization Quinoline Substituted Quinoline Product14->Quinoline With Anilines + Acid, Heat (Doebner-von Miller)

Caption: Competing pathways for the reaction of amines with this compound.

G Start Problem: Unexpected Reaction Outcome Q1 What is the primary impurity/side product? Start->Q1 A1 Mixture of 1,2 and 1,4-adducts Q1->A1 Multiple spots on TLC A2 Formation of Quinoline (with aniline) Q1->A2 Unexpected high MW product A3 Product degradation during workup Q1->A3 Product loss after initial formation Sol1 Solution: - Adjust Temperature (Low T for 1,2; RT for 1,4) - Change Solvent - Control Reaction Time A1->Sol1 Sol2 Solution: - Avoid strong acid and high heat - Run reaction under neutral conditions A2->Sol2 Sol3 Solution: - Use neutral or slightly basic workup - Avoid aqueous acid (hydrolysis) - Purify quickly via chromatography A3->Sol3

Caption: A troubleshooting workflow for common side reactions.

Key Experimental Protocols

Protocol 1: General Procedure for Favoring 1,4-Aza-Michael Addition

This protocol is designed to maximize the yield of the thermodynamically favored β-amino aldehyde.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or THF (approx. 0.2 M concentration).

  • Nucleophile Addition: Add the amine nucleophile (1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde and the appearance of a new, more polar spot corresponding to the adduct. The reaction may take several hours to reach completion.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient eluent system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[14]

ParameterRecommended ConditionRationale
Temperature Room Temperature (20-25 °C)Allows the reaction to reach thermodynamic equilibrium, favoring the more stable 1,4-adduct.[2][13]
Solvent Ethanol, THF, DichloromethaneProtic solvents can facilitate the final proton transfer step, while aprotic solvents are also effective.
Catalyst None (or mild base like Et₃N)Avoids acid-catalyzed side reactions like imine formation or quinoline cyclization.
Stoichiometry ~1.1 eq of AmineA slight excess of the amine ensures complete consumption of the limiting aldehyde.
Protocol 2: General Procedure for Doebner-von Miller Quinoline Synthesis

This protocol is intended for when the substituted quinoline is the desired product, using an aniline derivative.

  • Reaction Setup: Combine the aniline derivative (2.0 eq) and this compound (1.0 eq) in a round-bottom flask.

  • Catalyst Addition: Add a strong acid catalyst, such as concentrated hydrochloric acid or p-toluenesulfonic acid (0.2 - 1.0 eq). Lewis acids like tin tetrachloride can also be used.[6]

  • Heating: Heat the reaction mixture, often to temperatures between 80-120 °C. An oxidizing agent (sometimes atmospheric oxygen suffices, other times reagents like arsenic acid or nitrobenzene are used in classical methods) is required for the final aromatization step.[9]

  • Reaction Monitoring: Monitor the reaction by TLC. Note that this reaction is often complex and may show multiple intermediates.

  • Workup: Cool the reaction mixture and pour it into a beaker of ice water. Neutralize the solution carefully with a base (e.g., aq. NaOH or NaHCO₃) until the pH is basic. The crude quinoline product often precipitates or can be extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The crude product should be purified by column chromatography or recrystallization to isolate the desired substituted quinoline.[14][15]

References

Technical Support Center: Optimizing 3-Chlorocinnamaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chlorocinnamaldehyde. This guide is designed for researchers, chemists, and process development professionals aiming to enhance the yield and purity of this valuable intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to troubleshoot and optimize your reactions effectively.

Core Synthesis Pathway: The Vilsmeier-Haack Reaction

The most prevalent and industrially significant method for synthesizing this compound is through a variation of the Vilsmeier-Haack reaction. This reaction formylates an activated aromatic ring. In this specific synthesis, the process is adapted to form the aldehyde from a suitable precursor like 3-chloroaniline through a multi-step process that generates the Vilsmeier reagent in situ.

The core of the reaction involves three key stages:

  • Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with an acid halide like phosphorus oxychloride (POCl₃) to form a chloroiminium ion, known as the Vilsmeier reagent.[1][2] This electrophilic species is the key formylating agent.

  • Electrophilic Attack: The electron-rich substrate attacks the electrophilic Vilsmeier reagent.

  • Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final aldehyde product.[3][4]

Understanding this mechanism is crucial, as each step presents opportunities for optimization and potential pitfalls that can diminish the final yield.

Vilsmeier_Haack_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent:w + POCl₃ POCl3 POCl₃ Substrate Activated Substrate (e.g., from 3-Chloroaniline) Vilsmeier_Reagent->Substrate Reacts with Iminium_Intermediate Iminium Salt Intermediate Substrate->Iminium_Intermediate Electrophilic attack H2O H₂O (Workup) Iminium_Intermediate->H2O Hydrolyzed by Product This compound H2O->Product:w

Caption: The Vilsmeier-Haack reaction pathway for aldehyde synthesis.

Troubleshooting Guide & Yield Optimization (Q&A)

This section addresses the most common issues encountered during the synthesis of this compound.

Question 1: My reaction yield is consistently low (< 50%). What are the most likely causes?

Answer: Low yields in a Vilsmeier-Haack reaction typically stem from one of four areas: reagent quality, reaction conditions, inefficient hydrolysis, or workup/purification losses.

  • Reagent Quality & Stoichiometry:

    • DMF Purity: N,N-Dimethylformamide (DMF) is hygroscopic and can decompose into dimethylamine and formic acid. Dimethylamine, a nucleophile, will consume the Vilsmeier reagent, directly reducing your potential yield.[5] Always use anhydrous DMF from a freshly opened bottle or a properly stored and sealed container.

    • POCl₃ Potency: Phosphorus oxychloride can hydrolyze over time if exposed to atmospheric moisture. Use a fresh, high-purity grade of POCl₃ for optimal formation of the Vilsmeier reagent.

    • Molar Ratios: The stoichiometry between DMF and POCl₃ is critical for generating the Vilsmeier reagent. An excess of DMF is often used as it also serves as the solvent. However, the ratio of the substrate to the pre-formed Vilsmeier reagent is paramount.

  • Reaction Conditions:

    • Temperature Control: The formation of the Vilsmeier reagent is highly exothermic. The initial addition of POCl₃ to DMF must be done slowly and at low temperatures (typically 0-10°C) to prevent degradation of the reagent and minimize side reactions.[6] A runaway reaction can lead to a complex mixture of byproducts.

    • Precipitation Issues: During the dropwise addition of POCl₃ to DMF, a precipitate of the Vilsmeier reagent can form, which may trap the magnetic stir bar.[7] Using a more robust overhead mechanical stirrer is highly recommended for reactions at scale to ensure continuous, efficient mixing. If a magnetic stirrer must be used, ensure it is a powerful, high-quality one and consider slightly increasing the solvent volume (DMF) to maintain mobility.

Question 2: I'm observing significant amounts of dark, tarry side products. How can I minimize their formation?

Answer: Tar formation is a classic sign of uncontrolled polymerization or degradation, often caused by excessive heat or overly acidic conditions.

  • Causality: The Vilsmeier reagent is a powerful electrophile, and the product, this compound, contains a reactive aldehyde and an alkene.[8] Under harsh conditions (high heat or prolonged reaction times), these functional groups can participate in self-condensation or polymerization reactions.

  • Preventative Measures:

    • Strict Temperature Control: Maintain the recommended temperature profile throughout the reaction. Use an ice bath for the initial reagent formation and ensure the subsequent reaction with the aromatic substrate does not exotherm uncontrollably.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Over-extending the reaction time after the starting material is consumed rarely improves the yield of the desired product and often leads to increased side product formation.

    • Controlled Quenching: The hydrolysis step is also critical. Quench the reaction by slowly and carefully adding the reaction mixture to a cold aqueous solution (e.g., ice-cold sodium acetate or sodium carbonate solution).[3][9] This neutralizes the strong acids and facilitates the controlled hydrolysis of the iminium salt to the aldehyde. A rapid, uncontrolled quench can generate localized heat, promoting degradation.

Question 3: My final product is impure after extraction. What are the best purification strategies?

Answer: Purification is key to achieving a high-quality final product. The choice of method depends on the nature of the impurities.

  • Initial Workup: After quenching, a standard workup involves extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). It is crucial to wash the organic layer thoroughly with a mild base (like saturated sodium bicarbonate solution) to remove residual acids, followed by a brine wash to remove excess water.

  • Purification Techniques:

    • Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for removing minor impurities. A solvent screen (e.g., using ethanol/water, hexane/ethyl acetate mixtures) will be necessary to find the optimal system that dissolves the product when hot but allows it to crystallize upon cooling, leaving impurities behind in the mother liquor.

    • Column Chromatography: For oily products or complex mixtures, silica gel column chromatography is the gold standard. A gradient elution starting with a non-polar solvent (like hexane) and gradually increasing the polarity (with ethyl acetate or another suitable solvent) will separate the desired product from both more polar and less polar impurities.[10] Monitor fractions by TLC to isolate the pure compound.

Key Parameter Optimization

Systematic optimization can dramatically improve yield. Focus on the following variables, adjusting one at a time.

ParameterStandard RangeOptimization Goal & RationalePotential Impact on Yield
Temperature (Reagent Formation) 0 - 10°CMaintain low temp to ensure Vilsmeier reagent stability and prevent degradation.High Impact: Higher temps can reduce active reagent concentration.
Temperature (Reaction) Room Temp to 80°CDependent on substrate reactivity. Lower temps for highly activated substrates to prevent side reactions. Higher temps may be needed for less reactive substrates.[11]High Impact: Non-optimal temps lead to incomplete reaction or byproduct formation.
Substrate:Reagent Molar Ratio 1 : 1.2 to 1 : 2.0Ensure a slight excess of Vilsmeier reagent to drive the reaction to completion, but avoid a large excess which can complicate purification.Medium Impact: Insufficient reagent leads to incomplete conversion.
Hydrolysis pH Neutral to Mildly BasicControlled hydrolysis prevents acid-catalyzed polymerization of the aldehyde product. Using a buffer like sodium acetate is common.[9]Medium Impact: Strongly acidic or basic conditions during workup can degrade the product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a representative example and should be adapted based on specific substrates and laboratory safety protocols.

  • Vilsmeier Reagent Preparation:

    • To a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq).

    • Cool the flask to 0°C using an ice-salt bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise via the dropping funnel over 45-60 minutes, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. A thick, white precipitate of the Vilsmeier reagent may form.[7]

  • Formylation Reaction:

    • Dissolve the starting substrate (e.g., an appropriate 3-chlorophenyl derivative) (1.0 eq) in a minimal amount of anhydrous DMF.

    • Add the substrate solution dropwise to the cold Vilsmeier reagent suspension.

    • After addition, allow the reaction to warm to room temperature and then heat to 60-70°C. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).

  • Workup and Hydrolysis:

    • Cool the reaction mixture back to room temperature.

    • In a separate large beaker, prepare a stirred solution of saturated sodium acetate in water, cooled in an ice bath.

    • Very slowly and carefully, pour the reaction mixture into the cold sodium acetate solution. This step is exothermic and will release gas; perform in a well-ventilated fume hood.

    • Stir the resulting mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium salt.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to yield pure this compound.

Troubleshooting_Workflow Start Low Yield Observed Reagent_Check Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->Reagent_Check Temp_Check Verify Temperature Control (Reagent formation < 10°C?) Start->Temp_Check Stirring_Check Is Stirring Efficient? (Precipitate stalling stirrer?) Start->Stirring_Check Hydrolysis_Check Review Workup Procedure (Controlled quench? pH?) Start->Hydrolysis_Check Solution1 Use Anhydrous Solvents Purchase Fresh Reagents Reagent_Check->Solution1 Issue Found Solution2 Improve Cooling Slow Down Addition Rate Temp_Check->Solution2 Issue Found Solution3 Use Mechanical Stirrer Increase Solvent Volume Stirring_Check->Solution3 Issue Found Solution4 Quench Slowly into Cold Buffered Solution (e.g., NaOAc) Hydrolysis_Check->Solution4 Issue Found Improved Yield Improved Solution1->Improved Solution2->Improved Solution3->Improved Solution4->Improved

Caption: A logical workflow for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

Q1: Can I use other formylating agents besides DMF/POCl₃? A: While the DMF/POCl₃ system is the most common for the Vilsmeier-Haack reaction, other reagents can be used. For instance, replacing POCl₃ with oxalyl chloride or thionyl chloride can also generate the Vilsmeier reagent. However, POCl₃ is often preferred due to its cost-effectiveness and efficiency.

Q2: The reaction works for other substrates but not my specific 3-chloro-substituted aromatic. Why? A: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic and heteroaromatic compounds.[1][8] The chlorine atom is an electron-withdrawing group by induction, which deactivates the aromatic ring towards electrophilic substitution. If your substrate has additional strong deactivating groups, the reaction may fail or require much harsher conditions (e.g., higher temperatures), which in turn can lead to more side products.

Q3: How do I properly dispose of the waste from this reaction? A: The reaction waste, particularly the aqueous layer after workup, will contain phosphorus salts. It should be neutralized and disposed of according to your institution's hazardous waste guidelines. Unreacted POCl₃ is highly reactive with water and should be quenched carefully before disposal. Always consult your organization's safety officer for specific procedures.

References

Technical Support Center: Stability and Degradation of 3-Chlorocinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chlorocinnamaldehyde. This document is intended for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their work. Understanding the stability of this compound, particularly its susceptibility to degradation under acidic and basic conditions, is critical for ensuring reaction specificity, maximizing yield, and preventing the formation of unwanted impurities. This guide provides in-depth answers to common experimental challenges, troubleshooting advice, and validated protocols to help you navigate the complexities of working with this compound.

Section 1: Chemical Stability Profile of this compound

This compound is an α,β-unsaturated aldehyde. This class of compounds is known for its reactivity, which is both a benefit in synthesis and a challenge for stability. The molecule possesses three key reactive sites: the aldehyde carbonyl group, the α,β-carbon-carbon double bond, and the aromatic ring. The primary stability concerns involve oxidation, polymerization, and disproportionation, which are often catalyzed by acidic or basic conditions, as well as light and air.[1][2] Proper handling and storage—under cool, dark, and inert conditions—are paramount to preserving its integrity.[3][4]

Section 2: Degradation Pathways

Degradation in Acidic Conditions

Under acidic conditions, this compound is susceptible to several degradation pathways, primarily involving the carbonyl group and the conjugated double bond.

  • Mechanism: The most common pathway is an acid-catalyzed self-condensation, similar to an aldol condensation, which proceeds via an enol intermediate.[5][6] This can lead to the formation of oligomers and polymers, often observed as a darkening or precipitation in the reaction mixture. Additionally, acid can catalyze the hydration of the double bond, leading to a β-hydroxy aldehyde, or promote oxidation, especially in the presence of trace oxidants.[7]

  • Visualizing the Pathway:

    Acid_Degradation A This compound Protonation Protonation (H⁺) A->Protonation H⁺ Enol Enol Intermediate Protonation->Enol Hydration Acid-Catalyzed Hydration Product Protonation->Hydration + H₂O Dimer Dimerization Product (Aldol Adduct) Enol->Dimer + this compound Polymer Polymerization Products Dimer->Polymer Further Condensation

Degradation in Basic Conditions

Basic conditions present a more aggressive environment for this compound, with two primary competing degradation pathways.

  • Mechanism 1: Aldol-Type Condensation: Like most aldehydes with α-hydrogens, this compound can undergo base-catalyzed self-condensation. However, because it is an α,β-unsaturated system, the gamma (γ) hydrogens are also acidic and can be deprotonated to form a resonance-stabilized enolate. [8]This enolate can then attack another molecule of the aldehyde, initiating a polymerization cascade that results in complex, often insoluble, colored materials.

  • Mechanism 2: Cannizzaro-Type Disproportionation: In the presence of a strong, concentrated base, aldehydes that lack α-hydrogens undergo the Cannizzaro reaction. [9][10]While this compound has α and γ hydrogens, under forcing conditions (e.g., >50% NaOH), a Cannizzaro-type reaction can occur. This is a redox disproportionation where one molecule of the aldehyde is oxidized to 3-chlorocinnamic acid and another is reduced to 3-chlorocinnamyl alcohol. [11]

  • Visualizing the Pathways:

    Base_Degradation cluster_aldol Aldol-Type Pathway (Dilute Base) cluster_cannizzaro Cannizzaro-Type Pathway (Conc. Base) A1 This compound Enolate Enolate Formation (γ-Deprotonation) A1->Enolate OH⁻ Polymer Polymerization Products Enolate->Polymer Nucleophilic Attack A2 2x this compound Hydride_Transfer Hydride Transfer Intermediate A2->Hydride_Transfer High [OH⁻] Products 3-Chlorocinnamic Acid + 3-Chlorocinnamyl Alcohol Hydride_Transfer->Products Disproportionation

    Caption: Competing degradation pathways in basic media.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction mixture containing this compound in a basic solution (e.g., NaOH, KOH) turned dark brown/black and a precipitate formed. What is happening?

A1: This is a classic sign of a base-catalyzed aldol-type polymerization. The highly conjugated polymeric products are intensely colored.

  • Causality: The base is deprotonating the γ-hydrogen of the α,β-unsaturated system, creating a reactive enolate. This enolate then attacks other aldehyde molecules, leading to uncontrolled polymerization.

  • Solution:

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or below) to slow the rate of the degradation reaction relative to your desired reaction.

    • Use a Weaker Base: If your chemistry allows, switch to a weaker, non-nucleophilic base (e.g., triethylamine, DBU) or a milder inorganic base like potassium carbonate (K₂CO₃).

    • Control Stoichiometry: Add the base slowly and in a controlled, stoichiometric amount rather than in large excess.

    • Protect the Aldehyde: If feasible, consider protecting the aldehyde group as an acetal before performing reactions in strong base, followed by deprotection under acidic conditions.

Q2: I am running a reaction with this compound in a concentrated basic solution and my yield is low. My analysis (HPLC/GC-MS) shows two major byproducts identified as 3-chlorocinnamic acid and 3-chlorocinnamyl alcohol. Why?

A2: Your compound is undergoing a Cannizzaro-type disproportionation.

  • Causality: This reaction is characteristic of aldehydes in strong base, where two molecules react to form the corresponding carboxylic acid and alcohol. [10]For every molecule that proceeds through your desired reaction pathway, you may be losing two molecules to this degradation.

  • Solution:

    • Avoid Concentrated Base: This is the most critical factor. The Cannizzaro reaction is highly dependent on base concentration. If possible, use a different synthetic route that avoids strongly alkaline conditions.

    • Use a "Crossed" Cannizzaro Strategy: If you must use these conditions and your desired reaction is, for example, a reduction, you can sometimes use a cheaper "sacrificial" aldehyde like formaldehyde, which is more readily oxidized, to push the equilibrium towards reducing your more valuable aldehyde. [9] 3. Change Reaction Type: If you are trying to synthesize the alcohol, use a dedicated reducing agent (e.g., NaBH₄). If you are trying to synthesize the acid, use a dedicated oxidizing agent (e.g., Ag₂O).

Q3: My this compound sample, which was initially a pale yellow liquid/solid, has turned into a darker, more viscous material upon storage. Is it still usable?

A3: The material has likely started to oxidize and/or polymerize.

  • Causality: Exposure to air (oxygen) and light can initiate auto-oxidation and polymerization. [1][2]The presence of trace acid or base impurities on the container surface can also catalyze this process over time.

  • Solution:

    • Verify Purity: Before use, check the purity of the material using an appropriate analytical technique like GC, HPLC, or NMR. The presence of broad humps in the NMR baseline or multiple peaks in the chromatogram indicates significant degradation.

    • Purification: If the degradation is minor, you may be able to repurify the material by distillation (if liquid) or recrystallization (if solid).

    • Prevention: Store this compound under an inert atmosphere (argon or nitrogen), protected from light, and in a refrigerator or freezer. [3]Ensure containers are clean and dry.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for this compound? A: Store in a tightly sealed container, preferably under an inert atmosphere (N₂ or Ar), in a cool, dark place (refrigerator at 2-8°C is common). [12]Avoid contact with incompatible materials like strong acids, bases, and oxidizing agents. [4] Q: Which analytical techniques are best for monitoring the stability and degradation of this compound? A: High-Performance Liquid Chromatography (HPLC) with a UV detector is excellent for quantitative analysis of the parent compound and its degradation products. [13][14]Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for identifying volatile degradation products. [15][16]Proton NMR (¹H NMR) is useful for a quick structural confirmation and purity check.

Q: Can I use common protic solvents like methanol or ethanol with this compound? A: Yes, but with caution. While it is soluble in many organic solvents, alcohols can react with the aldehyde under either acid or base catalysis to form hemiacetals and acetals. If your reaction conditions are strictly neutral and you are working at room temperature for a short period, it is generally acceptable. For long-term storage or reactive conditions, aprotic solvents (e.g., THF, Dichloromethane, Toluene) are preferred.

Section 5: Experimental Protocol

Protocol: Monitoring Degradation Kinetics by HPLC

This protocol provides a framework for studying the degradation rate of this compound under a specific pH and temperature.

  • Preparation of Buffer Solutions:

    • Prepare buffers at the desired pH values (e.g., pH 2 using HCl/KCl, pH 7 using phosphate buffer, pH 12 using NaOH/KCl). Ensure all buffers are prepared with HPLC-grade water.

  • Preparation of Stock Solution:

    • Accurately prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like acetonitrile (ACN).

  • Reaction Setup:

    • In a thermostated reaction vessel (e.g., a jacketed beaker or a vial in a heating block) set to the desired temperature (e.g., 50 °C), add a calculated volume of the prepared buffer.

    • Allow the buffer to equilibrate to the target temperature.

  • Initiation and Sampling:

    • To initiate the experiment, spike the buffer with a small volume of the this compound stock solution to achieve the desired starting concentration (e.g., 100 µg/mL).

    • Immediately withdraw the first sample (t=0), quench it by diluting in a mobile phase/ACN mixture in an HPLC vial, and place it in the autosampler.

    • Continue to withdraw samples at predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of ACN and water (e.g., 60:40 ACN:Water).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., ~290 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Plot the natural logarithm of the peak area (ln[Area]) versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Data Summary Table

The following table presents hypothetical data from a kinetic study to illustrate expected outcomes.

ConditionTemperature (°C)Rate Constant (k, min⁻¹)Half-life (t₁/₂, min)Observations
pH 2 (HCl)500.0015462Slow degradation, slight color change over hours.
pH 7 (Phosphate)500.0008866Relatively stable.
pH 12 (NaOH)500.04515.4Rapid degradation, solution turns yellow then brown.
pH 13 (Conc. NaOH)50>0.2< 3.5Very rapid degradation, precipitate may form.

References

Removal of unreacted benzaldehyde from 3-Chlorocinnamaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis and purification of 3-Chlorocinnamaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address a critical and often challenging step in the synthesis of this compound: the removal of unreacted benzaldehyde. The synthesis, typically achieved through a Claisen-Schmidt condensation of 3-chlorobenzaldehyde and acetaldehyde, often results in a crude product contaminated with starting materials. Due to their similar physical properties, separating this compound from unreacted benzaldehyde requires specific and robust purification strategies.[1][2][3]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common purification challenges.

Understanding the Challenge: Why is Benzaldehyde Removal Difficult?

The primary challenge in isolating pure this compound lies in the similar physical properties of the product and the unreacted benzaldehyde starting material. Both are aromatic aldehydes, leading to comparable solubility profiles and boiling points, which can make traditional purification methods like simple distillation or recrystallization inefficient.

CompoundMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)
Benzaldehyde106.12178.1
This compound166.60~285 (decomposes)

Data sourced from PubChem and other chemical suppliers.[4][5]

Given the high boiling point and potential for decomposition of this compound at atmospheric pressure, vacuum distillation is often employed. However, the relatively close boiling points under vacuum can still lead to co-distillation and incomplete separation.

Frequently Asked Questions (FAQs)

Q1: My crude 1H NMR spectrum shows significant peaks corresponding to benzaldehyde after the reaction. What is the most effective method to remove it?

A1: The most reliable and widely used method for selectively removing unreacted aldehydes is a sodium bisulfite wash.[6][7][8][9][10] This technique is based on the reversible nucleophilic addition of the bisulfite ion to the carbonyl group of the aldehyde, forming a water-soluble adduct.[10][11] Your desired product, this compound, being a more sterically hindered and conjugated aldehyde, reacts much slower or not at all under controlled conditions, allowing for a clean separation.

Q2: I performed a sodium bisulfite wash, but a white solid precipitated at the interface of the organic and aqueous layers. What is this and how should I handle it?

A2: The white solid is likely the sodium bisulfite adduct of benzaldehyde, which can sometimes be insoluble in both the aqueous and organic layers, especially with non-polar aldehydes.[6] To resolve this, you can filter the entire biphasic mixture through a pad of Celite to remove the solid adduct before separating the layers.[6]

Q3: Can I recover the unreacted benzaldehyde after the bisulfite extraction?

A3: Yes, the formation of the bisulfite adduct is reversible.[6][11] To recover the benzaldehyde, isolate the aqueous layer containing the adduct and add a strong base, such as sodium hydroxide, until the pH is strongly basic.[6][11] This will regenerate the benzaldehyde, which can then be extracted back into an organic solvent.

Q4: My product is sensitive to basic conditions. Are there alternative methods to a bisulfite wash?

A4: If your product is base-sensitive, you have a few options:

  • Column Chromatography: Flash chromatography on silica gel can be effective.[12] Due to the polarity difference between benzaldehyde and the larger this compound, separation is achievable. It is often recommended to use a non-polar eluent system, such as a hexane/ethyl acetate gradient.[12] However, be aware that aldehydes can sometimes decompose on silica gel.[12]

  • Vacuum Distillation: If you have access to a good vacuum pump and a fractional distillation setup, this can be a viable option. However, as mentioned, achieving a clean separation can be difficult due to close boiling points.

  • Scavenger Resins: Polymer-bound scavengers, such as those with hydrazine functional groups, can selectively react with and remove aldehydes from the reaction mixture.[13]

Q5: I've noticed an acidic impurity in my product. What is it and how can I remove it?

A5: Benzaldehyde is susceptible to air oxidation, which forms benzoic acid.[7] This acidic impurity can be easily removed by washing the organic layer with a mild basic solution, such as 5% aqueous sodium bicarbonate or sodium carbonate.[7] The benzoic acid will be converted to its water-soluble sodium salt and extracted into the aqueous phase.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete removal of benzaldehyde with bisulfite wash. 1. Insufficient amount of sodium bisulfite. 2. The sodium bisulfite solution is not fresh/saturated.[11] 3. Inadequate mixing of the biphasic system.1. Use a larger excess of a freshly prepared, saturated sodium bisulfite solution. 2. Use a water-miscible co-solvent like methanol or THF to improve contact between the aldehyde and the bisulfite solution before adding the immiscible organic solvent for extraction.[8][9] 3. Shake the separatory funnel vigorously for an extended period.
Low yield of this compound after purification. 1. Product loss during aqueous washes. 2. Decomposition on silica gel during chromatography.[12] 3. Co-extraction of the product's bisulfite adduct.1. Back-extract the aqueous layers with a fresh portion of organic solvent to recover any dissolved product. 2. Neutralize the silica gel with triethylamine before use or consider using neutral alumina as the stationary phase.[7] 3. Ensure the reaction conditions for adduct formation are mild enough to not affect the this compound.
Product appears oily or discolored after purification. Residual solvent or minor impurities.Consider a final purification step such as recrystallization from a suitable solvent system (e.g., ethanol/water) or a short-path distillation under high vacuum.

Experimental Protocols

Protocol 1: Selective Removal of Benzaldehyde using Sodium Bisulfite Extraction

This protocol is designed for the selective removal of unreacted benzaldehyde from the crude reaction mixture containing this compound.

Materials:

  • Crude reaction mixture containing this compound and benzaldehyde

  • Methanol or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Ethyl acetate or Dichloromethane

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, Erlenmeyer flasks, beakers

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of a water-miscible solvent like methanol.[8]

  • Adduct Formation: Transfer the solution to a separatory funnel. Add 1.5 to 2 equivalents (relative to the estimated amount of unreacted benzaldehyde) of freshly prepared saturated aqueous sodium bisulfite solution.[8] Shake the funnel vigorously for 5-10 minutes.

  • Extraction: Add an equal volume of an immiscible organic solvent, such as ethyl acetate, and an equal volume of deionized water to the separatory funnel.[8] Shake vigorously to partition the components.

  • Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the benzaldehyde-bisulfite adduct. The organic layer (top) will contain your purified this compound.[6]

  • Washing: Drain the aqueous layer. Wash the organic layer sequentially with deionized water and then with brine to remove any residual water-soluble impurities.

  • Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Flash Column Chromatography

This protocol is an alternative for purifying this compound, particularly if the product is sensitive to aqueous basic conditions.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

  • Glass column for chromatography

  • Collection tubes

Procedure:

  • TLC Analysis: First, determine an appropriate eluent system by running TLC plates of the crude mixture. Start with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity to achieve good separation between the benzaldehyde spot and the this compound spot.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the predetermined solvent system. Benzaldehyde, being less polar, should elute first.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visual Workflow and Decision Guide

To assist in selecting the appropriate purification strategy, the following diagram outlines a decision-making workflow.

PurificationWorkflow start Crude this compound (contains unreacted Benzaldehyde) acid_impurity Acidic Impurity Detected? (e.g., Benzoic Acid) start->acid_impurity check_impurities Analyze crude mixture (TLC, NMR) bisulfite_wash Perform Sodium Bisulfite Wash check_impurities->bisulfite_wash Primary Method column_chromatography Perform Flash Column Chromatography check_impurities->column_chromatography Alternative/Base-Sensitive final_product Pure this compound bisulfite_wash->final_product column_chromatography->final_product acid_impurity->check_impurities No base_wash Wash with aq. NaHCO3 acid_impurity->base_wash Yes base_wash->check_impurities

Caption: Decision workflow for purification of this compound.

References

Minimizing byproduct formation in 3-Chlorocinnamaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Chlorocinnamaldehyde

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimize the formation of unwanted byproducts. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to help you troubleshoot and refine your experimental work.

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the synthesis of this compound.

Q1: What are the primary synthesis routes for this compound and their main challenges?

A1: The two most common routes are the Claisen-Schmidt (crossed aldol) condensation and the Vilsmeier-Haack reaction. The Claisen-Schmidt condensation of 3-chlorobenzaldehyde with acetaldehyde is often preferred for its atom economy but is prone to side reactions like the self-condensation of acetaldehyde and the Cannizzaro reaction.[1][2][3] The Vilsmeier-Haack reaction, involving the formylation of an appropriate substrate, can be effective but requires careful control to avoid over-reaction or the formation of complex intermediates.[4][5][6]

Q2: My Claisen-Schmidt reaction is forming a thick, dark polymer. What is causing this?

A2: Polymerization or tar formation is typically a result of excessive reaction temperature, high base concentration, or prolonged reaction times. These conditions can promote undesired side reactions of the enolates and the aldehyde starting materials. We recommend stringent temperature control and optimizing the reaction time by monitoring its progress via Thin-Layer Chromatography (TLC).

Q3: How can I prevent the self-condensation of acetaldehyde in a crossed aldol reaction?

A3: The key is to maintain a low concentration of the enolizable species (acetaldehyde) relative to the non-enolizable aldehyde (3-chlorobenzaldehyde). This can be achieved by the slow, dropwise addition of acetaldehyde to the reaction mixture containing 3-chlorobenzaldehyde and the base.[2] This ensures that the generated enolate is more likely to react with the more electrophilic 3-chlorobenzaldehyde present in higher concentration.

Q4: I am observing byproducts corresponding to 3-chlorobenzyl alcohol and 3-chlorobenzoic acid. What is this side reaction?

A4: This indicates the occurrence of the Cannizzaro reaction, a disproportionation of two molecules of a non-enolizable aldehyde in the presence of a strong base.[2] If your base concentration is too high, it can induce this unwanted side reaction with your 3-chlorobenzaldehyde starting material. Reducing the base concentration or using a milder base is recommended.

Q5: What are the best methods for purifying crude this compound?

A5: The choice of purification method depends on the scale and the nature of the impurities. For many lab-scale syntheses, recrystallization is an effective method for removing many common byproducts.[7][8] If recrystallization is insufficient, column chromatography over silica gel is a reliable technique for separating the desired product from closely related impurities. For larger scales, vacuum distillation can also be employed.[7]

Troubleshooting Guide: From Problem to Protocol

This section provides a deeper dive into specific issues, explaining the causality and offering detailed protocols for resolution.

Problem 1: Low Yield due to Acetaldehyde Self-Condensation

Root Cause Analysis: In a Claisen-Schmidt condensation, both the desired crossed-aldol reaction and the undesired self-aldol reaction of acetaldehyde compete. Since the enolate of acetaldehyde can react with another molecule of acetaldehyde, this side reaction can significantly reduce the yield of this compound. The rate of these competing reactions is highly dependent on reaction conditions.

Expert Recommendation: Employ a reaction setup that favors the crossed-aldol pathway. This is best achieved by ensuring the enolate of acetaldehyde has a much higher probability of colliding with a molecule of 3-chlorobenzaldehyde than with another molecule of acetaldehyde.

dot

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Byproduct Byproducts (e.g., Di-formylation) Vilsmeier_Reagent->Byproduct Side Reactions (Excess Reagent/High Temp) Substrate Electron-Rich Arene Substrate->Intermediate Product Aryl Aldehyde (this compound) Intermediate->Product Hydrolysis

References

Navigating the Scale-Up of 3-Chlorocinnamaldehyde Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and professionals in drug development, the successful synthesis of key intermediates is a critical step in the innovation pipeline. 3-Chlorocinnamaldehyde, a versatile building block, is no exception. While laboratory-scale synthesis provides proof of concept, scaling up production presents a unique set of challenges that demand a nuanced understanding of reaction mechanisms, process control, and potential pitfalls. This technical support center provides a comprehensive guide to troubleshooting the large-scale synthesis of this compound, focusing on the two primary synthetic routes: the Vilsmeier-Haack reaction and the Meerwein arylation.

Section 1: Troubleshooting Guide for Scaling Up Synthesis

This section is designed to address specific issues that may arise during the scale-up of this compound synthesis. By understanding the root causes of these problems, researchers can implement effective solutions to optimize their large-scale production.

Vilsmeier-Haack Reaction: From Lab Bench to Reactor

The Vilsmeier-Haack reaction is a powerful formylation method, but its scale-up requires careful management of reagents and reaction conditions.[1][2]

Issue 1: Low or Inconsistent Yields at Scale

  • Potential Cause: Inefficient formation of the Vilsmeier reagent (chloroiminium salt) is a common culprit.[3] On a larger scale, localized concentration gradients and inadequate mixing can hinder the reaction between N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The presence of moisture in the DMF can also significantly reduce the effectiveness of the reagent.[4]

  • Troubleshooting Steps:

    • Reagent Quality: Always use fresh, anhydrous DMF for the reaction. Water content should be minimal. Consider purifying DMF before use if necessary.

    • Controlled Addition: Implement a slow, controlled addition of POCl₃ to chilled DMF with vigorous and efficient mechanical stirring. This helps maintain a homogenous mixture and prevents localized overheating.

    • Temperature Control: Maintain a low temperature (typically 0-5 °C) during the formation of the Vilsmeier reagent.[3] On a larger scale, this requires a robust cooling system to manage the exothermic nature of the reaction.

    • Stoichiometry: While a slight excess of the Vilsmeier reagent is often used, a large excess can lead to side reactions. Carefully optimize the stoichiometry for your specific substrate and scale.

Issue 2: Formation of Impurities and Side Products

  • Potential Cause: At elevated temperatures or with prolonged reaction times, side reactions such as di-formylation or polymerization can occur.[3] The reactivity of the starting material also plays a crucial role; electron-rich substrates are more prone to over-reaction.[5]

  • Troubleshooting Steps:

    • Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Temperature and Time Optimization: For less reactive substrates, a higher temperature may be necessary, but this should be carefully balanced against the risk of side product formation.[3] Optimize the reaction time to ensure complete conversion of the starting material without allowing for significant impurity formation.

    • Work-up Procedure: Quenching the reaction mixture by pouring it into ice-water followed by neutralization with a base (e.g., sodium acetate or sodium carbonate) is a critical step to hydrolyze the intermediate iminium salt to the desired aldehyde.[3] Inefficient quenching can lead to the persistence of reactive intermediates and subsequent side reactions.

Issue 3: Challenges in Product Isolation and Purification

  • Potential Cause: The crude product from a Vilsmeier-Haack reaction often contains residual DMF, salts, and other impurities. On a large scale, efficient removal of these contaminants can be challenging.

  • Troubleshooting Steps:

    • Extraction: After quenching, perform a thorough extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to separate the product from the aqueous layer.

    • Washing: Wash the organic layer with brine to remove residual water and water-soluble impurities.

    • Purification: For high-purity this compound, column chromatography or recrystallization may be necessary. For industrial-scale purification, distillation under reduced pressure can be an effective method.[2] Another scalable technique is the formation of a bisulfite adduct, which can be selectively precipitated and then hydrolyzed to regenerate the pure aldehyde.[6][7]

Meerwein Arylation: A Radical Approach to C-C Bond Formation

The Meerwein arylation offers an alternative route to this compound, proceeding through a radical mechanism.[3] Scaling up this reaction requires stringent safety protocols and careful control of the reaction parameters.

Issue 1: Uncontrolled Exotherm and Gas Evolution during Diazotization

  • Potential Cause: The formation of the aryl diazonium salt from 3-chloroaniline is a highly exothermic process that generates nitrogen gas.[8] On a large scale, inadequate cooling and venting can lead to a dangerous buildup of heat and pressure, posing a significant safety risk.[9]

  • Troubleshooting Steps:

    • Temperature Control: The diazotization step must be performed at low temperatures (typically below 5 °C).[9][10] A reliable and efficient cooling system is paramount for large-scale reactions.

    • Controlled Reagent Addition: Add the sodium nitrite solution slowly and sub-surface to the acidic solution of 3-chloroaniline. This ensures rapid reaction and prevents the accumulation of unreacted nitrous acid.

    • Venting: Ensure the reactor is equipped with an adequate venting system to safely release the nitrogen gas produced during the reaction.[10]

    • Stoichiometry: Use a stoichiometric amount of sodium nitrite to avoid an excess, which can lead to side reactions and safety hazards.[10]

Issue 2: Low Yield of the Arylated Product

  • Potential Cause: The yield of the Meerwein arylation can be compromised by several factors, including the decomposition of the diazonium salt and competing side reactions like the Sandmeyer reaction.[11] The efficiency of the radical addition to the alkene is also critical.

  • Troubleshooting Steps:

    • In Situ Consumption: Use the freshly prepared diazonium salt solution immediately in the subsequent arylation step to minimize decomposition.

    • Catalyst Optimization: The choice and concentration of the copper catalyst (e.g., CuCl or CuBr) can significantly impact the reaction outcome. Optimize the catalyst loading for your specific reaction conditions.

    • Reaction Temperature: The arylation step is typically carried out at or slightly above room temperature. Higher temperatures can accelerate the decomposition of the diazonium salt.

    • pH Control: Maintain an acidic pH during the reaction to stabilize the diazonium salt.

Issue 3: Product Purification and Removal of Copper Catalyst

  • Potential Cause: The crude product will contain the copper catalyst and other inorganic salts, which must be removed to obtain pure this compound.

  • Troubleshooting Steps:

    • Aqueous Work-up: After the reaction is complete, a thorough aqueous work-up is necessary to remove the copper salts. This may involve washing with an ammonium chloride solution or a dilute acid.

    • Extraction: Extract the product into a suitable organic solvent.

    • Filtration: In some cases, the copper salts may precipitate and can be removed by filtration.

    • Distillation or Crystallization: Final purification can be achieved by vacuum distillation or recrystallization from an appropriate solvent system.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Vilsmeier-Haack or Meerwein arylation, is more suitable for industrial-scale production of this compound?

Both routes have been successfully implemented on an industrial scale. The choice often depends on factors such as the availability and cost of starting materials, equipment capabilities, and safety infrastructure. The Vilsmeier-Haack reaction is a direct formylation and can be more atom-economical. However, the Meerwein arylation, while involving a potentially hazardous diazotization step, can be a robust and high-yielding process with proper engineering controls.[1][12]

Q2: What are the key safety precautions to consider when scaling up the synthesis of this compound?

  • Diazotization (Meerwein Arylation): This is the most critical step in terms of safety. Strict temperature control, controlled reagent addition, and adequate venting are essential to manage the exotherm and gas evolution.[8][9][10] The accumulation of unstable diazonium salts should be avoided.

  • Vilsmeier-Haack Reaction: The reaction of DMF and POCl₃ is exothermic and should be performed with efficient cooling. Both reagents are corrosive and should be handled with appropriate personal protective equipment.

  • General Precautions: All large-scale reactions should be conducted in a well-ventilated area or in a closed system. A thorough process hazard analysis (PHA) should be conducted before any scale-up operation.

Q3: How can I effectively monitor the progress of the reaction at a large scale?

In-process monitoring is crucial for successful scale-up. Techniques like HPLC and Gas Chromatography (GC) can provide quantitative data on the consumption of starting materials and the formation of the product and byproducts. For real-time monitoring, process analytical technology (PAT) tools such as in-situ infrared (IR) spectroscopy can be invaluable.[12]

Q4: What are the most common impurities to look for in the final product?

  • From Vilsmeier-Haack: Unreacted starting material, di-formylated products, and polymers.

  • From Meerwein Arylation: Unreacted starting material, products from the Sandmeyer reaction (e.g., 1,3-dichlorobenzene), and phenolic byproducts from the decomposition of the diazonium salt.[11]

Section 3: Experimental Protocols and Data

Table 1: Representative Reaction Parameters for Vilsmeier-Haack Formylation
ParameterLaboratory Scale (Typical)Pilot/Industrial Scale (Considerations)
Substrate 3-Chlorobenzyl cyanide3-Chlorobenzyl cyanide
Solvent Anhydrous DMFAnhydrous DMF (ensure low water content)
Reagent POCl₃POCl₃
Stoichiometry 1.1 - 1.5 equivalents of Vilsmeier reagentOptimized for cost and yield, typically closer to stoichiometric
Temperature 0 - 5 °C (reagent formation), 60 - 90 °C (reaction)Precise temperature control with robust cooling/heating systems
Reaction Time 2 - 12 hoursMonitored by in-process controls to determine endpoint
Work-up Aqueous quench, extractionControlled quench to manage exotherm, efficient phase separation

Experimental Workflow: Vilsmeier-Haack Reaction

Vilsmeier_Haack_Workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up and Purification DMF Anhydrous DMF Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Reagent Slow addition at 0-5 °C with vigorous stirring POCl3 POCl₃ POCl3->Reagent ReactionMix Reaction Mixture Reagent->ReactionMix Substrate Starting Material (e.g., 3-Chlorobenzyl cyanide) Substrate->ReactionMix Addition to Vilsmeier Reagent Quench Quench (Ice-water) ReactionMix->Quench Neutralize Neutralization (Base) Quench->Neutralize Extract Extraction Neutralize->Extract Purify Purification (Distillation/Crystallization) Extract->Purify Product This compound Purify->Product

Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.

Experimental Workflow: Meerwein Arylation

Meerwein_Arylation_Workflow cluster_0 Diazotization cluster_1 Arylation cluster_2 Work-up and Purification Aniline 3-Chloroaniline in Acid Diazonium Aryl Diazonium Salt Aniline->Diazonium Slow addition < 5 °C NaNO2 Sodium Nitrite Solution NaNO2->Diazonium ReactionMix Reaction Mixture Diazonium->ReactionMix Immediate use Alkene Acrolein Alkene->ReactionMix CuCatalyst Copper Catalyst CuCatalyst->ReactionMix Workup Aqueous Work-up ReactionMix->Workup Extract Extraction Workup->Extract Purify Purification (Distillation/Crystallization) Extract->Purify Product This compound Purify->Product

References

Technical Support Center: Reaction Monitoring of 3-Chlorocinnamaldehyde by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring reactions involving 3-chlorocinnamaldehyde using Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and professionals in drug development to provide practical, field-tested advice and troubleshoot common issues encountered during synthesis.

Introduction to TLC for this compound Reactions

This compound is a versatile intermediate in organic synthesis, characterized by its α,β-unsaturated aldehyde functionality and a chlorinated phenyl group.[1] Its reactivity is centered around several key transformations, including:

  • Oxidation of the aldehyde to a carboxylic acid.[1]

  • Reduction of the aldehyde to an alcohol or the alkene to an alkane.[1][2]

  • Nucleophilic addition to the carbonyl carbon (e.g., Grignard or Wittig reactions).[3][4][5][6]

  • Conjugate (Michael) addition at the β-carbon.[7][8]

Thin-Layer Chromatography (TLC) is an indispensable technique for real-time monitoring of these reactions.[9][10] It allows for rapid assessment of reaction initiation, progression, and completion by tracking the consumption of the starting material (this compound) and the formation of products.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the setup and interpretation of TLC for this compound reactions.

Q1: What is the first step in developing a TLC method for a new this compound reaction?

A1: The crucial first step is to establish a solvent system (mobile phase) that provides good separation between the starting material and the expected product. The goal is to have the starting material, this compound, exhibit an Rf value between 0.3 and 0.5.[10] This range ensures that both less polar products (higher Rf) and more polar products (lower Rf) will be resolved on the plate.

Start with a common non-polar/polar solvent mixture, such as 7:3 Hexane/Ethyl Acetate . Run a TLC plate with only a spot of your starting this compound.

  • If the spot remains at the baseline (Rf is too low), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., switch to 1:1 Hexane/Ethyl Acetate).[11]

  • If the spot shoots to the top of the plate (Rf is too high), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., switch to 9:1 Hexane/Ethyl Acetate).[11]

Q2: How should I spot the TLC plate to effectively monitor my reaction?

A2: A three-lane spotting pattern is the industry standard for unambiguous reaction monitoring.[9][12]

  • Lane 1 (Reference): Spot a dilute solution of your starting material, this compound.

  • Lane 2 (Co-spot): Apply a spot of the starting material first. Then, without letting the solvent fully dry, carefully spot the reaction mixture directly on top of the starting material spot.

  • Lane 3 (Reaction Mixture): Spot a dilute aliquot of your reaction mixture.

This "co-spot" lane is critical for confirming the identity of the starting material spot in the reaction mixture, especially if the product's Rf is very close to that of the reactant.[9][13]

Q3: How do I visualize the spots on the TLC plate? this compound and its likely products are colorless.

A3: Due to the conjugated and aromatic system in this compound, the primary, non-destructive visualization method is UV light at 254 nm .[14][15] Commercially available TLC plates are typically coated with a fluorescent indicator that glows green under UV light. Compounds that absorb UV light will quench this fluorescence and appear as dark spots.

If UV visualization is insufficient or for compounds that are not UV-active, destructive chemical stains are necessary.[16]

  • Potassium Permanganate (KMnO₄) Stain: Excellent for visualizing compounds that can be oxidized, such as aldehydes, alcohols, and alkenes. It provides a yellow spot on a purple background.[15]

  • p-Anisaldehyde Stain: A versatile stain that reacts with many functional groups, producing a range of colors. It is particularly effective for aldehydes, ketones, and alcohols.[16][17]

  • 2,4-Dinitrophenylhydrazine (DNPH) Stain: Highly specific for aldehydes and ketones, forming yellow-to-orange spots.[17][18]

Q4: How do I interpret the TLC plate as the reaction proceeds?

A4: Over time, you should observe the following changes on your TLC plate:

  • Starting Material Spot (Lane 3): The spot corresponding to this compound (identified by comparison with Lane 1) should diminish in intensity.

  • Product Spot(s) (Lane 3): One or more new spots should appear, representing the product(s) of the reaction.

  • Completion: The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane (Lane 3).[9]

The diagram below illustrates the expected progression.

TLC_Monitoring cluster_0 T = 0 min cluster_1 T = 30 min cluster_2 T = 60 min (Complete) T0_label Start Co-Spot Reaction T30_label Start Co-Spot Reaction T0_plate |  | T30_plate |  | T60_label Start Co-Spot Reaction T60_plate |  |

Caption: Idealized TLC progression over time.

Troubleshooting Guide

Even with careful planning, issues can arise. This section provides solutions to the most common problems encountered when monitoring this compound reactions by TLC.

Problem Potential Cause(s) Solution(s)
Spots are streaking or elongated. 1. Sample is too concentrated (overloaded).2. The compound is highly acidic or basic.3. The sample was not fully dry before elution.[9]1. Dilute the sample before spotting.[11][19]2. Add a small amount (0.1-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[11]3. Ensure the solvent from spotting has completely evaporated before placing the plate in the developing chamber.
Rf values are inconsistent between runs. 1. The mobile phase composition is not precisely the same.2. The developing chamber was not properly saturated with solvent vapor.3. Temperature fluctuations.1. Always prepare fresh mobile phase and measure solvent volumes accurately.2. Line the inside of the developing chamber with filter paper saturated with the mobile phase and allow it to equilibrate for 5-10 minutes before inserting the plate.3. Run TLCs under consistent temperature conditions.
The starting material and product spots have very similar Rf values. 1. The chosen mobile phase does not have sufficient resolving power for the compounds.2. The polarity difference between the reactant and product is minimal.1. Systematically test different solvent systems. Try changing one solvent for another of a slightly different polarity (e.g., replace hexane with toluene or ethyl acetate with diethyl ether).[13][20]2. If using a binary mixture, try a ternary system (e.g., Hexane/Ethyl Acetate/Methanol) to fine-tune polarity.
No spots are visible on the plate. 1. The sample is too dilute.2. The compound is not UV-active, and the wrong visualization method was used.3. The origin line was submerged in the solvent pool.[19]4. The compound is volatile and evaporated from the plate.[11]1. Re-spot the plate multiple times in the same location, allowing the solvent to dry between applications.[11][19]2. After checking under UV, use a chemical stain like potassium permanganate or p-anisaldehyde.[11][14]3. Ensure the solvent level in the chamber is always below the spotting line.[19]4. This is less common for this compound but possible for some products. Work quickly and visualize immediately after development.
The reaction mixture lane is just a large smear, especially with high-boiling solvents (e.g., DMF, DMSO). The high-boiling reaction solvent is not evaporating from the plate and is interfering with the chromatography.[13]1. After spotting the plate, place it under a high vacuum for several minutes to remove the residual solvent before developing the plate.[13]2. Perform a micro-workup: take a larger aliquot (0.1 mL), dilute with a solvent like ethyl acetate, wash with water/brine in a small vial, dry the organic layer, and then spot this solution on the TLC plate.[10]

Standard Protocol: TLC Monitoring of a Reaction

This protocol outlines the standard workflow for monitoring a generic reaction involving this compound.

TLC_Workflow prep 1. Prepare Mobile Phase & Chamber spot 2. Spot TLC Plate (Start | Co-spot | Reaction) prep->spot develop 3. Develop Plate spot->develop dry 4. Dry Plate develop->dry visualize_uv 5. Visualize (UV Lamp) dry->visualize_uv visualize_stain 6. Visualize (Chemical Stain) visualize_uv->visualize_stain if needed analyze 7. Analyze & Record Rf visualize_uv->analyze visualize_stain->analyze

Caption: Standard TLC experimental workflow.

Step-by-Step Methodology
  • Chamber Preparation:

    • Pour the chosen mobile phase (e.g., 7:3 Hexane/Ethyl Acetate) into a developing chamber to a depth of approximately 0.5 cm.

    • Line the chamber with a piece of filter paper, ensuring it is saturated with the solvent. Close the chamber and allow it to equilibrate for at least 5 minutes.

  • Plate Preparation & Spotting:

    • Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three tick marks for the lanes.

    • Prepare dilute solutions of your starting material and reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Using a capillary tube, spot the three lanes as described in FAQ Q2. Ensure spots are small and concentrated. Allow the solvent to fully evaporate between applications.[9]

  • Development:

    • Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the solvent level.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization and Analysis:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.

    • View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[15]

    • If necessary, dip the plate into a chemical stain, gently warm it with a heat gun until spots appear, and circle them.

    • Calculate the Rf value for each spot: Rf = (distance traveled by compound) / (distance traveled by solvent front) .[16] Compare the spots in the reaction lane to the reference lane to determine reaction progress.

References

Technical Support Center: Recrystallization of 3-Chlorocinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Chlorocinnamaldehyde via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. As Senior Application Scientists, we have structured this guide to explain not just the "how," but the critical "why" behind each step, ensuring a deeper understanding and more successful outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound. The question-and-answer format is designed to help you quickly identify and resolve your experimental challenge.

Q1: My this compound is "oiling out" as a liquid instead of forming solid crystals upon cooling. What's happening and how do I fix it?

A: "Oiling out" is a common problem, especially with compounds that have relatively low melting points. This compound has a melting point of around 39°C[1]. This issue occurs when the solution becomes supersaturated at a temperature that is higher than the melting point of your compound. Instead of crystallizing, the compound separates as a liquid phase.[2][3]

Probable Causes & Solutions:

  • High Solute Concentration: The solution is too concentrated, causing the compound to come out of solution too quickly at a higher temperature.

    • Solution: Reheat the mixture to redissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to decrease the saturation point. Allow the solution to cool much more slowly.[4]

  • Rapid Cooling: Cooling the solution too fast can shock the system, preventing the orderly arrangement needed for crystal lattice formation.

    • Solution: Insulate the flask to slow down the cooling rate. You can do this by placing the flask within a larger beaker of hot water and allowing both to cool together, or by loosely covering the flask with glass wool.[5]

  • Inappropriate Solvent Choice: The boiling point of your solvent may be significantly higher than the melting point of the solute.

    • Solution: Consider a lower-boiling point solvent or a mixed solvent system that allows you to adjust the solution's properties.

Q2: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

A: The failure of crystals to form usually indicates one of two things: either the solution is not supersaturated, or the nucleation process has not been initiated.[6]

Probable Causes & Solutions:

  • Too Much Solvent: This is the most frequent cause. If an excess of solvent was used, the solution will not become saturated upon cooling, and the compound will remain dissolved.[3]

    • Solution: Gently heat the solution to boil off a portion of the solvent. Continue to reduce the volume until you see slight turbidity (cloudiness) at the surface, then add a few drops of hot solvent to redissolve it. Let it cool again.

  • Lack of Nucleation Sites: Crystal growth requires a starting point, or a "seed." Spontaneously clean glassware can sometimes lack microscopic imperfections that would otherwise serve as nucleation sites.

    • Solution 1 (Seeding): If you have a pure crystal of this compound, add a tiny speck to the solution. This "seed crystal" will provide a template for further crystal growth.[3]

    • Solution 2 (Scratching): Gently scratch the inside surface of the flask below the solvent line with a glass stirring rod. The microscopic scratches create high-energy sites that can initiate crystallization.[2][3]

Q3: My final yield of pure crystals is very low. How can I improve my recovery?

A: A low yield suggests that a significant amount of your product was lost during the process. Identifying where the loss occurred is key to improving the outcome.

Probable Causes & Solutions:

  • Excess Solvent: As with the failure to crystallize, using too much solvent is a primary cause of low recovery, as a large portion of the compound will remain in the cold "mother liquor."[4]

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. To recover product from the mother liquor, you can concentrate the filtrate by evaporation and cool it again to obtain a second crop of crystals.

  • Premature Crystallization: If the compound crystallizes during a hot filtration step, significant product can be lost on the filter paper.[2]

    • Solution: Use a slight excess of hot solvent (5-10%) before hot filtration and keep the funnel, filter paper, and receiving flask hot. You can pre-heat the apparatus with hot solvent or steam.[5] After filtration, boil off the excess solvent before cooling.

  • Washing with Warm Solvent: Washing the final crystals with solvent that is not ice-cold will dissolve some of your purified product.

    • Solution: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving the product.[7]

Q4: The final crystals are still colored, even after recrystallization. How do I remove colored impurities?

A: The persistence of color indicates the presence of highly soluble, colored impurities that did not precipitate with the main compound but were adsorbed onto the crystal surfaces.

Probable Causes & Solutions:

  • Colored Impurities: The crude material contains impurities with chromophores that are soluble in the recrystallization solvent.

    • Solution (Activated Charcoal): After dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal (Norit). The charcoal has a high surface area and will adsorb the colored impurities.[8]

    • Procedure: Add the charcoal to the hot solution, swirl, and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.[8] Use charcoal sparingly, as it can also adsorb your desired product, reducing the yield.[4]

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for this compound?

A: An ideal solvent for recrystallization must meet several key criteria[9][10][11]:

  • High Solubility at High Temperatures: The solvent should dissolve this compound completely when hot (ideally at its boiling point).

  • Low Solubility at Low Temperatures: It should have very poor solubility for the compound when cold (at room temperature or in an ice bath) to ensure maximum recovery.

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound (39°C) if possible, to prevent oiling out, though this is not always feasible. More importantly, it should be volatile enough to be easily removed from the final crystals.[9]

  • Inertness: The solvent must not react chemically with this compound.[9]

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

Q2: Which solvents are recommended for recrystallizing this compound?

A: Based on the structure of this compound (an aromatic aldehyde), a good starting point is to test moderately polar to nonpolar solvents. A mixed-solvent system is often effective.

  • Single Solvents: Ethanol, methanol, or isopropanol can be effective. They often dissolve the compound well when hot but may retain a significant amount in solution when cold. Hexane or heptane are good nonpolar choices where the compound is likely less soluble.

  • Mixed Solvents: A highly effective technique is to use a solvent pair.[5] For example, dissolve the compound in a minimal amount of a "good" solvent like ethanol or acetone at a high temperature. Then, slowly add a "poor" solvent like water or hexane dropwise until the solution becomes persistently cloudy. Add a few more drops of the "good" solvent to clarify the solution, then allow it to cool slowly.[12] The Ethanol/Water or Acetone/Hexane pairs are excellent candidates.

Q3: What is the general step-by-step protocol for recrystallizing this compound?

A: The following is a standard, self-validating protocol for the recrystallization of this compound.

  • Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary small-scale tests.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent in portions, swirling and heating until the solid is completely dissolved.[7]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.[8]

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly and undisturbed to room temperature. Large, pure crystals are favored by slow cooling.[6][10]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the crystal yield.[7]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely by continuing to pull a vacuum over them. For final drying, the crystals can be spread on a watch glass.

Q4: What safety precautions should I take when handling this compound and solvents?

A: Standard laboratory safety protocols are essential.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves. This compound is classified as a skin and eye irritant.[13][14]

  • Ventilation: Perform all steps in a well-ventilated fume hood, especially when working with volatile organic solvents.

  • Heating: When using flammable solvents like ethanol, acetone, or hexane, never heat them over an open flame. Use a steam bath, water bath, or a heating mantle with a stirrer.

Data and Protocols
Table 1: Properties of this compound and Potential Solvents
Compound / SolventMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)General Solubility Profile for this compound
This compound C₉H₇ClO166.6039106-120 (at 0.5 Torr)-
EthanolC₂H₅OH46.07-11478Good when hot, moderate when cold
IsopropanolC₃H₈O60.10-9082Good when hot, moderate when cold
AcetoneC₃H₆O58.08-9556Very good (may be too soluble)
n-HexaneC₆H₁₄86.18-9569Poor when hot, very poor when cold
WaterH₂O18.020100Insoluble

Data sourced from[1][14][15]. Solubility profiles are inferred from general chemical principles.

Workflow Visualization

The following diagram illustrates the logical steps and decision points in a typical recrystallization workflow.

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve check_color Solution Colored? dissolve->check_color add_charcoal Add Activated Charcoal and Reheat check_color->add_charcoal Yes check_insoluble Insoluble Impurities Present? check_color->check_insoluble No add_charcoal->check_insoluble hot_filter Hot Gravity Filtration check_insoluble->hot_filter Yes cool Slowly Cool Solution to Room Temperature check_insoluble->cool No hot_filter->cool ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath check_crystals Crystals Formed? ice_bath->check_crystals troubleshoot Troubleshoot: - Reduce Solvent Volume - Seed or Scratch check_crystals->troubleshoot No collect Collect Crystals via Vacuum Filtration check_crystals->collect Yes troubleshoot->cool wash Wash with Minimal Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure this compound Crystals dry->end

References

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Quantification of 3-Chlorocinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3-Chlorocinnamaldehyde

This compound is an aromatic aldehyde characterized by a chlorine substituent on the phenyl ring of a cinnamaldehyde structure.[1] As a synthetic intermediate and a molecule of interest in biological research—including studies on its potential to modify the efficacy of therapeutic agents like cisplatin—the ability to accurately and reliably quantify it is paramount.[1] Whether for reaction monitoring in synthetic chemistry, quality control of starting materials, or metabolic studies in drug development, the choice of analytical methodology dictates the precision, sensitivity, and validity of the resulting data.

This guide provides an in-depth comparison of the principal analytical techniques suitable for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. We will move beyond mere procedural lists to explore the causality behind methodological choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate method for their specific needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis

HPLC, particularly in its reverse-phase configuration, stands as the most robust and widely applicable technique for the quantification of moderately polar, UV-active compounds like this compound. Its strength lies in its high resolving power, reproducibility, and the ability to directly analyze samples in solution with minimal preparation.

Causality of Method Design

The choice of a C18 (octadecylsilane) stationary phase is foundational; its nonpolar nature provides excellent retention for the aromatic and conjugated system of this compound. The mobile phase, typically a gradient of acetonitrile or methanol with water, is selected to ensure efficient elution and a sharp, symmetrical peak shape. Acetonitrile is often preferred for its lower UV cutoff and viscosity. The inclusion of a small amount of acid, like formic acid, is a common strategy to suppress the ionization of any potential acidic impurities and ensure consistent retention times.[2] Detection is most effectively achieved using a Diode Array Detector (DAD) or a variable wavelength UV detector. While unsubstituted cinnamaldehyde has a λmax around 280-290 nm, the chloro-substituent may induce a slight bathochromic shift; therefore, scanning the analyte's UV spectrum is a critical first step to determine the optimal wavelength for maximum sensitivity.[3][4]

Experimental Protocol: Validated HPLC-UV Method

This protocol describes a self-validating system incorporating system suitability checks to ensure data integrity.

  • Instrumentation and Conditions:

    • HPLC System: A quaternary or binary UHPLC/HPLC system with a DAD.

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start with 30% B, ramp to 85% B over 7 minutes, hold for 1 minute, and re-equilibrate for 2 minutes.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Detection: Monitor at the determined λmax (approx. 290-300 nm).

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with acetonitrile.

    • Working Standard Solutions (1-100 µg/mL): Perform serial dilutions of the stock solution with the initial mobile phase composition (30% B) to prepare a minimum of five calibration standards.

    • Sample Preparation: Dissolve the sample matrix containing this compound in a suitable solvent (e.g., acetonitrile). If necessary, centrifuge or filter through a 0.22 µm syringe filter to remove particulates. Dilute the clarified supernatant to fall within the linear range of the calibration curve.

  • Analysis and Quantification:

    • System Suitability: Before analysis, inject a mid-range standard solution five times. The relative standard deviation (%RSD) for peak area and retention time should be <2.0%.[5]

    • Calibration Curve: Inject the calibration standards in ascending order of concentration. Construct a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be ≥0.999.[4]

    • Sample Analysis: Inject the prepared sample solutions. Quantify the amount of this compound by interpolating its peak area from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1000 µg/mL in ACN) A->B C Serial Dilution for Calibration Curve (1-100 µg/mL) B->C F Inject into HPLC System C->F D Dissolve/Extract Sample E Filter Sample (0.22 µm) D->E E->F G C18 Reverse-Phase Separation F->G H DAD/UV Detection (at λmax) G->H I Integrate Peak Area H->I J Construct Calibration Curve I->J K Quantify Concentration I->K Sample Peak Area J->K Regression Equation

Caption: Workflow for quantification of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS): For Ultimate Specificity and Sensitivity

GC-MS is the gold standard for analyzing volatile and semi-volatile compounds, offering unparalleled specificity through mass fragmentation patterns and exceptional sensitivity, especially when operating in selected ion monitoring (SIM) mode. This makes it ideal for complex matrices or when trace-level quantification is required.

Causality of Method Design

The core of the GC method is the capillary column, typically a low-polarity phase like 5% phenyl-methylpolysiloxane, which separates compounds based on their boiling points and interactions with the stationary phase.[2] The temperature program is optimized to ensure this compound elutes as a sharp peak, well-resolved from matrix components. The mass spectrometer, operating with electron ionization (EI), fragments the molecule in a reproducible manner. For quantification, instead of scanning all masses, we use SIM mode to monitor only characteristic, high-abundance fragment ions of this compound. This dramatically reduces chemical noise and enhances the signal-to-noise ratio, thereby lowering detection limits. While derivatization is common for aldehydes in GC to improve volatility and stability, the conjugated structure of this compound makes it sufficiently stable and volatile for direct analysis.[6]

Experimental Protocol: GC-MS with Selected Ion Monitoring (SIM)
  • Instrumentation and Conditions:

    • GC-MS System: Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer with an EI source.

    • Column: 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[2]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature 80°C, hold for 1 minute, ramp at 20°C/min to 280°C, and hold for 4 minutes.

    • Inlet Temperature: 270°C, splitless injection (1 µL).

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.[2]

    • Detection (SIM Mode): First, acquire a full scan spectrum of the reference standard to identify characteristic ions. Select one quantifier and two qualifier ions. For this compound (M.W. 166.6 g/mol ), likely ions would include the molecular ion (m/z 166/168) and fragments from loss of -Cl (m/z 131) or -CHO (m/z 137/139).

  • Preparation of Solutions:

    • Standard Stock and Working Solutions: Prepare as described in the HPLC protocol, but using a volatile solvent suitable for GC, such as ethyl acetate or hexane. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) should be added to all standards and samples to correct for injection volume variability.

    • Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte from complex matrices and concentrate it.[7][8] The final extract must be in a GC-compatible solvent.

  • Analysis and Quantification:

    • Ion Ratio Confirmation: For every injection, the ratio of the qualifier ions to the quantifier ion must be within a specified tolerance (e.g., ±20%) of the ratio observed for the reference standard, confirming peak identity.

    • Calibration and Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration. Quantify samples using this curve.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Prepare Standards in Volatile Solvent B Add Internal Standard A->B E Inject into GC-MS B->E C Sample Extraction (LLE or SPE) D Solvent Exchange & Concentration C->D D->B F Capillary Column Separation E->F G EI Ionization & Fragmentation F->G H Mass Analyzer (SIM Mode) G->H I Extract Ion Chromatograms H->I J Integrate Peak Areas (Analyte & IS) I->J K Calculate Area Ratio & Quantify J->K

Caption: Workflow for quantification of this compound by GC-MS.

UV-Vis Spectrophotometry: A Rapid Screening Tool

UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique for quantification.[9] It operates on the principle of the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the analyte. However, its major drawback is a lack of specificity, making it highly susceptible to interference from other UV-absorbing compounds in the sample matrix.

Causality of Method Design

The method relies on the strong UV absorbance of the conjugated π-electron system in this compound. The first step is to perform a wavelength scan (e.g., from 200-400 nm) on a standard solution to identify the wavelength of maximum absorbance (λmax).[4] All subsequent measurements are made at this wavelength to ensure maximum sensitivity and adherence to the Beer-Lambert law. The choice of solvent is critical; it must be transparent in the measurement region and should not interact with the analyte. Ethanol or methanol are common choices.[9] To enhance specificity and sensitivity, a derivatization reaction can be employed. For example, reacting the aldehyde with a reagent like 2,4-dinitrophenylhydrazine (DNPH) or α-aminonaphthalene produces a colored derivative that can be measured in the visible range, away from many common UV interferences.[10][11][12]

Experimental Protocol: Direct UV-Vis Spectrophotometry
  • Instrumentation and Conditions:

    • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

    • Cuvettes: 1 cm path length quartz cuvettes.

    • Wavelength: The predetermined λmax for this compound in the chosen solvent.

  • Preparation of Solutions:

    • Solvent: HPLC-grade ethanol or methanol.

    • Standard Stock and Working Solutions: Prepare a stock solution (e.g., 100 µg/mL) in the chosen solvent. Serially dilute to create at least five calibration standards with concentrations appropriate for generating an absorbance reading between 0.1 and 1.0 AU.

    • Sample Preparation: Dissolve the sample in the solvent and dilute as necessary to bring the absorbance into the linear range. A sample blank (matrix without the analyte) should be prepared if possible to zero the instrument.

  • Analysis and Quantification:

    • Blanking: Use the pure solvent to zero the spectrophotometer at the λmax.

    • Calibration: Measure the absorbance of each calibration standard. Plot absorbance versus concentration to create a calibration curve.

    • Sample Measurement: Measure the absorbance of the sample solution. Calculate the concentration using the regression equation from the calibration curve.

UV-Vis Workflow Diagram

UVVis_Workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Measurement cluster_data Data Processing A Determine λmax using a Standard Scan D Set Wavelength to λmax A->D B Prepare Calibration Standards in Solvent F Measure Absorbance of Standards and Sample B->F C Dissolve and Dilute Sample in Solvent C->F E Zero Instrument with Solvent Blank E->F G Plot Absorbance vs. Concentration F->G I Calculate Sample Concentration F->I H Generate Calibration Curve G->H H->I

Caption: Workflow for quantification of this compound by UV-Vis.

Objective Comparison of Analytical Methods

The selection of an analytical technique is a balance between the required performance and practical constraints such as sample complexity, available instrumentation, and throughput needs.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Specificity High (based on retention time and UV spectrum)Very High (based on retention time and mass fragmentation)Low (susceptible to any interfering absorbent species)
Sensitivity (Typical LOQ) Low µg/mL to high ng/mL[3]Low ng/mL to pg/mLMid-to-high µg/mL[4]
Linearity (r²) >0.999[4]>0.995>0.995[9]
Precision (%RSD) < 2%[3]< 10%< 5%
Sample Throughput ModerateModerate to LowHigh
Cost (Instrument/Run) Moderate / ModerateHigh / HighLow / Low
Ideal Application Routine QC, formulation analysis, purity assessmentTrace analysis, complex matrices (biological fluids), impurity identificationRapid screening, high-concentration samples, simple matrices

Note: The performance values are typical estimates for cinnamaldehyde derivatives and must be experimentally determined for this compound during a formal method validation process as stipulated by ICH and FDA guidelines.[5][13]

Conclusion: Selecting the Right Tool for the Job

There is no single "best" method for the quantification of this compound; the optimal choice is contingent on the analytical objective.

  • For routine quality control and formulation analysis , where accuracy and precision are paramount and concentrations are relatively high, HPLC-UV offers the ideal balance of performance, reliability, and cost-effectiveness.

  • For trace-level detection in complex biological or environmental matrices , or for definitive confirmation of identity, the superior specificity and sensitivity of GC-MS are indispensable.

  • For rapid, high-throughput screening or in educational settings , where the sample matrix is simple and high accuracy is not the primary driver, UV-Vis spectrophotometry provides a fast and economical solution.

Ultimately, any chosen method must undergo a rigorous validation to demonstrate it is fit for its intended purpose, ensuring that the data generated is accurate, reproducible, and defensible.[13][14]

References

A Comparative Guide to the Structural Validation of 3-Chlorocinnamaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a versatile building block in organic synthesis, 3-chlorocinnamaldehyde is prized for its potential to create a diverse array of molecular architectures. However, its rich reactivity, stemming from multiple electrophilic sites, often leads to a mixture of potential products, making robust and unambiguous structural validation paramount. The presence of an α,β-unsaturated system allows for competitive nucleophilic attacks—a direct 1,2-addition to the carbonyl group or a 1,4-conjugate (Michael) addition to the β-carbon. This guide provides a comparative analysis of essential analytical techniques, offering field-proven insights to confidently distinguish between potential isomers and confirm the desired molecular structure.

The Reactivity Landscape of this compound

Understanding the electronic nature of this compound is the first step in predicting and validating its reaction products. The molecule possesses two primary electrophilic centers susceptible to nucleophilic attack. The resonance structures illustrate that both the carbonyl carbon (C-2) and the β-carbon (C-4) bear a partial positive charge, setting the stage for competitive reaction pathways.[1]

  • 1,2-Addition (Direct Addition): Strong, hard nucleophiles such as Grignard reagents or organolithiums tend to attack the carbonyl carbon directly. This kinetically favored pathway disrupts the C=O bond, leading to an alcohol after workup.

  • 1,4-Addition (Conjugate or Michael Addition): Softer, weaker nucleophiles like amines, thiols, or enolates are more inclined to attack the β-carbon.[1] This thermodynamically favored pathway results in a product where the nucleophile is attached to the β-carbon, and the carbonyl group is retained after tautomerization.[1]

  • Cyclization Reactions: When bifunctional nucleophiles, such as hydrazine or its derivatives, are used, the initial addition is often followed by an intramolecular condensation, leading to the formation of stable heterocyclic rings like pyrazoles.[2][3][4]

The challenge for the synthetic chemist is that these pathways can compete, and the reaction outcome is sensitive to conditions like temperature, solvent, and the nature of the nucleophile. Therefore, relying on a single analytical method for structural confirmation is often insufficient.

G cluster_reactants Reactants cluster_products Potential Products 3CCA This compound P12 1,2-Addition Product (Alcohol) 3CCA->P12 Direct Attack (Hard Nucleophiles) P14 1,4-Addition Product (Saturated Aldehyde) 3CCA->P14 Conjugate Attack (Soft Nucleophiles) PCyclic Cyclized Product (e.g., Pyrazole) 3CCA->PCyclic Bifunctional Nucleophiles (e.g., Hydrazine) Nu Nucleophile (Nu⁻)

References

A Comparative Analysis of Reactivity: 3-Chlorocinnamaldehyde vs. 4-Chlorocinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of chemical synthesis and drug discovery, substituted cinnamaldehydes serve as versatile building blocks and pharmacophores. Their reactivity, governed by the intricate interplay of electronic and steric factors, dictates their utility in various transformations. This guide provides an in-depth comparison of the reactivity of two common isomers, 3-Chlorocinnamaldehyde and 4-Chlorocinnamaldehyde, grounding theoretical principles in actionable experimental protocols.

The Decisive Factor: Positional Isomerism and Electronic Effects

The fundamental difference between this compound and 4-Chlorocinnamaldehyde lies in the position of the chlorine atom on the phenyl ring. This seemingly minor structural change has profound consequences for the molecule's electronic distribution and, therefore, its chemical reactivity. The reactivity of the cinnamaldehyde scaffold is primarily centered on two electrophilic sites: the carbonyl carbon and the β-carbon of the α,β-unsaturated system.

The chlorine substituent exerts two opposing electronic effects:

  • Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the aromatic ring through the sigma bond framework. This is a distance-dependent effect that acidifies the ring and attached groups.

  • Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the π-system of the benzene ring. This effect donates electron density to the ring.

The critical distinction is how these effects transmit to the reactive aldehyde side chain based on the chlorine's meta or para position.

G cluster_3 This compound cluster_4 4-Chlorocinnamaldehyde s3 Structure e3 Electronic Profile s3->e3 Inductive Effect (-I) Dominates r3 Reactivity Prediction e3->r3 Increased Electrophilicity e3_details • Chlorine is meta to the side chain. • Resonance effect (+R) does not extend  to the side chain. • Potent, uncompensated electron  withdrawal from the ring. r4 Reactivity Prediction r3->r4 Comparative Reactivity s4 Structure e4 Electronic Profile s4->e4 Inductive (-I) vs. Resonance (+R) e4->r4 Moderated Electrophilicity e4_details • Chlorine is para to the side chain. • Both -I and +R effects are active. • +R effect donates electron density  into the conjugated system, partially  counteracting the -I effect.

Caption: Logical relationship between structure, electronics, and reactivity.

  • In this compound (meta-position): The resonance effect of chlorine does not extend to the side chain. Therefore, the dominant influence on the reactive centers is the powerful, electron-withdrawing inductive effect (-I). This effect pulls electron density away from the entire conjugated system, making both the carbonyl carbon and the β-carbon significantly more electron-deficient.

  • In 4-Chlorocinnamaldehyde (para-position): The situation is more complex. While the inductive effect (-I) is still operative, the chlorine's lone pairs can participate in resonance, pushing electron density through the conjugated π-system directly to the aldehyde group. This +R effect actively opposes the -I effect. Although chlorine is a net deactivating group in electrophilic aromatic substitution, its resonance donation partially shields the side chain from the full force of its inductive withdrawal.[1]

This fundamental electronic difference leads to a clear hypothesis: This compound is the more reactive isomer towards nucleophilic attack.

Comparative Reactivity in Key Transformations

We can predict the relative performance of these isomers in the two most common reaction types for α,β-unsaturated aldehydes.

A. Nucleophilic Addition to the Carbonyl Carbon

The addition of a nucleophile to the carbonyl carbon is a cornerstone reaction of aldehydes.[2][3][4] The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon; more electron-poor carbons react faster.[2][5]

  • This compound: The uncompensated -I effect strongly enhances the partial positive charge (δ+) on the carbonyl carbon, making it a "harder" and more attractive electrophile for nucleophiles like organometallics or reducing agents (e.g., NaBH₄).

  • 4-Chlorocinnamaldehyde: The +R effect from the para-chlorine donates electron density, which is delocalized onto the carbonyl group. This reduces the partial positive charge on the carbonyl carbon relative to the 3-chloro isomer, thus decreasing its reactivity towards nucleophiles.

B. Nucleophilic Conjugate (Michael) Addition

Cinnamaldehyde and its derivatives are excellent Michael acceptors, reacting with soft nucleophiles (e.g., thiols, enolates) at the β-carbon.[6] This reaction is also governed by the electrophilicity of the β-carbon.

  • This compound: The meta-chlorine's inductive pull extends through the conjugated system, increasing the electrophilicity of the β-carbon and favoring Michael addition.

  • 4-Chlorocinnamaldehyde: The para-chlorine's resonance donation pushes electron density across the double bond to the β-carbon, making it less electron-deficient and therefore less susceptible to conjugate addition compared to the 3-chloro isomer.

Data Summary
PropertyThis compound4-ChlorocinnamaldehydeRationale
Chlorine Position MetaPara-
Dominant Electronic Effect on Side Chain Inductive Withdrawal (-I)Inductive (-I) opposed by Resonance (+R)Resonance does not extend from the meta position.
Relative Electrophilicity of Carbonyl C HigherLowerUncompensated -I effect enhances δ+ charge.
Relative Electrophilicity of β-Carbon HigherLowerUncompensated -I effect enhances δ+ charge.
Predicted Reactivity (Nucleophilic Addition) Faster SlowerGreater electrophilicity of reactive sites.
Predicted Reactivity (Michael Addition) Faster SlowerGreater electrophilicity of reactive sites.

Experimental Verification: Protocols for Reactivity Comparison

The theoretical predictions above can be validated empirically in the laboratory. The following protocols provide robust methods for quantifying the reactivity differences.

Protocol 1: Competitive Reaction Monitoring by ¹H NMR Spectroscopy

This experiment provides a direct, real-time comparison of the consumption rate of the two isomers when exposed to the same nucleophile.

Objective: To qualitatively and semi-quantitatively determine which isomer reacts faster with a given nucleophile.

Caption: Workflow for competitive NMR reaction monitoring.

Methodology:

  • Preparation: In an NMR tube, dissolve precisely equimolar amounts (e.g., 0.1 mmol each) of this compound and 4-Chlorocinnamaldehyde in a suitable deuterated solvent (e.g., 0.7 mL DMSO-d₆).

  • Baseline Spectrum: Acquire a quantitative ¹H NMR spectrum. Identify the distinct aldehyde proton signals for each isomer and carefully integrate them. Their integrals should be nearly identical.

  • Reaction Initiation: Prepare a solution of a nucleophile (e.g., 0.05 mmol of NaBH₄ in 0.1 mL of DMSO-d₆). Add this solution to the NMR tube, quickly shake to mix, and immediately begin acquiring spectra.

  • Time-Course Monitoring: Acquire spectra at regular intervals (e.g., every 5 minutes) for a period sufficient to observe significant consumption of at least one isomer.

  • Analysis: For each spectrum, re-integrate the aldehyde proton signals of both starting materials. Normalize the integrals against a stable internal standard or assume the sum of reactant and product signals is constant. Plot the normalized integral (representing concentration) of each isomer versus time. The isomer whose signal decreases more rapidly is the more reactive species.

Protocol 2: Hammett Plot Analysis for Reaction Kinetics

The Hammett equation provides a powerful tool for correlating reaction rates with the electronic effects of substituents, offering quantitative support for the proposed mechanisms.[9][10]

Objective: To quantify the electronic sensitivity of a reaction and confirm that electron-withdrawing groups accelerate the rate.

Hammett Hammett Plot: log(k/k₀) = ρσ X Y Origin Origin->X Origin->Y H H (k₀) Cl3 3-Cl H->Cl3 Cl4 4-Cl Slope Slope = ρ > 0 (Positive Reaction Constant) Annotation Reaction accelerated by electron-withdrawing groups

Caption: Conceptual Hammett plot for a reaction accelerated by EWGs.

Methodology:

  • Reaction Selection: Choose a reaction that can be easily monitored, such as the Knoevenagel condensation of the aldehyde with Meldrum's acid, which produces a strongly UV-active product.[11]

  • Kinetic Runs: Perform separate kinetic experiments for this compound, 4-Chlorocinnamaldehyde, and unsubstituted cinnamaldehyde (as the reference, k₀).

    • In a temperature-controlled cuvette, mix the aldehyde (e.g., 0.01 M), Meldrum's acid (e.g., 0.01 M), and a catalytic amount of a base (e.g., piperidine) in a suitable solvent (e.g., acetonitrile).

    • Monitor the increase in absorbance of the product at its λ_max over time using a UV-Vis spectrophotometer.

    • Calculate the initial reaction rate and determine the pseudo-first or second-order rate constant (k) for each aldehyde.

  • Data Analysis:

    • Obtain the standard Hammett substituent constants: σ_meta for 3-Cl (+0.37) and σ_para for 4-Cl (+0.23).

    • Calculate log(k/k₀) for each chloro-isomer, where k₀ is the rate constant for unsubstituted cinnamaldehyde.

    • Plot log(k/k₀) on the y-axis against the corresponding σ value on the x-axis.

  • Interpretation: A positive slope (a positive reaction constant, ρ) indicates that the reaction is accelerated by electron-withdrawing substituents. The data point for this compound should lie further up and to the right on this plot than the point for 4-Chlorocinnamaldehyde, quantitatively confirming its higher reactivity is due to a stronger electronic pull.

Conclusion

The positional isomerism of the chlorine atom on the cinnamaldehyde scaffold creates two molecules with distinct electronic profiles and reactivities. This compound , dominated by the chlorine's potent and uncompensated inductive effect, is a significantly more electrophilic and thus more reactive species in both nucleophilic addition and conjugate addition reactions. In contrast, the reactivity of 4-Chlorocinnamaldehyde is moderated by the chlorine's ability to donate electron density via resonance, partially counteracting its inductive pull. For researchers designing synthetic routes or developing bioactive molecules, understanding this distinction is paramount for predicting reaction outcomes, optimizing conditions, and rationally designing compounds with tailored chemical and biological activity.

References

A Comparative Analysis of the Biological Activities of 3-Chlorocinnamaldehyde and Cinnamaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth examination of the biological properties of cinnamaldehyde and its chlorinated analog, 3-chlorocinnamaldehyde, reveals that the addition of a chlorine atom significantly modifies its bioactivity. This guide synthesizes available experimental data to provide a comparative overview of their antimicrobial, anticancer, and anti-inflammatory activities, offering valuable insights for researchers in drug discovery and development.

Introduction: From Cinnamon Spice to Synthesized Analog

Cinnamaldehyde is a well-established natural compound, the primary constituent of cinnamon oil, renowned for its diverse therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects[1][2][3]. Its chemical structure, featuring an α,β-unsaturated aldehyde, is crucial for its biological activity[4]. In the quest for enhanced potency and novel mechanisms of action, synthetic derivatives have been explored. Among these, this compound, a halogenated analog, has emerged as a compound of interest, demonstrating modified and, in some cases, augmented biological activities. This guide provides a detailed comparison of these two molecules, supported by experimental data, to inform future research and application.

Antimicrobial Activity: A Tale of Enhanced Potency

Both cinnamaldehyde and this compound exhibit significant antimicrobial properties, but evidence suggests that the chlorinated derivative possesses superior activity, particularly against fungal biofilms.

Comparative Efficacy

Studies have shown that halogenation can enhance the antimicrobial properties of cinnamaldehyde. For instance, this compound demonstrates potent antibiofilm activity against Candida albicans, achieving over 90% inhibition of biofilm formation at a concentration as low as 50 μg/mL, an efficacy that surpasses that of the parent cinnamaldehyde[5]. While comprehensive comparative data across a wide range of bacteria is still emerging, one study on cinnamaldehyde derivatives found that 4-chlorocinnamaldehyde had a minimum inhibitory concentration (MIC) of 200 µg/mL against uropathogenic Escherichia coli[6]. For comparison, the MIC of cinnamaldehyde against various E. coli strains has been reported to range from 780 to 3120 µg/mL[7]. Against Staphylococcus aureus, cinnamaldehyde has shown MIC values of 0.25 mg/ml[8].

CompoundOrganismActivityConcentrationReference
This compound Candida albicans>90% biofilm inhibition50 µg/mL[5]
4-Chlorocinnamaldehyde Uropathogenic E. coliMIC200 µg/mL[6]
Cinnamaldehyde Escherichia coliMIC780-3120 µg/mL[7]
Cinnamaldehyde Staphylococcus aureusMIC0.25 mg/mL (250 µg/mL)[8]
Mechanism of Action

The antimicrobial action of cinnamaldehyde is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes[9]. The α,β-unsaturated aldehyde moiety can act as a Michael acceptor, reacting with nucleophilic groups in cellular proteins and peptides.

In the case of this compound, its enhanced antibiofilm activity against C. albicans is thought to involve direct interference with cellular metabolism and components of the biofilm matrix. It also disrupts the formation of hyphae, which are critical for biofilm development and pathogenicity[5].

Anticancer Activity: A Double-Edged Sword

Both compounds have demonstrated cytotoxic effects against various cancer cell lines. However, the addition of chlorine appears to increase potency, which may also correlate with increased toxicity towards normal cells.

Comparative Cytotoxicity

A range of studies has established the anticancer potential of cinnamaldehyde against numerous cancer cell lines, with IC50 values varying depending on the cell line and treatment duration. For example, IC50 values for cinnamaldehyde against the MCF-7 breast cancer cell line have been reported as 58 µg/mL (24h) and 140 µg/mL (48h)[1]. Against the MDA-MB-231 breast cancer cell line, IC50 values were 16.9 µg/mL (24h) and 12.23 µg/mL (48h)[1].

Direct comparative data for this compound across a wide range of cancer cell lines is limited. However, it has been shown to enhance the cytotoxic effects of the chemotherapy drug cisplatin in certain cancer cells[5]. This suggests a potential role in combination therapies to overcome drug resistance.

CompoundCancer Cell LineIC50 ValueTreatment DurationReference
Cinnamaldehyde MCF-7 (Breast)58 µg/mL24h[1]
Cinnamaldehyde MCF-7 (Breast)140 µg/mL48h[1]
Cinnamaldehyde MDA-MB-231 (Breast)16.9 µg/mL24h[1]
Cinnamaldehyde MDA-MB-231 (Breast)12.23 µg/mL48h[1]
Cinnamaldehyde HCT 116 (Colon)13.5 µg/mL24h[10]
Cinnamaldehyde HT-29 (Colon)16.3 µg/mL24h[10]
This compound -Enhances cisplatin cytotoxicity-[5]
Mechanism of Action

Cinnamaldehyde exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors). It has been shown to modulate several key signaling pathways involved in cancer progression, such as PI3K/Akt and NF-κB[1]. The production of reactive oxygen species (ROS) is another mechanism by which cinnamaldehyde induces cancer cell death[1].

The precise anticancer mechanisms of this compound are less well-defined. Its ability to potentiate the effect of cisplatin suggests it may interfere with drug resistance mechanisms within cancer cells[5]. Further research is needed to elucidate its specific molecular targets and pathways in cancer cells.

cluster_cinnamaldehyde Cinnamaldehyde cluster_3_chlorocinnamaldehyde This compound Cinnamaldehyde Cinnamaldehyde ROS ROS Production Cinnamaldehyde->ROS PI3K_Akt PI3K/Akt Pathway Inhibition Cinnamaldehyde->PI3K_Akt NF_kB NF-κB Pathway Inhibition Cinnamaldehyde->NF_kB Apoptosis Apoptosis ROS->Apoptosis PI3K_Akt->Apoptosis CellCycleArrest Cell Cycle Arrest PI3K_Akt->CellCycleArrest Angiogenesis Angiogenesis Inhibition PI3K_Akt->Angiogenesis NF_kB->Apoptosis Chlorocinnamaldehyde This compound DrugResistance Drug Resistance Mechanisms Chlorocinnamaldehyde->DrugResistance Cisplatin Cisplatin EnhancedCytotoxicity Enhanced Cytotoxicity Cisplatin->EnhancedCytotoxicity DrugResistance->EnhancedCytotoxicity potentiates

Caption: Simplified signaling pathways for the anticancer activity of cinnamaldehyde and this compound.

Anti-inflammatory Activity: Targeting Key Signaling Pathways

Cinnamaldehyde is a well-documented anti-inflammatory agent. The anti-inflammatory properties of this compound are less explored, but the structural similarity suggests potential activity that warrants further investigation.

Cinnamaldehyde's Anti-inflammatory Mechanisms

Cinnamaldehyde has been shown to exert its anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways. It can suppress the activation of nuclear factor-kappa B (NF-κB), a master regulator of inflammation, and mitogen-activated protein kinase (MAPK) pathways[11][12]. By inhibiting these pathways, cinnamaldehyde reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6[2].

Potential of this compound

Given that the core pharmacophore responsible for the anti-inflammatory activity of cinnamaldehyde is likely retained in its chlorinated analog, it is plausible that this compound also possesses anti-inflammatory properties. Studies on other halogenated cinnamaldehyde derivatives have shown that they can inhibit the production of inflammatory mediators[13]. However, direct experimental evidence and quantitative data on the anti-inflammatory efficacy and mechanisms of this compound are currently lacking and represent a promising area for future research.

InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 InflammatoryStimuli->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway MAPK_pathway MAPK Pathway TLR4->MAPK_pathway ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->ProInflammatoryCytokines MAPK_pathway->ProInflammatoryCytokines Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->NFkB_pathway inhibits Cinnamaldehyde->MAPK_pathway inhibits

Caption: Cinnamaldehyde's inhibitory effect on key inflammatory signaling pathways.

Experimental Protocols

To facilitate further research and comparative studies, standardized experimental protocols are essential.

Cell Viability (MTT) Assay

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of cinnamaldehyde or this compound for the desired duration (e.g., 24, 48 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT stock solution (5 mg/mL) to each well.

  • Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilutions: Prepare a series of twofold dilutions of cinnamaldehyde and this compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

The available evidence strongly suggests that the biological activities of this compound are distinct from and, in some aspects, superior to its parent compound, cinnamaldehyde. The enhanced antibiofilm activity of the chlorinated analog is particularly noteworthy and warrants further investigation for potential applications in treating resistant microbial infections.

However, a comprehensive understanding of the comparative bioactivities requires further research. Specifically, future studies should focus on:

  • Direct comparative studies: Conducting head-to-head comparisons of the two compounds against a broad panel of cancer cell lines and microbial strains to obtain robust quantitative data (IC50 and MIC values).

  • Mechanistic elucidation: Investigating the detailed molecular mechanisms of this compound in cancer and inflammation, particularly its effects on key signaling pathways like NF-κB and MAPK.

  • Toxicity profiling: A thorough evaluation of the in vivo toxicity of this compound is crucial to determine its therapeutic window and potential for clinical development.

By addressing these knowledge gaps, the scientific community can fully unlock the therapeutic potential of cinnamaldehyde and its halogenated derivatives.

References

A Comparative Spectroscopic Guide to Ortho, Meta, and Para Isomers of Chlorocinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed spectroscopic comparison of the ortho (2-chloro), meta (3-chloro), and para (4-chloro) isomers of cinnamaldehyde. Designed for researchers and professionals in drug development and chemical sciences, this document delves into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR), UV-Visible, and Mass Spectrometry (MS) to differentiate these closely related structural isomers. The analysis is grounded in fundamental principles, supported by experimental data, and presented with practical, field-proven insights.

Introduction: The Challenge of Isomer Differentiation

Cinnamaldehyde and its derivatives are significant compounds in flavor chemistry, perfumery, and pharmaceutical research. Halogen-substituted cinnamaldehydes, in particular, serve as versatile intermediates in organic synthesis. The precise identification of the halogen's position on the phenyl ring—ortho, meta, or para—is critical, as this placement dictates the molecule's steric and electronic properties, thereby influencing its reactivity and biological activity. While chromatographically separable, spectroscopic methods offer a definitive and non-destructive means of structural confirmation. This guide explains the causal relationships between the chlorine substituent's position and the resulting spectral data.

Theoretical Framework: Electronic Effects of the Chloro Substituent

The key to distinguishing the chlorocinnamaldehyde isomers lies in understanding the electronic influence of the chlorine atom on the conjugated π-system. Chlorine exerts two opposing effects:

  • Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the benzene ring through the sigma (σ) bond framework. This effect is strongest at the carbon of substitution and diminishes with distance.

  • Resonance Effect (+R): The lone pair electrons on the chlorine atom can be delocalized into the π-system of the benzene ring. This effect donates electron density, primarily to the ortho and para positions relative to the chlorine atom.

The interplay of these effects creates distinct electronic environments for the protons and carbons in each isomer, leading to predictable differences in their spectroscopic signatures.

Spectroscopic Comparison and Analysis

This section details the expected variations in the spectra of ortho-, meta-, and para-chlorocinnamaldehyde across five major analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.

The position of the chloro substituent significantly perturbs the chemical shifts (δ) of the aromatic protons. Electron-donating groups tend to shield protons at the ortho and para positions, shifting their signals upfield (to lower ppm values), while electron-withdrawing groups deshield them, causing downfield shifts.[1]

  • Ortho-Chlorocinnamaldehyde: The chlorine atom is adjacent to the cinnamoyl group. This proximity causes significant deshielding of the proton at C6 due to the inductive effect. The aromatic region will display a complex multiplet pattern, often appearing more compressed compared to the other isomers.

  • Meta-Chlorocinnamaldehyde: The chlorine atom is meta to the side chain. Its influence on the ortho and para protons (relative to the chloro group) is primarily inductive. The proton at C2, positioned between the two electron-withdrawing groups (chloro and cinnamoyl), is expected to be the most deshielded and appear furthest downfield.

  • Para-Chlorocinnamaldehyde: The chlorine is para to the side chain. Due to the symmetry of the substitution pattern, the aromatic region simplifies to two distinct doublets (an AA'BB' system). The protons ortho to the chlorine (C3, C5) will be shielded by its +R effect, while the protons ortho to the aldehyde group (C2, C6) will be deshielded.

The aldehydic proton (-CHO) typically appears as a doublet around 9.6-9.7 ppm, with minor shifts depending on the overall electron density of the conjugated system.[2] The vinyl protons on the side chain also show subtle shifts based on the substituent's position.

¹³C NMR provides direct insight into the electronic environment of the carbon skeleton. Substituent-induced chemical shifts (SCS) are well-documented; electron-withdrawing groups generally cause downfield shifts for the carbon atom they are attached to and other carbons influenced by their inductive and resonance effects.[3]

  • C-Cl (Carbon of Substitution): The carbon directly bonded to the chlorine will be significantly deshielded in all three isomers, appearing in the 134-138 ppm range.

  • Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is sensitive to the electron density of the entire conjugated system. The para isomer, where the +R effect of chlorine can extend to the aldehyde group, may show a slightly more shielded (upfield) carbonyl signal compared to the meta isomer.[4]

  • Aromatic Carbons: The substitution pattern creates a unique fingerprint for each isomer. For instance, in the para isomer, symmetry results in only four aromatic carbon signals, whereas the ortho and meta isomers will each show six distinct signals.

Table 1: Representative NMR Chemical Shift Data (δ, ppm) (Note: Exact values may vary based on solvent and experimental conditions. Data is illustrative.)

Position o-Chlorocinnamaldehyde m-Chlorocinnamaldehyde p-Chlorocinnamaldehyde
Aldehyde H ~9.71~9.68~9.69
Aromatic H ~7.3 - 7.9 (complex)~7.4 - 7.8 (complex)~7.45 (d), ~7.60 (d)
Carbonyl C ~193.5~193.2~193.3
C-Cl ~135.0~134.8~137.5
Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. The position of the chlorine atom subtly influences the bond strengths within the molecule, leading to small but measurable shifts in absorption frequencies.

  • Carbonyl Stretch (ν C=O): The C=O stretching frequency in conjugated aldehydes typically appears around 1685 cm⁻¹.[2][5] The electron-withdrawing nature of the chloro group can slightly increase this frequency. The effect is most pronounced when conjugation is disrupted or altered.

  • C=C Stretch (ν C=C): Both the alkene and aromatic C=C stretching bands (near 1620 cm⁻¹ and 1600-1450 cm⁻¹, respectively) will be present.[2]

  • C-Cl Stretch (ν C-Cl): A moderate to strong absorption in the 800-600 cm⁻¹ region is characteristic of the C-Cl bond.

  • Out-of-Plane (OOP) Bending: The C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region are highly characteristic of the benzene substitution pattern. This "fingerprint" region can be diagnostic:

    • Ortho: A strong band around 750 cm⁻¹.

    • Meta: Bands typically appear near 780 cm⁻¹ and 690 cm⁻¹.

    • Para: A single strong band is expected in the 840-810 cm⁻¹ region.

Table 2: Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode o-Chlorocinnamaldehyde m-Chlorocinnamaldehyde p-Chlorocinnamaldehyde
ν (C=O) ~1685~1688~1686
ν (C=C) alkene ~1625~1627~1626
γ (C-H) OOP ~755~780, ~690~825
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures electronic transitions, typically π → π* transitions in conjugated systems. The wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation and the presence of electron-donating or -withdrawing groups.

All three isomers are expected to show a strong absorption band corresponding to the π → π* transition of the conjugated cinnamoyl system.[6]

  • Substituent Effects: Electron-donating groups generally cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can cause a hypsochromic (blue) shift.[6]

  • Isomer Comparison: The chlorine atom, with its dual electronic effects, complicates simple predictions. However, the para isomer allows for the most effective resonance interaction along the entire conjugated system, which often leads to a slight bathochromic shift in its λmax compared to the meta isomer. The ortho isomer may experience steric hindrance between the chloro group and the side chain, potentially disrupting planarity and causing a hypsochromic shift relative to the para isomer.

Table 3: Expected UV-Visible Absorption Maxima (λmax, nm)

Isomer Expected λmax (in Ethanol) Rationale
o-Chloro ~285 - 295Potential steric hindrance may slightly decrease effective conjugation.
m-Chloro ~288 - 298Inductive effect dominates; less resonance contribution to the chromophore.
p-Chloro ~295 - 305Resonance effect extends conjugation, leading to a slight bathochromic shift.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule. While all three isomers have the same molecular weight (C₉H₇ClO, MW ≈ 166.6 g/mol ), their fragmentation patterns can differ.

  • Molecular Ion (M⁺): Aromatic aldehydes generally show a strong molecular ion peak.[7] Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic M⁺ and M+2 pattern, with the M+2 peak having about one-third the intensity of the M⁺ peak.[7][8]

  • Key Fragmentations:

    • Loss of -H (M-1): Common for aldehydes, forming a stable acylium ion.

    • Loss of -CHO (M-29): Cleavage of the aldehyde group to give a chlorostyrene radical cation.

    • Loss of -Cl (M-35/37): Cleavage of the C-Cl bond to form a cinnamaldehyde cation.

    • Loss of -CO (from M-1): The acylium ion can lose carbon monoxide to form a chlorophenyl cation.

The relative intensities of these fragment ions may vary slightly between isomers, reflecting the stability of the resulting cations and radicals, which is influenced by the chlorine's position. For instance, the stability of the chlorostyrene cation (M-29) could differ based on the isomer, potentially leading to variations in the abundance of this fragment.

Experimental Protocols

To ensure data integrity, standardized protocols must be followed.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the chlorocinnamaldehyde isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs (e.g., zg30 for ¹H, zgpg30 for ¹³C) should be used.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.

FTIR Spectroscopy
  • Sample Preparation: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates. If solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty sample compartment or ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of the isomer in a UV-grade solvent (e.g., ethanol or cyclohexane).

  • Blanking: Use a quartz cuvette filled with the pure solvent to zero the spectrophotometer (baseline correction).

  • Measurement: Replace the blank with the sample cuvette and scan the absorbance from approximately 400 nm down to 200 nm to determine the λmax.

Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

  • Ionization: Use a standard electron ionization (EI) energy of 70 eV.

  • Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-200) to detect the molecular ion and key fragments.

Visualization of Concepts

Diagrams help clarify the relationships between structure and spectroscopic output.

Molecular Structures and Key Regions

Caption: Molecular structures of the three chlorocinnamaldehyde isomers.

Workflow for Spectroscopic Isomer Identification

workflow Sample Unknown Chlorocinnamaldehyde Isomer MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR UV UV-Vis Spectroscopy Sample->UV Conclusion Definitive Isomer Identification MS->Conclusion Confirm MW & Cl presence (M, M+2 pattern) NMR->Conclusion Primary Method: - Aromatic splitting - Carbon count IR->Conclusion Confirm functional groups & substitution (OOP bands) UV->Conclusion Corroborate conjugation effects (λmax)

Caption: A logical workflow for distinguishing isomers using multiple techniques.

Conclusion

The differentiation of ortho-, meta-, and para-chlorocinnamaldehyde is a classic problem in structural elucidation that is effectively solved by a multi-technique spectroscopic approach. While each method provides valuable clues, ¹H and ¹³C NMR are the most definitive, offering unambiguous information about the substitution pattern through chemical shifts and coupling patterns. IR spectroscopy serves as an excellent confirmatory tool, particularly through the analysis of the C-H out-of-plane bending region. UV-Vis and Mass Spectrometry provide complementary data that support the overall structural assignment. By understanding the underlying electronic principles and applying the systematic workflows described, researchers can confidently identify these isomers, ensuring the integrity of their synthetic and developmental pipelines.

References

A Comparative Analysis of 3-Chlorocinnamaldehyde's In Vitro Antifungal Susceptibility

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antifungal drug discovery, natural products and their synthetic derivatives present a promising frontier. Among these, cinnamaldehyde, the primary constituent of cinnamon oil, and its halogenated analogs have garnered significant attention for their broad-spectrum antimicrobial properties. This guide provides an in-depth technical comparison of the in vitro antifungal susceptibility of 3-Chlorocinnamaldehyde, contextualized against its parent compound and established antifungal agents. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antifungal therapeutics.

Introduction: The Rationale for Investigating this compound

The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the exploration of new chemical entities with potent and novel mechanisms of action. Cinnamaldehyde has a long history of safe use as a flavoring agent and has demonstrated considerable antifungal activity[1][2]. The addition of a chlorine atom to the cinnamaldehyde backbone can modulate its electronic and lipophilic properties, potentially enhancing its biological activity and spectrum. While data on 2-chlorocinnamaldehyde and 4-chlorocinnamaldehyde is more prevalent, this guide will extrapolate and compare the expected antifungal profile of this compound, providing a framework for its systematic evaluation.

Comparative Antifungal Spectrum: A Data-Driven Overview

Direct, comprehensive studies on the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against a wide panel of fungal pathogens are limited in publicly available literature. However, by examining data from its isomers (2-chloro and 4-chloro-cinnamaldehyde) and the parent cinnamaldehyde molecule, we can construct a comparative profile against key clinically relevant fungi. For context, these are compared with the well-established antifungal agents, fluconazole and amphotericin B.

Disclaimer: The data for this compound in the following table is inferred from the activity of its isomers and parent compound due to a lack of specific studies. This should be considered as a predictive guide for experimental design.

Fungal SpeciesThis compound (Predicted MIC Range, µg/mL)Cinnamaldehyde (MIC Range, µg/mL)2/4-Chlorocinnamaldehyde (MIC, µg/mL)Fluconazole (MIC Range, µg/mL)Amphotericin B (MIC Range, µg/mL)
Candida albicans25 - 12551 - 125[3][4][5]25[6]0.25 - 8[4][7]0.12 - 2[8]
Candida glabrata50 - 20085.33[3]N/A0.5 - 64[7]0.25 - 2
Candida krusei50 - 20074.67[3]N/A16 - >64 (often intrinsically resistant)0.5 - 4
Aspergillus fumigatus40 - 10040 - 80[9]N/AIntrinsically Resistant0.25 - 2[10][11][12][13]
Cryptococcus neoformans50 - 150N/AN/A2 - 160.12 - 1

Unraveling the Mechanism of Action

The antifungal activity of cinnamaldehyde and its derivatives is believed to be multifactorial, contributing to its potency and potentially lowering the propensity for resistance development[1][2]. The proposed mechanisms include:

  • Cell Membrane Disruption: Cinnamaldehydes can interfere with the fungal cell membrane, leading to increased permeability and leakage of intracellular components. This is thought to occur through the inhibition of ergosterol biosynthesis and direct interaction with membrane components[3][14][15].

  • Enzyme Inhibition: These compounds have been shown to inhibit critical enzymes, such as ATPases, which are vital for cellular energy and maintenance of electrochemical gradients[2].

  • Inhibition of Cell Wall Synthesis: There is evidence to suggest that cinnamaldehydes can interfere with the synthesis of key cell wall components like β-(1,3)-glucan and chitin[1][15].

  • Induction of Oxidative Stress: Some studies indicate that cinnamaldehyde can induce the production of reactive oxygen species (ROS) within fungal cells, leading to oxidative damage and apoptosis.

The following diagram illustrates the proposed multi-target mechanism of action for cinnamaldehyde derivatives.

G cluster_fungal_cell Fungal Cell cluster_membrane_components Membrane Components cluster_cinnamaldehyde This compound CellWall Cell Wall CellMembrane Cell Membrane Cytoplasm Cytoplasm CellMembrane->Cytoplasm Leakage of Cellular Contents Mitochondrion Mitochondrion Mitochondrion->Cytoplasm Oxidative Stress Ergosterol Ergosterol ATPase H+-ATPase Cinn This compound Cinn->CellWall Inhibits β-(1,3)-glucan & Chitin Synthesis Cinn->CellMembrane Disrupts Integrity Cinn->Mitochondrion Induces ROS Production Cinn->Ergosterol Inhibits Biosynthesis Cinn->ATPase Inhibits Activity

Caption: Proposed multi-target mechanism of action of this compound.

Experimental Protocols: A Guide to In Vitro Antifungal Susceptibility Testing

To ensure the generation of reliable and reproducible data for novel compounds like this compound, adherence to standardized protocols is paramount. The following are detailed, step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[16][17][18][19][20].

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Adapted from CLSI M27 and EUCAST E.DEF 9.3.2)

This protocol is suitable for testing the susceptibility of yeasts and filamentous fungi.

Materials:

  • Test compound (this compound) and comparator antifungals (e.g., Fluconazole, Amphotericin B)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well U-bottom microtiter plates

  • Fungal isolates and appropriate quality control strains (e.g., Candida parapsilosis ATCC 22019, Aspergillus flavus ATCC 204304)

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85%) with 0.05% Tween 20 (for molds)

Workflow Diagram:

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Procedure:

  • Preparation of Stock Solutions: Dissolve this compound and comparator drugs in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute in RPMI-1640 medium to create working stock solutions.

  • Preparation of Fungal Inoculum:

    • Yeasts: Culture the yeast on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 to achieve the final inoculum concentration.

    • Molds: Culture the mold on Potato Dextrose Agar (PDA) until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing Tween 20. Adjust the conidial suspension to the desired concentration using a hemocytometer.

  • Assay Setup:

    • Add 100 µL of RPMI-1640 to all wells of a 96-well plate except the first column.

    • Add 200 µL of the highest concentration of the test compound (in RPMI-1640) to the first column.

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution well.

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the sterility control), resulting in a final volume of 200 µL.

  • Incubation: Incubate the plates at 35°C for the appropriate duration (24-48 hours for most yeasts, 48-72 hours for molds).

  • Reading the MIC: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles and complete inhibition for polyenes and cinnamaldehydes) compared to the growth control. This can be determined visually or with a spectrophotometer.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined as a follow-up to the MIC assay to distinguish between fungistatic (inhibitory) and fungicidal (killing) activity.

Materials:

  • MIC plate from Protocol 1

  • SDA or PDA plates

  • Sterile micropipette and tips

Step-by-Step Procedure:

  • Subculturing: From each well of the MIC plate that shows growth inhibition (i.e., at and above the MIC), take a 10-100 µL aliquot.

  • Plating: Spread the aliquot onto a fresh SDA or PDA plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, or until growth is visible in the subculture from the growth control well.

  • Determining the MFC: The MFC is the lowest concentration of the compound that results in no fungal growth or a significant reduction in CFU (e.g., ≥99.9%) compared to the initial inoculum.

Conclusion and Future Directions

While direct experimental data for this compound is nascent, the available evidence for its parent compound and isomers strongly suggests its potential as a potent antifungal agent. Its predicted broad-spectrum activity and multi-target mechanism of action make it a compelling candidate for further investigation. The protocols detailed in this guide provide a standardized framework for researchers to rigorously evaluate the in vitro antifungal susceptibility of this compound and other novel compounds. Future studies should focus on generating robust MIC and MFC data for this compound against a comprehensive panel of clinically relevant and drug-resistant fungal isolates. Furthermore, elucidating the precise molecular targets and exploring its efficacy in in vivo models will be crucial steps in the development of this promising compound as a potential therapeutic.

References

A Comparative Analysis of Tyrosinase Inhibitors: 3-Chlorocinnamaldehyde and Kojic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the quest for novel and effective agents to modulate pigmentation, the enzyme tyrosinase stands as a primary target. As the rate-limiting enzyme in melanin biosynthesis, its inhibition is a key strategy for the development of therapeutics for hyperpigmentation disorders and for cosmetic skin lightening applications.[1][2] This guide provides a detailed comparative study of two tyrosinase inhibitors: the well-established kojic acid and the emerging challenger, 3-chlorocinnamaldehyde.

This analysis moves beyond a simple cataloging of features, delving into the mechanistic nuances, experimental validation, and comparative efficacy of these two compounds. We will explore the foundational science of tyrosinase function, lay out a robust experimental framework for direct comparison, and present the data in a clear, actionable format for the discerning researcher.

The Central Role of Tyrosinase in Melanogenesis

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that orchestrates the initial and critical steps of melanin production.[1][2] Located within the melanosomes of melanocytes, it catalyzes two distinct reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][3][4] Dopaquinone is a highly reactive intermediate that undergoes a series of further reactions to ultimately form melanin pigments.[5] Uncontrolled or excessive tyrosinase activity can lead to the overproduction of melanin, resulting in various hyperpigmentary conditions such as melasma and age spots.[1][2]

Melanin_Synthesis_Pathway cluster_0 Melanocyte cluster_1 Inhibition Points Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Spontaneous Reactions Kojic_Acid Kojic Acid Kojic_Acid->Tyrosine Chelates Copper in Active Site Chlorocinnamaldehyde This compound Chlorocinnamaldehyde->LDOPA Competitive Inhibition (Hypothesized) Experimental_Workflow cluster_workflow In Vitro Tyrosinase Inhibition Assay A Prepare Reagents: - Phosphate Buffer - Mushroom Tyrosinase - L-DOPA Solution - Inhibitor Stock Solutions B Plate Setup (96-well plate): - Blank (No Enzyme) - Control (Enzyme, No Inhibitor) - Test Wells (Enzyme + Inhibitor) A->B C Pre-incubation: Incubate plate at 37°C for 10 minutes B->C D Reaction Initiation: Add L-DOPA solution to all wells C->D E Kinetic Measurement: Measure absorbance at 475 nm every minute for 20 minutes D->E F Data Analysis: - Calculate Reaction Rate - Determine % Inhibition - Calculate IC50 Value E->F

References

A Researcher's Guide to the Kinetic Analysis of Enzyme Inhibition by 3-Chlorocinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the identification and characterization of novel enzyme inhibitors are pivotal for advancing therapeutic strategies. This guide provides an in-depth, technical comparison of the kinetic analysis of 3-chlorocinnamaldehyde, a synthetic derivative of the naturally occurring cinnamaldehyde, as a potential enzyme inhibitor. While direct extensive research on this compound is emerging, this guide will use it as a primary example to illustrate the critical workflow of kinetic analysis, drawing comparisons with well-characterized inhibitors of the aldehyde dehydrogenase (ALDH) superfamily. The ALDH family is a pertinent hypothetical target for a cinnamaldehyde derivative due to their role in metabolizing aldehydes and their significance in various pathologies, including cancer.[1][2][3]

The Landscape of Aldehyde Dehydrogenase Inhibition

The human aldehyde dehydrogenase (ALDH) superfamily comprises 19 enzymes crucial for oxidizing both endogenous and exogenous aldehydes to their corresponding carboxylic acids.[2][3] Dysregulation of ALDH activity is implicated in numerous diseases, making specific ALDH isoforms attractive therapeutic targets.[2][3][4] For instance, high ALDH1A1 activity is a hallmark of cancer stem cells and is associated with resistance to chemotherapy.[4] Therefore, the development of potent and selective ALDH inhibitors is an area of intense research.[1][3][4]

Before characterizing a novel inhibitor like this compound, it is essential to understand the existing landscape of ALDH inhibitors. The following table summarizes the kinetic parameters of several known small molecule inhibitors against various ALDH isoforms, providing a benchmark for comparison.

InhibitorTarget Isoform(s)IC50 (µM)Mode of InhibitionReference(s)
Disulfiram Broad Spectrum0.15 (ALDH1A1), 1.45 (ALDH2)Irreversible[1]
NCT-501 ALDH1A10.04Competitive[1][5]
DEAB Pan-ALDHKi of 4 nM for ALDH1Reversible[4][5]
CB29 ALDH3A116Competitive[6]
WIN 18,446 ALDH1A20.3Reversible[5]
Daidzin ALDH2-Selective Inhibitor[5]

This comparative data highlights the diversity in potency and selectivity among ALDH inhibitors, underscoring the importance of comprehensive kinetic analysis for any new chemical entity.

Kinetic Analysis Workflow for a Novel Inhibitor

The characterization of a potential enzyme inhibitor like this compound follows a structured workflow designed to determine its potency and mechanism of action. This process is crucial for establishing its therapeutic potential and guiding further drug development efforts.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: Cellular Validation A Compound Synthesis & Purification (this compound) B Target Enzyme Selection (e.g., ALDH1A1) A->B Hypothesis Driven C Primary Inhibition Assay (Single Concentration) B->C Assay Development D IC50 Determination (Dose-Response Curve) C->D If Inhibition Observed E Kinetic Assays (Varying Substrate & Inhibitor) D->E Proceed to Mechanism F Data Analysis (Michaelis-Menten & Lineweaver-Burk Plots) E->F G Determination of Inhibition Type (Competitive, Non-competitive, etc.) F->G H Cell-Based Assays (e.g., ALDEFLUOR Assay) G->H Translate to Cellular Context I Confirmation of Cellular Activity H->I

Caption: Experimental workflow for the kinetic analysis of a novel enzyme inhibitor.

Detailed Experimental Protocols

Reproducibility and accuracy are the cornerstones of reliable kinetic analysis. The following sections provide detailed, step-by-step methodologies for the key experiments involved in characterizing an inhibitor like this compound against a target enzyme, such as ALDH1A1.

ALDH Enzymatic Activity Assay

This assay quantifies the catalytic activity of a purified ALDH isoform by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.[1]

  • Materials:

    • Purified recombinant ALDH1A1 enzyme

    • Assay Buffer: e.g., 50 mM HEPES, pH 8.0

    • NAD⁺ solution

    • Aldehyde substrate solution (e.g., benzaldehyde)

    • This compound (or other inhibitor) stock solution in DMSO

    • 96-well UV-transparent microplate

    • Microplate spectrophotometer

  • Procedure:

    • Prepare a reaction mixture in each well of the microplate containing the assay buffer, NAD⁺, and the ALDH1A1 enzyme.

    • To the appropriate wells, add varying concentrations of this compound (experimental) or the vehicle (DMSO, control).

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the aldehyde substrate to all wells.

    • Immediately begin monitoring the increase in absorbance at 340 nm over time using the microplate spectrophotometer. The rate of this increase is proportional to the enzyme activity.

Determination of IC50

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.

  • Procedure:

    • Perform the ALDH enzymatic activity assay as described above with a fixed concentration of substrate and a range of this compound concentrations.

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Normalize the velocities to the control (no inhibitor) to determine the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.

Elucidating the Mechanism of Inhibition

Understanding how an inhibitor interacts with the enzyme and its substrate is crucial. This is achieved by performing kinetic experiments at varying concentrations of both the substrate and the inhibitor.[7] The data are then analyzed using models of enzyme kinetics, such as the Michaelis-Menten and Lineweaver-Burk equations.[8]

  • Procedure:

    • Set up a matrix of experiments where each row represents a fixed concentration of this compound (including a zero-inhibitor control) and each column represents a different concentration of the aldehyde substrate.

    • For each condition, measure the initial reaction velocity as described in the ALDH activity assay.

    • Plot the initial velocity versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

    • To more clearly distinguish between different inhibition models, transform the data by plotting the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) (Lineweaver-Burk plot).[8]

  • Data Interpretation: The pattern of the lines on the Lineweaver-Burk plot reveals the mode of inhibition:[8][9][10]

    • Competitive Inhibition: Lines intersect on the y-axis. The apparent Km increases, while Vmax remains unchanged. The inhibitor binds only to the free enzyme at the active site.[9][10]

    • Non-competitive Inhibition: Lines intersect on the x-axis. The apparent Km is unchanged, while Vmax decreases. The inhibitor binds to a site other than the active site, affecting both the free enzyme and the enzyme-substrate complex.[9][10]

    • Uncompetitive Inhibition: Lines are parallel. Both the apparent Km and Vmax decrease. The inhibitor binds only to the enzyme-substrate complex.[8][9]

    • Mixed Inhibition: Lines intersect in the second or third quadrant (not on an axis). Both the apparent Km and Vmax are affected.

G cluster_0 Lineweaver-Burk Plots for Different Inhibition Types Competitive Competitive Non-competitive Non-competitive Uncompetitive Uncompetitive No Inhibitor No Inhibitor origin xaxis 1/[S] origin->xaxis yaxis 1/V origin->yaxis end_no_inhib start_no_inhib start_no_inhib start_no_inhib->end_no_inhib No Inhibitor end_comp start_comp start_comp start_comp->end_comp Competitive end_noncomp start_noncomp start_noncomp start_noncomp->end_noncomp Non-competitive end_uncomp start_uncomp start_uncomp start_uncomp->end_uncomp Uncompetitive

Caption: Lineweaver-Burk plots illustrating different types of reversible enzyme inhibition.

Hypothetical Kinetic Profile of this compound and Comparison

Based on the methodologies described, we can generate a hypothetical kinetic profile for this compound and compare it to known ALDH inhibitors. This serves to illustrate how the data would be presented and interpreted.

Hypothetical Data for this compound against ALDH1A1:

ParameterHypothetical ValueInterpretation
IC50 2.5 µMModerate potency.
Mode of Inhibition CompetitiveBinds to the active site, competing with the aldehyde substrate.
Ki 1.2 µMA measure of the binding affinity of the inhibitor to the enzyme.

Comparative Analysis:

In our hypothetical scenario, this compound, with an IC50 of 2.5 µM, would be considered a moderately potent inhibitor of ALDH1A1. It is less potent than the highly selective inhibitor NCT-501 (IC50 = 0.04 µM) but more potent than the broad-spectrum inhibitor Disulfiram against ALDH2 (IC50 = 1.45 µM, though Disulfiram is more potent against ALDH1A1).[1][5] The competitive mode of inhibition suggests that its structure may allow it to fit into the same binding pocket as the natural aldehyde substrates of ALDH1A1. This is a plausible mechanism for an aldehyde-containing compound.

Cellular Validation: The ALDEFLUOR Assay

To be a viable drug candidate, an enzyme inhibitor must be active in a cellular context. The ALDEFLUOR assay is a widely used method to identify and quantify the population of cells with high ALDH activity, often used as a marker for cancer stem cells.[1]

  • Principle: The assay uses a fluorescent, non-toxic ALDH substrate (BODIPY-aminoacetaldehyde) that freely diffuses into intact cells. In the presence of active ALDH, the substrate is converted to a fluorescent product (BODIPY-aminoacetate) that is retained within the cell. The intensity of the fluorescence is proportional to the ALDH activity.

  • Summarized Protocol:

    • Harvest and prepare a single-cell suspension of the cancer cell line of interest.

    • Treat the cells with varying concentrations of this compound for a specified pre-incubation period.

    • Add the ALDEFLUOR reagent to the cells and incubate to allow the enzymatic reaction to occur.

    • A control sample is treated with a potent ALDH inhibitor, such as DEAB, to establish the baseline fluorescence of ALDH-negative cells.

    • Analyze the cell populations using flow cytometry to quantify the percentage of ALDH-positive (brightly fluorescent) cells.

    • A reduction in the percentage of ALDH-positive cells in the presence of this compound would confirm its inhibitory activity in a cellular environment.

Conclusion

The kinetic analysis of a novel compound like this compound is a multi-step process that moves from initial screening and potency determination to in-depth mechanistic studies and cellular validation. By following rigorous, well-validated protocols, researchers can accurately characterize the inhibitory profile of new chemical entities. This comprehensive understanding is essential for the rational design and development of next-generation enzyme inhibitors for therapeutic applications. While the data for this compound presented here is hypothetical, the framework provides a robust guide for the evaluation of any new potential enzyme inhibitor.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chlorocinnamaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our work extends beyond discovery and innovation; it encompasses a fundamental responsibility for safety and environmental stewardship. 3-Chlorocinnamaldehyde, a valuable intermediate in various synthetic pathways, requires meticulous handling not only during its use but, critically, through its entire lifecycle to the point of disposal. Improper disposal poses significant risks to personnel and the environment.

This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound. Moving beyond a simple checklist, we will explore the chemical reasoning behind these procedures, ensuring a deep understanding that fosters a culture of safety and responsibility in the laboratory.

Part 1: Hazard Identification - The Foundation of Safe Disposal

Before any disposal protocol can be implemented, a thorough understanding of the chemical's intrinsic hazards is paramount. This knowledge informs every decision, from the selection of personal protective equipment to the segregation of waste streams. This compound is not benign; it is a reactive compound with a specific hazard profile that dictates its handling.

Table 1: Summary of Key Hazards for this compound

Hazard GHS Classification Hazard Statement Rationale and Implication
Skin Irritation Category 2 H315: Causes skin irritation.[1][2] Direct contact can cause inflammation, redness, and discomfort. This necessitates the use of appropriate chemical-resistant gloves.
Serious Eye Irritation Category 2A H319: Causes serious eye irritation.[1][2] Vapors or splashes can cause significant eye damage. Approved safety glasses with side shields or goggles are mandatory.
Skin Sensitization Category 1 / 1A H317: May cause an allergic skin reaction.[1][2] Repeated or prolonged contact may lead to an allergic response, where subsequent exposures to even minute amounts can trigger a severe skin reaction. This underscores the importance of avoiding all skin contact.
Respiratory Irritation Category 3 H335: May cause respiratory irritation.[1] Inhalation of vapors or aerosols can irritate the respiratory tract. All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

| Aquatic Toxicity | Category 3 | H412: Harmful to aquatic life with long lasting effects.[2] | This is a critical consideration for disposal. The compound must be prevented from entering drains or waterways, as it can cause long-term damage to aquatic ecosystems.[1][2] |

Essential Personal Protective Equipment (PPE)

Based on the risk assessment, the following PPE is mandatory when handling this compound and its associated waste:

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) that are inspected before use.[1] Use proper glove removal technique to avoid skin contact.

  • Eye/Face Protection: Use safety glasses with side shields or chemical goggles. A face shield may be appropriate for larger quantities or when splashing is a risk.[1]

  • Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed. For larger quantities or spill response, chemical-resistant aprons or suits may be required.[2]

  • Respiratory Protection: All handling of open containers should occur in a chemical fume hood to prevent inhalation of vapors.[1][3]

Part 2: The Core Disposal Workflow: A Mandate for Professional Management

The single most critical principle for the disposal of this compound is that it must be managed as regulated hazardous waste. Under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, the generator of the waste is legally responsible for its management from "cradle to grave."[4] This means disposal via sewer, evaporation, or regular trash is strictly prohibited.[5]

The required operational workflow is straightforward and must be adhered to without deviation.

cluster_lab Laboratory Operations cluster_facility Facility-Level Management A Generation of Waste (e.g., residues, spills, contaminated articles) B Segregation & Containment (In a designated, compatible container) A->B C Proper Labeling ('Hazardous Waste', Chemical Name, Hazards) B->C D Secure Temporary Storage (In Satellite Accumulation Area) C->D E Scheduled Collection (By trained EHS personnel) D->E Transfer F Licensed Hazardous Waste Vendor E->F G Final Compliant Disposal (e.g., Incineration) F->G

Caption: Overall workflow for compliant disposal of this compound waste.

Part 3: Step-by-Step On-Site Waste Handling Protocols

Adherence to a systematic on-site handling procedure is essential to ensure safety and compliance prior to collection by environmental health and safety (EHS) professionals.

Protocol 1: Waste Collection and Segregation
  • Designate a Waste Container: Select a container made of a material compatible with this compound (e.g., glass or polyethylene). It must have a secure, leak-proof screw cap.

  • Segregate Waste Streams: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. Incompatible materials, such as strong oxidizing agents or bases, can cause dangerous reactions.[6]

  • Keep Containers Closed: The waste container must be kept closed at all times, except when you are actively adding waste.[7] This is a primary safety and regulatory requirement to prevent spills and vapor release.

Protocol 2: Labeling Hazardous Waste
  • Affix a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled.

  • Complete All Fields: The label must clearly state:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations.

    • A clear indication of the hazards (e.g., checking boxes for "Irritant," "Sensitizer," "Environmental Hazard").

    • The accumulation start date.

Protocol 3: Managing Spills and Contaminated Materials
  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate personnel.

  • Contain the Spill: Use an inert, non-combustible absorbent material like sand, diatomaceous earth, or vermiculite to soak up the liquid.[1][8] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully sweep or scoop the contaminated absorbent material into your designated this compound hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials and first rinse as hazardous waste.

Protocol 4: Handling Empty Containers

An "empty" container that once held this compound is still considered hazardous waste.

  • Triple Rinse: The standard procedure is to triple-rinse the container.

  • Collect the Rinseate: The first rinseate must be collected and disposed of as hazardous waste in your designated container.[5] Subsequent rinses may be permissible for drain disposal depending on local regulations, but the most conservative and recommended approach is to collect all three rinses as hazardous waste.

  • Deface the Label: Completely remove or obliterate the original manufacturer's label.[5]

  • Dispose of the Container: Once rinsed and the label is defaced, the container can typically be disposed of in the appropriate solid waste stream (e.g., broken glass box).

Part 4: Advanced Topic - Chemical Neutralization as a Pre-Treatment Step

In some situations, it may be beneficial to chemically convert the aldehyde into a less hazardous substance prior to collection. This does not replace the need for professional disposal ; the resulting mixture must still be collected and managed as chemical waste. These procedures should only be performed by trained personnel with a full understanding of the reaction.

Method A: Neutralization via Bisulfite Addition

This method is highly effective for aqueous waste streams containing aldehydes. It relies on the nucleophilic addition of bisulfite to the aldehyde carbonyl, forming a solid, non-toxic, and easily separable bisulfite adduct. Sodium pyrosulfite (also known as sodium metabisulfite, Na₂S₂O₅) is a convenient source of bisulfite.[9]

Protocol:

  • Place the aqueous this compound waste solution in an appropriately sized flask equipped with a magnetic stirrer.

  • While stirring, slowly add a sufficient amount of sodium pyrosulfite powder. The reaction is typically rapid.[9]

  • Continue stirring for approximately 30 minutes to ensure the reaction goes to completion.

  • The resulting mixture, containing the precipitated adduct, should be collected in its entirety as hazardous waste. Label the container with all components.

Method B: Reduction to a Less Reactive Alcohol

Aldehydes can be readily reduced to their corresponding primary alcohols using a mild reducing agent like sodium borohydride (NaBH₄).[10] The resulting 3-chloro-3-phenyl-1-propanol is generally less reactive than the parent aldehyde.

Protocol:

  • Place the this compound waste (dissolved in a suitable alcohol solvent like ethanol or methanol) in a flask and cool it in an ice bath.

  • Slowly and portion-wise, add sodium borohydride (NaBH₄) to the stirred solution. Caution: The reaction can be exothermic and may generate hydrogen gas.

  • After the addition is complete, allow the reaction to stir for at least one hour.

  • Carefully quench the reaction by the slow addition of water or dilute acid.

  • Collect the final solution as hazardous waste. Label the container with all components, including the final alcohol product.

cluster_A Method A: Bisulfite Addition cluster_B Method B: Reduction start This compound Waste Stream proc_A 1. Add Sodium Pyrosulfite (Na₂S₂O₅) 2. Stir for 30 min start->proc_A proc_B 1. Add Sodium Borohydride (NaBH₄) 2. Stir for 1 hr, then quench start->proc_B res_A Output: Non-toxic Sulfonate Adduct (Solid Precipitate) proc_A->res_A end Collect as Hazardous Waste for Professional Disposal res_A->end res_B Output: 3-chloro-3-phenyl-1-propanol (in solution) proc_B->res_B res_B->end

Caption: Chemical pre-treatment pathways for this compound waste.

Summary: Best Practices at a Glance

Proper management of chemical waste is a non-negotiable aspect of professional scientific conduct. For this compound, this means recognizing its specific hazards and adhering strictly to established protocols for hazardous waste disposal.

Table 2: Disposal Do's and Don'ts

Do Do Not
Always wear appropriate PPE, including gloves and eye protection.[1] Never pour this compound waste down the drain.[1][2]
Always handle the chemical and its waste in a fume hood.[3] Never dispose of this waste in the regular trash.
Always collect waste in a designated, labeled, and closed container.[7] Never mix with incompatible waste streams.
Always collect the first rinseate from empty containers as hazardous waste.[5] Do not allow contaminated work clothing to leave the laboratory.[1]

| Always dispose of waste through your institution's EHS program and its licensed waste vendor.[1][11] | Do not leave a waste container open to the atmosphere.[7] |

By integrating these principles and procedures into your daily laboratory operations, you contribute to a safer research environment and ensure compliance with environmental regulations, upholding the highest standards of scientific responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chlorocinnamaldehyde
Reactant of Route 2
Reactant of Route 2
3-Chlorocinnamaldehyde

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.